molecular formula C12H12BrN B1266970 6-bromo-2,3,4,9-tetrahydro-1H-carbazole CAS No. 21865-50-9

6-bromo-2,3,4,9-tetrahydro-1H-carbazole

Cat. No.: B1266970
CAS No.: 21865-50-9
M. Wt: 250.13 g/mol
InChI Key: SGYJGCFMAGWFCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-bromo-2,3,4,9-tetrahydro-1H-carbazole is a useful research compound. Its molecular formula is C12H12BrN and its molecular weight is 250.13 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 109356. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

6-bromo-2,3,4,9-tetrahydro-1H-carbazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrN/c13-8-5-6-12-10(7-8)9-3-1-2-4-11(9)14-12/h5-7,14H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGYJGCFMAGWFCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C3=C(N2)C=CC(=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20296443
Record name 6-bromo-2,3,4,9-tetrahydro-1H-carbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20296443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21865-50-9
Record name 21865-50-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109356
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-bromo-2,3,4,9-tetrahydro-1H-carbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20296443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-BROMO-1,2,3,4-TETRAHYDROCARBAZOLE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 6-bromo-2,3,4,9-tetrahydro-1H-carbazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 6-bromo-2,3,4,9-tetrahydro-1H-carbazole, a heterocyclic compound of interest in medicinal chemistry and drug development. This document details the prevalent synthetic methodologies, complete experimental protocols, and extensive characterization data.

Introduction

Tetrahydrocarbazole scaffolds are significant structural motifs found in a variety of biologically active compounds. The introduction of a bromine atom at the C6 position of the tetrahydrocarbazole core creates a versatile intermediate for the synthesis of more complex molecules through various cross-coupling reactions. This guide focuses on the practical aspects of preparing and characterizing this compound, providing a foundation for its application in synthetic and medicinal chemistry research.

Synthesis Methodology

The most common and effective method for the synthesis of this compound is the Fischer indole synthesis. This reaction involves the acid-catalyzed cyclization of a substituted phenylhydrazone, formed in situ from the corresponding phenylhydrazine and a ketone. An alternative approach is the Borsche–Drechsel cyclization, which also proceeds through a similar cyclization of a cyclohexanone arylhydrazone.

Fischer Indole Synthesis

The Fischer indole synthesis provides a direct and efficient route to the tetrahydrocarbazole core. The reaction proceeds by reacting (4-bromophenyl)hydrazine with cyclohexanone in the presence of an acid catalyst.

Fischer Indole Synthesis Pathway

Experimental Protocols

Synthesis of this compound via Fischer Indole Synthesis

This protocol is adapted from established procedures for the Fischer indole synthesis of tetrahydrocarbazoles.

Materials:

  • 1-(4-bromophenyl)-2-cyclohexylhydrazine (11 g, 41.35 mmol)

  • Concentrated Hydrochloric Acid (150 mL)

  • Ethyl Acetate

  • Petroleum Ether

  • Anhydrous Sodium Sulfate

  • Sodium Hydroxide (aqueous solution)

  • Silica Gel for column chromatography

Procedure:

  • In a 250 mL round-bottom flask, combine 1-(4-bromophenyl)-2-cyclohexylhydrazine (11 g, 41.35 mmol) and concentrated hydrochloric acid (150 mL).[1]

  • Heat the reaction mixture in an oil bath to 60°C for 4 hours.[1]

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) using a 1:1 mixture of ethyl acetate and petroleum ether as the eluent.[1]

  • After the reaction is complete, cool the mixture to room temperature.[1]

  • Neutralize the reaction mixture by adjusting the pH to 8 with an aqueous sodium hydroxide solution.[1]

  • Extract the product with ethyl acetate (5 x 100 mL).[1]

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the solution under reduced pressure using a rotary evaporator.

  • Purify the resulting residue by silica gel column chromatography using a 1:10 mixture of ethyl acetate and petroleum ether as the eluent to yield 6-bromo-2,3,4,9-tetrahydro-5H-carbazole as a yellow solid (yield: 10 g, 97%).[1]

Characterization Data

The synthesized this compound is characterized by various spectroscopic techniques to confirm its structure and purity.

Physicochemical Properties
PropertyValue
Molecular Formula C₁₂H₁₂BrN
Molecular Weight 250.13 g/mol
Appearance Solid
CAS Number 21865-50-9
Spectroscopic Data

¹H NMR (Proton Nuclear Magnetic Resonance)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
11.3Singlet1HN-H proton
8.09-8.11Singlet1HAromatic Proton
7.38-7.49Multiplet2HAromatic Protons
2.6-2.7Triplet4HAliphatic Protons
1.80-1.82Multiplet4HAliphatic Protons

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

Chemical Shift (ppm)Assignment
154Aromatic C-Br
111-126Aromatic Carbons
38.0Aliphatic C-Br
23-29Aliphatic Carbons

FT-IR (Fourier-Transform Infrared Spectroscopy)

Wavenumber (cm⁻¹)Assignment
~3400N-H Stretch
~3100-3000Aromatic C-H Stretch
~2950-2850Aliphatic C-H Stretch
~1600, ~1470Aromatic C=C Stretch
~700-800C-Br Stretch

MS (Mass Spectrometry)

m/z ValueAssignment
~250, ~252[M]⁺, [M+2]⁺ (due to Br isotopes)

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and characterization of this compound.

Experimental_Workflow Start Start Synthesis Synthesis via Fischer Indole Reaction Start->Synthesis Workup Reaction Workup (Neutralization & Extraction) Synthesis->Workup Purification Purification by Column Chromatography Workup->Purification Characterization Characterization Purification->Characterization NMR NMR Spectroscopy (¹H and ¹³C) Characterization->NMR FTIR FT-IR Spectroscopy Characterization->FTIR MS Mass Spectrometry Characterization->MS FinalProduct Pure this compound NMR->FinalProduct FTIR->FinalProduct MS->FinalProduct End End FinalProduct->End

Synthesis and Characterization Workflow

References

"physicochemical properties of 6-bromo-2,3,4,9-tetrahydro-1H-carbazole"

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide to the Physicochemical Properties of 6-bromo-2,3,4,9-tetrahydro-1H-carbazole

This technical guide provides a comprehensive overview of the physicochemical properties of this compound, catering to researchers, scientists, and professionals in drug development. This document compiles available data on the compound's properties, details relevant experimental protocols, and visualizes associated chemical and biological processes.

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. It is important to note that while some data are derived from experimental sources, others are computationally predicted.

PropertyValueSourceNotes
Molecular Formula C₁₂H₁₂BrN--INVALID-LINK--, --INVALID-LINK---
Molecular Weight 250.13 g/mol --INVALID-LINK---
CAS Number 21865-50-9--INVALID-LINK--, --INVALID-LINK---
Appearance Off-white to brown solid--INVALID-LINK--Physical form as supplied by chemical vendors.
pKa 16.88 ± 0.20--INVALID-LINK--Predicted value.
LogP (Octanol-Water Partition Coefficient) 3.8092--INVALID-LINK--Computationally predicted value.
Topological Polar Surface Area (TPSA) 15.79 Ų--INVALID-LINK---
Hydrogen Bond Donors 1--INVALID-LINK---
Hydrogen Bond Acceptors 0--INVALID-LINK---
Rotatable Bonds 0--INVALID-LINK---
Storage Conditions Room temperature, sealed in a dry environment--INVALID-LINK--Recommended for maintaining compound stability.

Experimental Protocols

Detailed methodologies for the synthesis and characterization of this compound and its derivatives are crucial for reproducibility and further investigation.

Synthesis of this compound

A common method for the synthesis of tetrahydrocarbazoles is the Fischer indole synthesis.[1]

Step 1: Synthesis of 1-(4-bromophenyl)-2-cyclohexylhydrazine

  • This precursor is typically synthesized through the reaction of 4-bromoaniline with cyclohexanone to form the corresponding hydrazone, followed by reduction.

Step 2: Cyclization to form this compound [2]

  • In a 250 mL round-bottom flask, combine 1-(4-bromophenyl)-2-cyclohexylhydrazine (11 g, 41.35 mmol) and concentrated hydrochloric acid (150 mL).[2]

  • Heat the reaction mixture in an oil bath to 60 °C for 4 hours.[2]

  • Monitor the reaction's progress using thin-layer chromatography (TLC) with a mobile phase of ethyl acetate:petroleum ether (1:1).[2]

  • After the reaction is complete, cool the mixture to room temperature.[2]

  • Adjust the pH to 8 with an aqueous solution of sodium hydroxide.[2]

  • Extract the product with ethyl acetate (5 x 100 mL).[2]

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate using a rotary evaporator.[2]

  • Purify the resulting residue by silica gel column chromatography, eluting with ethyl acetate/petroleum ether (1/10), to yield the final product as a yellow solid (10 g, 97% yield).[2]

G cluster_synthesis Synthesis Workflow reagents 1-(4-bromophenyl)-2-cyclohexylhydrazine + Concentrated HCl reaction Reaction at 60°C for 4h reagents->reaction Heating workup Cooling, Neutralization (NaOH), and Extraction (Ethyl Acetate) reaction->workup Completion purification Silica Gel Column Chromatography workup->purification Crude Product product This compound purification->product Purified Product

Workflow for the synthesis of this compound.
Determination of pKa

Potentiometric Titration:

  • Dissolve a precise amount of the compound in a suitable solvent mixture (e.g., 50% ethanol-water).

  • Maintain a constant ionic strength and temperature.

  • Titrate the solution with a standardized solution of a strong acid or base.

  • Record the potential difference (mV) or pH at regular intervals of the titrant volume.

  • The pKa can be determined from the half-neutralization point of the resulting titration curve.

UV-Vis Spectrophotometry:

  • Prepare a series of solutions of the compound in buffers of varying, precisely known pH values.

  • Record the UV-Vis absorption spectrum for each solution.

  • Identify the wavelength(s) at which the protonated and deprotonated forms of the molecule have different absorbances.

  • Plot the absorbance at a chosen wavelength against the pH.

  • The pKa is the pH at which the absorbance is midway between the absorbances of the fully protonated and fully deprotonated forms.

Determination of LogP

The octanol-water partition coefficient (LogP) is a critical measure of a compound's lipophilicity. Experimental determination can be performed using the following methods.[4]

Shake-Flask Method:

  • Prepare a solution of the compound in either n-octanol or water.

  • Mix this solution with an equal volume of the other immiscible solvent (water or n-octanol, respectively) in a separatory funnel.

  • Shake the funnel vigorously for a predetermined time to allow for partitioning equilibrium to be reached.

  • Allow the two phases to separate completely.

  • Determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

  • Calculate the LogP as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC):

  • Calibrate an RP-HPLC system with a series of standard compounds with known LogP values.

  • Inject a solution of the test compound onto the column.

  • Elute the compound using a mobile phase (e.g., a mixture of methanol and water).

  • Determine the retention time of the compound.

  • Calculate the capacity factor (k') from the retention time.

  • A correlation between the logarithm of the capacity factor (log k') and the known LogP values of the standards is established, and from this calibration curve, the LogP of the test compound can be interpolated.

Biological Activity and Potential Signaling Pathways

Carbazole and its derivatives are known for a wide range of biological activities, including antibacterial, anticancer, and neuroprotective properties.[5][6] While the specific biological activities of this compound are not extensively documented, studies on closely related compounds provide insights into its potential mechanisms of action.

Derivatives of 2,3,4,9-tetrahydro-1H-carbazole have been investigated as selective acetylcholinesterase inhibitors for potential use in Alzheimer's disease therapy.[7] Furthermore, thioamide derivatives of this scaffold have demonstrated significant anticancer activity by inducing DNA damage and mitochondrial disruption, ultimately leading to apoptosis.[8]

G cluster_pathway Potential Anticancer Signaling Pathway compound Carbazole Derivative dna_damage DNA Damage compound->dna_damage mito_dysfunction Mitochondrial Dysfunction compound->mito_dysfunction apoptosis Apoptosis dna_damage->apoptosis mito_dysfunction->apoptosis cell_death Cancer Cell Death apoptosis->cell_death

Proposed signaling pathway for anticancer carbazole derivatives.

References

"6-bromo-2,3,4,9-tetrahydro-1H-carbazole CAS number and molecular weight"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 6-bromo-2,3,4,9-tetrahydro-1H-carbazole, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document consolidates key physicochemical data, detailed synthesis protocols, and an exploration of its potential therapeutic applications based on the known biological activities of the broader carbazole family.

Core Compound Data

CAS Number: 21865-50-9

Synonyms: 6-bromo-1,2,3,4-tetrahydrocarbazole, 3-bromo-6,7,8,9-tetrahydro-5H-carbazole

The fundamental properties of this compound are summarized below, providing essential information for its handling, characterization, and use in experimental settings.

PropertyValueSource
Molecular Formula C₁₂H₁₂BrN--INVALID-LINK--
Molecular Weight 250.13 g/mol --INVALID-LINK--
Appearance Solid--INVALID-LINK--
Purity ≥95%--INVALID-LINK--
InChI Key SGYJGCFMAGWFCF-UHFFFAOYSA-N--INVALID-LINK--

Synthesis Protocols

The synthesis of tetrahydrocarbazoles, including this compound, is most commonly achieved through the Fischer indole synthesis. This classic method involves the reaction of a substituted phenylhydrazine with a cyclic ketone, such as cyclohexanone, in an acidic medium.

General Fischer Indole Synthesis for Tetrahydrocarbazoles

A widely utilized method for synthesizing the tetrahydrocarbazole scaffold is the Borsche-Drechsel cyclization reaction.[1] A general procedure involves heating a mixture of a phenylhydrazine with cyclohexanone in the presence of an acid catalyst.[2][3]

Experimental Protocol:

  • A mixture of the appropriate phenylhydrazine (e.g., (4-bromophenyl)hydrazine) and cyclohexanone is prepared in a suitable solvent, often acetic acid or ethanol containing a strong acid like HCl.[2][4]

  • The reaction mixture is heated under reflux for a specified period, typically ranging from 1 to several hours.[2][4]

  • Upon completion, the reaction mixture is cooled and poured into water to precipitate the crude product.[2][4]

  • The solid is collected by filtration, washed with water, and then neutralized with a base such as sodium bicarbonate solution.[4]

  • The crude product can be further purified by recrystallization from a suitable solvent like methanol or ethanol to yield the pure tetrahydrocarbazole derivative.[2]

The following diagram illustrates the general workflow for the Fischer indole synthesis of tetrahydrocarbazoles.

G cluster_workflow Synthesis Workflow: Fischer Indole Synthesis start Reactants: Phenylhydrazine Cyclohexanone reaction Acid-Catalyzed Reaction (e.g., Acetic Acid, HCl) Reflux start->reaction precipitation Precipitation (Addition of Water) reaction->precipitation filtration Filtration & Washing precipitation->filtration neutralization Neutralization (e.g., NaHCO3) filtration->neutralization purification Purification (Recrystallization) neutralization->purification product Final Product: Tetrahydrocarbazole purification->product

General workflow for the synthesis of tetrahydrocarbazoles.

Biological Significance and Potential Applications

While specific signaling pathways for this compound are not extensively documented, the carbazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[5][6] Derivatives of tetrahydrocarbazole have been investigated for a wide range of therapeutic applications.

Carbazole-containing compounds have demonstrated a variety of biological activities, including:

  • Antibacterial and Antifungal Properties : Many carbazole derivatives exhibit potent activity against various strains of bacteria and fungi.[7][8]

  • Anti-inflammatory Activity : Certain tetrahydrocarbazole derivatives have shown significant anti-inflammatory effects.[8]

  • Anticancer Potential : The carbazole nucleus is present in several anticancer agents, and novel derivatives are continuously being explored for their cytotoxic effects against cancer cell lines.[5][6]

  • Neuroprotective Effects : Tetrahydrocarbazole derivatives have been evaluated as inhibitors of acetylcholinesterase (AChE), suggesting their potential in the management of neurodegenerative diseases like Alzheimer's disease.[1]

The diverse biological activities of the carbazole scaffold highlight the potential of this compound as a valuable building block for the development of new therapeutic agents.

The diagram below outlines the logical relationship between the core carbazole structure and its potential therapeutic applications.

G cluster_applications Potential Therapeutic Applications of Carbazole Derivatives cluster_activities Biological Activities cluster_targets Potential Therapeutic Areas core This compound (Carbazole Scaffold) antibacterial Antibacterial core->antibacterial antifungal Antifungal core->antifungal anti_inflammatory Anti-inflammatory core->anti_inflammatory anticancer Anticancer core->anticancer neuroprotective Neuroprotective (AChE Inhibition) core->neuroprotective infectious_disease Infectious Diseases antibacterial->infectious_disease antifungal->infectious_disease inflammation_disorders Inflammatory Disorders anti_inflammatory->inflammation_disorders oncology Oncology anticancer->oncology neurology Neurological Disorders (e.g., Alzheimer's) neuroprotective->neurology

Potential therapeutic pathways for carbazole derivatives.

References

A Technical Guide to the Spectroscopic Analysis of 6-bromo-2,3,4,9-tetrahydro-1H-carbazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 6-bromo-2,3,4,9-tetrahydro-1H-carbazole, a molecule of interest in medicinal chemistry and materials science. Due to its structural similarity to biologically active alkaloids, a thorough understanding of its spectroscopic characteristics is essential for its identification, characterization, and application in drug development and other advanced fields. This document outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols for acquiring such spectra.

While specific, experimentally verified spectra for this compound are not widely available in public databases, this guide presents predicted data based on the analysis of structurally similar carbazole derivatives. The provided protocols are standardized for the analysis of heterocyclic organic compounds.

Molecular Structure

IUPAC Name: this compound Molecular Formula: C₁₂H₁₂BrN Molecular Weight: 250.13 g/mol [1] CAS Number: 21865-50-9[1]

Spectroscopic Data Summary

The following tables summarize the anticipated spectroscopic data for this compound. These values are predictive and should be confirmed by experimental data.

Table 1: Predicted ¹H and ¹³C NMR Spectral Data
¹H NMR (Predicted) ¹³C NMR (Predicted)
Chemical Shift (ppm) Assignment
~ 7.5 - 7.0Aromatic CH
~ 2.8 - 2.6Aliphatic CH₂
~ 1.9 - 1.7Aliphatic CH₂
~ 8.0 (broad s)NH

Note: NMR spectra are typically recorded in deuterated solvents such as CDCl₃ or DMSO-d₆, and chemical shifts are referenced to tetramethylsilane (TMS).

Table 2: Predicted FT-IR Spectral Data
Wavenumber (cm⁻¹) Intensity Assignment
~ 3400Strong, BroadN-H Stretch
~ 3100 - 3000MediumAromatic C-H Stretch
~ 2950 - 2850StrongAliphatic C-H Stretch
~ 1600, 1470Medium-StrongAromatic C=C Stretch
~ 1330MediumC-N Stretch
~ 800StrongAromatic C-H Bend (out-of-plane)
~ 600 - 500Medium-StrongC-Br Stretch
Table 3: Predicted Mass Spectrometry Data
m/z Interpretation
250/252[M]⁺ Molecular ion peak (showing isotopic pattern for Bromine)
249/251[M-H]⁺
170[M-Br]⁺
variousFragmentation of the tetrahydrocarbazole ring

Note: The presence of bromine will result in a characteristic M/M+2 isotopic pattern with approximately equal intensity.

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound for ¹H NMR, or 20-50 mg for ¹³C NMR, in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube.[2]

  • Instrumentation: A 400 MHz or higher field NMR spectrometer is recommended for detailed structural elucidation.[2]

  • ¹H NMR Acquisition:

    • Pulse Sequence: Standard single-pulse experiment.

    • Number of Scans: 16-64 scans are typically sufficient.

    • Relaxation Delay: A delay of 1-2 seconds between scans is standard.

  • ¹³C NMR Acquisition:

    • Pulse Sequence: A proton-decoupled experiment is used to simplify the spectrum.

    • Number of Scans: Due to the low natural abundance of ¹³C, 1024 or more scans may be necessary depending on the sample concentration.

    • Relaxation Delay: A longer delay of 2-5 seconds is often used.

  • Data Processing: The acquired Free Induction Decay (FID) is processed with a Fourier transform, followed by phase and baseline corrections. Chemical shifts are calibrated using the residual solvent peak or an internal standard like TMS.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation (KBr Pellet Method):

    • Finely grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.[1]

    • Place the mixture into a pellet die and apply pressure with a hydraulic press to form a transparent pellet.[1]

  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Ensure the ATR crystal is clean.

    • Place the solid sample directly onto the ATR crystal and apply pressure to ensure good contact.[1]

  • Data Acquisition:

    • Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer.

    • Scan Range: Typically from 4000 to 400 cm⁻¹.

    • Resolution: A resolution of 4 cm⁻¹ is generally sufficient.

    • Number of Scans: 16-32 scans are averaged to improve the signal-to-noise ratio.

  • Data Processing: A background spectrum is subtracted from the sample spectrum. If using ATR, a correction may be applied.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the compound (around 10-100 µg/mL) in a volatile organic solvent such as methanol or acetonitrile.[3] Ensure the sample is free of non-volatile salts.

  • Ionization Method: Electrospray ionization (ESI) is a common soft ionization technique suitable for this type of molecule. Electron impact (EI) can also be used, which may provide more fragmentation information.

  • Data Acquisition:

    • Mass Analyzer: A quadrupole, Time-of-Flight (TOF), or Orbitrap analyzer can be used.

    • Mass Range: Scan a mass-to-charge (m/z) range appropriate for the expected molecular weight (e.g., 50-500 m/z).

    • Polarity: Positive ion mode is typically used for nitrogen-containing compounds.

  • Data Analysis: Identify the molecular ion peak ([M]⁺ or [M+H]⁺) and analyze the fragmentation pattern to confirm the structure. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Visualized Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of an organic compound like this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis of this compound Purification Purification (e.g., Column Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR FT-IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure_Elucidation Structural Elucidation NMR->Structure_Elucidation IR->Structure_Elucidation MS->Structure_Elucidation

Caption: A generalized workflow for the synthesis, purification, and spectroscopic analysis of this compound.

References

An In-depth Technical Guide to the Crystal Structure Analysis of 6-bromo-2,3,4,9-tetrahydro-1H-carbazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of the latest available data, a complete single-crystal X-ray diffraction analysis for the specific compound 6-bromo-2,3,4,9-tetrahydro-1H-carbazole has not been publicly deposited in crystallographic databases. This guide will, therefore, provide a comprehensive overview of the crystal structure analysis process using the closely related derivative, 6-bromo-2-(3-phenylallylidene)-2,3,4,9-tetrahydro-1H-carbazol-1-one , as a representative case study. The methodologies and data interpretation presented are directly applicable to the analysis of the target compound and its analogues. The data and protocols are based on the published work of Velmurugan et al., 2011.[1]

This document is intended for researchers, scientists, and professionals in the field of drug development and materials science who are interested in the detailed structural elucidation of carbazole derivatives.

Experimental Protocols

A successful crystal structure analysis begins with the synthesis of the pure compound and the growth of high-quality single crystals.

Synthesis and Crystallization

The title compound, 6-bromo-2-(3-phenylallylidene)-2,3,4,9-tetrahydro-1H-carbazol-1-one, was synthesized via a mixed aldol condensation reaction.[1]

Protocol:

  • Reaction: 6-bromo-1-oxo-1,2,3,4-tetrahydrocarbazole is reacted with cinnamaldehyde in the presence of alcoholic potassium hydroxide (KOH).

  • Purification: The resulting product is purified using column chromatography over silica gel (60–80 mesh). A mixture of petroleum ether (60–80°C) and ethyl acetate in a 1:2 ratio is used as the eluent.

  • Crystallization: A yellowish solid obtained from chromatography is recrystallized from a solvent mixture of ethyl acetate and acetone (8:2 ratio) by slow evaporation to yield single crystals suitable for X-ray diffraction.[1]

X-ray Crystallography

The determination of the molecular structure was carried out using single-crystal X-ray diffraction.

Protocol:

  • Data Collection: A suitable crystal was mounted on a Bruker SMART APEX CCD area-detector diffractometer. The data were collected at 293 K using graphite-monochromated Mo Kα radiation (λ = 0.71073 Å). A multi-scan absorption correction was applied using the SADABS program.[1]

  • Structure Solution: The crystal structure was solved by direct methods using the SHELXS97 software package.[1] This method uses statistical relationships between reflection intensities to derive initial phase estimates.

  • Structure Refinement: The solved structure was refined by full-matrix least-squares on F² using the SHELXL97 software.[1] Non-hydrogen atoms were refined anisotropically. The nitrogen-bound hydrogen atom was located in a difference Fourier map and refined isotropically. All carbon-bound hydrogen atoms were positioned geometrically and refined using a riding model.[1]

Data Presentation: Crystallographic Information

The quantitative results from the crystal structure determination are summarized in the tables below.

Table 1: Crystal Data and Structure Refinement Parameters [1]

ParameterValue
Empirical Formula C₂₁H₁₆BrNO
Formula Weight 378.26 g/mol
Temperature 293 K
Wavelength 0.71073 Å (Mo Kα)
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a = 17.3682(7) Å
b = 14.9974(8) Å
c = 6.6861(3) Å
α = 90°
β = 92.226(2)°
γ = 90°
Volume 1740.27(14) ų
Z (Molecules/Unit Cell) 4
Crystal Size 0.20 × 0.17 × 0.16 mm
Reflections Collected 16684
Independent Reflections 4319
Goodness-of-fit (S) 0.97
Final R indices [I>2σ(I)] R₁ = 0.044
wR indices (all data) wR₂ = 0.137

Table 2: Hydrogen Bond Geometry (Å, °) [1]

D–H···AD–HH···AD···AD–H···A Angle
N1–H1···O1ⁱ0.82(3)2.02(3)2.813(3)161(3)
(Symmetry code: (i) -x+1, -y+1, -z+1)

Structural Analysis and Visualization

The crystal structure reveals key details about the molecule's conformation and its packing in the solid state.

Molecular Conformation

The analysis confirmed the molecular structure of 6-bromo-2-(3-phenylallylidene)-2,3,4,9-tetrahydro-1H-carbazol-1-one. A notable feature is the disorder observed in one of the carbon atoms of the cyclohexane ring, which occupies two positions with refined occupancies of 0.61(2) and 0.39(2).[1] The cyclohexane ring in the carbazole system adopts an envelope conformation.[1]

Supramolecular Assembly: Hydrogen Bonding

The crystal packing is dominated by intermolecular hydrogen bonds. Molecules are linked into centrosymmetric dimers through pairs of N–H···O hydrogen bonds, forming an R²₂(10) ring motif.[1] This interaction is a critical factor in the formation of the stable crystal lattice.

G cluster_0 Molecule A cluster_1 Molecule B (Symmetry Related) cluster_2 R²₂(10) Dimer Motif N1_A N1-H1 O1_B O1 N1_A->O1_B H-Bond O1_A O1 N1_B N1-H1 N1_B->O1_A H-Bond info Centrosymmetric dimer formed via intermolecular N-H···O bonds.

Caption: Intermolecular N-H···O hydrogen bonding forming a centrosymmetric dimer.

Experimental and Logical Workflow

The process from obtaining the compound to validating its crystal structure follows a well-defined workflow. This involves synthesis, purification, crystallization, and the three main stages of crystallographic analysis: data collection, structure solution, and refinement.

G cluster_synthesis Sample Preparation cluster_data X-ray Diffraction cluster_structure Structure Determination Synthesis Synthesis of Carbazole (Aldol Condensation) Purification Purification (Column Chromatography) Synthesis->Purification Crystallization Single Crystal Growth (Slow Evaporation) Purification->Crystallization DataCollection Data Collection (Bruker SMART APEX) Crystallization->DataCollection DataProcessing Data Processing (Integration & Scaling) DataCollection->DataProcessing StructureSolution Structure Solution (Direct Methods - SHELXS) DataProcessing->StructureSolution Refinement Structure Refinement (Least-Squares - SHELXL) StructureSolution->Refinement Validation Validation & Analysis (CIF generation) Refinement->Validation

Caption: Workflow for the crystal structure analysis of the carbazole derivative.

References

An In-depth Technical Guide on the Solubility and Stability of 6-bromo-2,3,4,9-tetrahydro-1H-carbazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability characteristics of 6-bromo-2,3,4,9-tetrahydro-1H-carbazole, a crucial intermediate in the synthesis of various biologically active compounds. Understanding these properties is paramount for its effective use in research and drug development, ensuring reproducibility of experimental results and the development of stable pharmaceutical formulations.

While specific experimental data for this compound is not extensively available in public literature, this guide outlines the standard methodologies for determining these critical parameters. The provided experimental protocols are based on established practices in the pharmaceutical industry for characterizing drug candidates.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented below.

PropertyValueSource
Molecular Formula C₁₂H₁₂BrN--INVALID-LINK--
Molecular Weight 250.13 g/mol --INVALID-LINK--
CAS Number 21865-50-9--INVALID-LINK--
Appearance Solid--INVALID-LINK--
Melting Point 133-135 °C--INVALID-LINK--

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability and its performance in various in vitro assays. Solubility can be assessed through kinetic and thermodynamic methods.

Representative Solubility Data

The following tables represent the type of data that would be generated from kinetic and thermodynamic solubility studies of this compound.

Table 1: Kinetic Solubility of this compound

Solvent System (pH 7.4)Temperature (°C)Incubation Time (hours)Measured Solubility (µg/mL)Method
Phosphate Buffered Saline (PBS)252Data to be determinedNephelometry
PBS with 1% DMSO252Data to be determinedNephelometry
FaSSIF (Fasted State Simulated Intestinal Fluid)372Data to be determinedUV Spectroscopy
FeSSIF (Fed State Simulated Intestinal Fluid)372Data to be determinedUV Spectroscopy

Table 2: Thermodynamic Solubility of this compound

SolventTemperature (°C)Incubation Time (hours)Measured Solubility (µg/mL)Method
Water2524, 48Data to be determinedHPLC-UV
pH 4.5 Acetate Buffer2524, 48Data to be determinedHPLC-UV
pH 6.8 Phosphate Buffer2524, 48Data to be determinedHPLC-UV
Ethanol2524, 48Data to be determinedHPLC-UV
Propylene Glycol2524, 48Data to be determinedHPLC-UV

Experimental Protocols for Solubility Determination

Kinetic Solubility Assay (Shake-Flask Method)

This method is a high-throughput screening approach to estimate the solubility of a compound that is initially dissolved in an organic solvent, typically DMSO.[1]

  • Stock Solution Preparation: Prepare a 20 mM stock solution of this compound in 100% DMSO.[1]

  • Sample Preparation: In duplicate, add 10 µL of the stock solution to 490 µL of the desired aqueous buffer (e.g., PBS pH 7.4) in microcentrifuge tubes. This results in a 2% DMSO concentration.[1]

  • Equilibration: Place the tubes in a thermomixer set to 850 rpm and incubate at a controlled temperature (e.g., 25°C) for 2 hours.[1]

  • Separation of Undissolved Solid: Centrifuge the tubes at high speed or filter the samples using solubility filter plates to separate any precipitate.[2]

  • Quantification: Analyze the supernatant by a suitable analytical method, such as UV-Vis spectroscopy or LC-MS/MS, to determine the concentration of the dissolved compound. A calibration curve is used for quantification.[1][2]

Thermodynamic Solubility Assay

This assay determines the equilibrium solubility of a compound, which is a more accurate representation of its true solubility.[3]

  • Sample Preparation: Add an excess amount of solid this compound to a known volume of the desired solvent in a sealed vial.[4]

  • Equilibration: Shake the vials at a constant temperature (e.g., 25°C) for an extended period (typically 24 to 48 hours) to ensure equilibrium is reached.[2]

  • Phase Separation: After equilibration, allow the suspension to settle. Filter the supernatant through a syringe filter (e.g., 0.45 µm) to remove all undissolved solids.[4]

  • Analysis: Dilute the clear filtrate with a suitable solvent and analyze the concentration of the dissolved compound using a validated HPLC-UV method against a standard calibration curve.[5]

Stability Profile

Forced degradation studies are essential to understand the intrinsic stability of a compound and to develop stability-indicating analytical methods.[6] These studies expose the compound to stress conditions more severe than accelerated stability testing.[6]

Representative Stability Data (Forced Degradation)

The following table illustrates the expected outcomes from a forced degradation study of this compound. The goal is to achieve 5-20% degradation.[7]

Table 3: Forced Degradation of this compound

Stress ConditionReagent/ConditionTimeTemperature% DegradationNumber of Degradants
Acid Hydrolysis 0.1 M HCl8 hours60°CData to be determinedData to be determined
Base Hydrolysis 0.1 M NaOH8 hours60°CData to be determinedData to be determined
Oxidation 3% H₂O₂24 hoursRoom TempData to be determinedData to be determined
Thermal Dry Heat48 hours80°CData to be determinedData to be determined
Photolytic 1.2 million lux hours, 200 W h/m²7 daysRoom TempData to be determinedData to be determined

Experimental Protocol for Forced Degradation Studies

A general protocol for conducting forced degradation studies is as follows:[8]

  • Sample Preparation: Prepare a solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent system.[9]

  • Application of Stress Conditions:

    • Acid/Base Hydrolysis: Add an equal volume of 0.1 M HCl or 0.1 M NaOH to the drug solution. Heat the mixture if no degradation is observed at room temperature.[7] After the specified time, neutralize the solution.

    • Oxidation: Add 3% hydrogen peroxide to the drug solution and store at room temperature.

    • Thermal Degradation: Expose the solid compound or a solution to elevated temperatures (e.g., 80°C) in a stability chamber.

    • Photostability: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[6] A control sample should be protected from light.

  • Analysis: At appropriate time points, withdraw samples and analyze them using a stability-indicating HPLC method. The method should be capable of separating the parent compound from all degradation products. Peak purity analysis of the parent peak should be performed to ensure no co-elution.

Visualizations

Experimental Workflows and Influencing Factors

The following diagrams illustrate the workflows for solubility and stability testing, and the key factors that influence the stability of a chemical compound.

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep_stock Prepare Stock Solution (e.g., 20 mM in DMSO) add_buffer Add Stock to Aqueous Buffer prep_stock->add_buffer incubate Incubate with Shaking (e.g., 2h at 25°C) add_buffer->incubate separate Separate Undissolved Solid (Centrifugation/Filtration) incubate->separate quantify Quantify Soluble Compound (UV-Vis or LC-MS) separate->quantify result Determine Kinetic Solubility (µg/mL) quantify->result

Workflow for Kinetic Solubility Assessment.

G cluster_stress Stress Conditions start Prepare Drug Solution (1 mg/mL) acid Acid Hydrolysis (0.1 M HCl, 60°C) start->acid base Base Hydrolysis (0.1 M NaOH, 60°C) start->base oxidation Oxidation (3% H₂O₂) start->oxidation thermal Thermal (80°C) start->thermal photo Photolytic (UV/Vis Light) start->photo analysis Analyze by Stability-Indicating HPLC Method acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis end Identify Degradants & Determine Degradation Pathway analysis->end

Workflow for Forced Degradation Studies.

G cluster_intrinsic Intrinsic Factors cluster_extrinsic Extrinsic Factors center_node Compound Stability molecular_structure Molecular Structure (Functional Groups) molecular_structure->center_node pka pKa pka->center_node temperature Temperature temperature->center_node ph pH ph->center_node light Light Exposure light->center_node oxygen Presence of Oxygen oxygen->center_node humidity Humidity humidity->center_node excipients Excipients (in formulation) excipients->center_node

Key Factors Influencing Chemical Stability.

References

Biological Activity Screening of 6-Bromo-2,3,4,9-tetrahydro-1H-carbazole Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the biological activity screening of 6-bromo-2,3,4,9-tetrahydro-1H-carbazole derivatives. This class of compounds has garnered significant interest in medicinal chemistry due to the diverse pharmacological activities exhibited by the carbazole scaffold, including anticancer, antimicrobial, and anti-inflammatory properties. The introduction of a bromine atom at the 6-position and the saturation of one of the benzene rings to form the tetrahydrocarbazole core can significantly influence the biological profile of these molecules.

This guide details the common synthetic approaches for these derivatives, provides comprehensive experimental protocols for key biological assays, and presents available quantitative data for structurally related compounds to infer potential activities. It also visualizes relevant signaling pathways and experimental workflows to facilitate a deeper understanding of their mechanisms of action and the screening process.

Data Presentation

Due to the limited availability of comprehensive studies on a wide range of this compound derivatives, the following tables include quantitative data for structurally similar carbazole and tetrahydrocarbazole analogs. This information serves as a valuable reference for predicting the potential bioactivities of the target compounds.

Table 1: Anticancer Activity of Carbazole Derivatives (IC_50 in µM)

Compound/Derivative ClassCancer Cell LineIC_50 (µM)Reference
1,4-dimethyl-carbazole derivativeU87MG (Glioma)23.3 ± 4[1]
6-methoxy-1,4-dimethyl-9H-carbazol-3-yl)methylideneamino]ureaU87MG (Glioma)13.82 ± 3.86[1]
Carbazole carbamate derivative 27U87MG (Glioma)17.97[2]
Carbazole carbamate derivative 28U87MG (Glioma)15.25[2]
5,8-Dimethyl-9H-carbazole derivative 4MDA-MB-231 (Breast)0.73 ± 0.74[3]
5,8-Dimethyl-9H-carbazole derivative 3MDA-MB-231 (Breast)1.44 ± 0.97[3]
6-Pyrazolinylcoumarin derivative 47CCRF-CEM (Leukemia)1.88[4]
6-Pyrazolinylcoumarin derivative 47MOLT-4 (Leukemia)1.92[4]

Table 2: Antimicrobial Activity of Carbazole Derivatives (MIC in µg/mL)

Compound/Derivative ClassMicroorganismMIC (µg/mL)Reference
1-bromo-2-(6-bromo-1,2,3,4-tetrahydro-9H-carbazol-1-yl) ethanoneAntibacterial evaluation showed pronounced activityData not available[1]
Carbazole derivative 44gS. aureus1.56[5]
Carbazole derivative 44gC. neoformans3.125[5]
Carbazole derivative 32bP. aeruginosa9.37[6]
N-substituted carbazole 56cMRSA CCARM 31670.5[6]
N-substituted carbazole 56cE. coli0.5[6]
4-[4-(benzylamino)butoxy]-9H-carbazole derivative 2S. aureus32[7]
Dihydrotriazine-carbazole 8fVarious Bacteria & Fungi0.5 - 2[8]
Aminoguanidine-carbazole 9dVarious Bacteria & Fungi0.5 - 2[8]

Table 3: Anti-inflammatory Activity of Tetrahydrocarbazole and Related Derivatives

Compound/Derivative ClassAssayInhibitionReference
Dinitro-tetrahydrocarbazole linked pyrazoline 2HRBC membrane stabilizationIC_50 = 0.06 µg/mL[9]
Dinitro-tetrahydrocarbazole linked pyrazoline 3HRBC membrane stabilizationIC_50 = 0.7 µg/mL[9]
2,5-Disubstituted-1,3,4-oxadiazole Ox-6fCarrageenan-induced paw edema79.83% reduction[10]
6-(substituted benzylamino)-7-hydroxy-4-methyl-2H-chromen-2-one 4Carrageenan-induced paw edema44.05% inhibition[11]
Tetrahydrocurcumin derivative 13TNF-α productionSignificant inhibition[12]
Tetrahydrocurcumin derivative 11IL-6 productionSignificant inhibition[12]

Experimental Protocols

Synthesis of this compound Core

A common method for the synthesis of the tetrahydrocarbazole scaffold is the Fischer indole synthesis.[13]

Procedure:

  • Reaction Setup: A mixture of 4-bromophenylhydrazine hydrochloride and cyclohexanone is refluxed in a suitable solvent, such as ethanol or acetic acid.

  • Cyclization: The reaction proceeds through the formation of a phenylhydrazone intermediate, which then undergoes an acid-catalyzed intramolecular cyclization (the Fischer indole synthesis) to yield the tetrahydrocarbazole ring system.

  • Work-up and Purification: After completion of the reaction, the mixture is cooled, and the product is typically precipitated by the addition of water. The crude product is then collected by filtration, washed, and purified by recrystallization from a suitable solvent like ethanol to afford the this compound.

Derivatization can be subsequently carried out at various positions, such as the nitrogen of the indole ring or the carbonyl group if a cyclohexanone derivative is used as a starting material.[5]

Anticancer Activity Screening: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Protocol:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the this compound derivatives. A vehicle control (e.g., DMSO) and a positive control (a known anticancer drug) are included.

  • Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, the medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL). The plates are then incubated for another 2-4 hours to allow for the formation of formazan crystals by viable cells.

  • Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals, resulting in a purple solution.

  • Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC_50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.

Antimicrobial Activity Screening: Broth Microdilution Method for MIC Determination

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[7]

Protocol:

  • Preparation of Compound Dilutions: A serial two-fold dilution of each this compound derivative is prepared in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: A standardized inoculum of the test microorganism (bacteria or fungi) is prepared to a specific concentration (e.g., 5 x 10^5 CFU/mL).

  • Inoculation: Each well containing the compound dilution is inoculated with the microbial suspension. A positive control (microorganism in broth without the compound) and a negative control (broth only) are included.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism. The results can be read visually or with a microplate reader.

Anti-inflammatory Activity Screening: Inhibition of Nitric Oxide (NO) Production in Macrophages

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

Protocol:

  • Cell Culture: Macrophage cells (e.g., RAW 264.7) are cultured in a suitable medium.

  • Cell Seeding and Treatment: Cells are seeded in a 96-well plate and treated with various concentrations of the test compounds for a short pre-incubation period.

  • Stimulation: The cells are then stimulated with LPS (e.g., 1 µg/mL) to induce NO production and co-incubated with the test compounds for 24 hours.

  • Griess Assay: The amount of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent. This involves mixing the supernatant with sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride to form a colored azo compound.

  • Absorbance Measurement: The absorbance of the colored solution is measured at approximately 540 nm.

  • Data Analysis: The percentage of NO inhibition by the test compound is calculated by comparing the absorbance of the treated wells with that of the LPS-stimulated control wells.

Mandatory Visualization

Experimental Workflow for Biological Screening

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Activity Screening cluster_data Data Analysis synthesis Synthesis of 6-bromo-2,3,4,9-tetrahydro -1H-carbazole Derivatives purification Purification & Characterization (NMR, MS, etc.) synthesis->purification anticancer Anticancer Activity (e.g., MTT Assay) purification->anticancer Test Compounds antimicrobial Antimicrobial Activity (e.g., MIC Determination) purification->antimicrobial anti_inflammatory Anti-inflammatory Activity (e.g., NO Inhibition Assay) purification->anti_inflammatory ic50 IC50 Determination anticancer->ic50 mic MIC Determination antimicrobial->mic inhibition Inhibition % Calculation anti_inflammatory->inhibition

Caption: Workflow for the synthesis and biological screening of carbazole derivatives.

Signaling Pathway: p53-Mediated Apoptosis

Carbazole derivatives have been shown to induce apoptosis in cancer cells, in some cases through the activation of the p53 tumor suppressor pathway.

p53_pathway Carbazole Derivative Carbazole Derivative Cellular Stress Cellular Stress Carbazole Derivative->Cellular Stress p53 Activation p53 Activation Cellular Stress->p53 Activation Bax/Bak Activation Bax/Bak Activation p53 Activation->Bax/Bak Activation Mitochondrial Outer\nMembrane Permeabilization Mitochondrial Outer Membrane Permeabilization Bax/Bak Activation->Mitochondrial Outer\nMembrane Permeabilization Cytochrome c Release Cytochrome c Release Mitochondrial Outer\nMembrane Permeabilization->Cytochrome c Release Apoptosome Formation Apoptosome Formation Cytochrome c Release->Apoptosome Formation Caspase Activation Caspase Activation Apoptosome Formation->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis

Caption: Simplified p53-mediated apoptotic pathway induced by carbazole derivatives.

Signaling Pathway: JAK-STAT Inhibition

The Janus kinase (JAK) - Signal Transducer and Activator of Transcription (STAT) pathway is crucial for cytokine signaling and is often dysregulated in cancer and inflammatory diseases. Some carbazole derivatives have been investigated as inhibitors of this pathway.

jak_stat_pathway Cytokine Cytokine Receptor Receptor Cytokine->Receptor JAK JAK Receptor->JAK activates STAT STAT JAK->STAT phosphorylates Dimerization Dimerization STAT->Dimerization Carbazole Derivative Carbazole Derivative Carbazole Derivative->JAK inhibits Nuclear Translocation Nuclear Translocation Dimerization->Nuclear Translocation Gene Transcription Gene Transcription Nuclear Translocation->Gene Transcription regulates Cell Proliferation,\nInflammation Cell Proliferation, Inflammation Gene Transcription->Cell Proliferation,\nInflammation

Caption: Inhibition of the JAK-STAT signaling pathway by carbazole derivatives.

References

Potential Therapeutic Targets of 6-bromo-2,3,4,9-tetrahydro-1H-carbazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 6-bromo-2,3,4,9-tetrahydro-1H-carbazole scaffold has emerged as a promising framework in medicinal chemistry, demonstrating a versatile pharmacological profile. This technical guide consolidates the current understanding of its potential therapeutic applications, focusing on antiviral, anticancer, and antibacterial activities. While specific quantitative data for the parent compound is limited in publicly available literature, this document summarizes the significant findings for its key derivatives, providing a basis for future research and development. Detailed experimental protocols for relevant biological assays and diagrammatic representations of the implicated signaling pathways are provided to facilitate further investigation into this class of compounds.

Introduction

The tetrahydrocarbazole nucleus is a privileged scaffold in drug discovery, present in numerous biologically active natural products and synthetic molecules. The introduction of a bromine atom at the 6th position of the 2,3,4,9-tetrahydro-1H-carbazole core can significantly modulate its physicochemical and pharmacological properties. This guide explores the potential therapeutic targets of this specific scaffold, drawing evidence from studies on its closely related derivatives. The primary areas of therapeutic promise include antiviral therapy against Human Papillomavirus (HPV), anticancer activity through the potential modulation of growth factor signaling pathways, and the inhibition of bacterial efflux pumps to combat multidrug resistance.

Potential Therapeutic Targets

Antiviral: Human Papillomavirus (HPV)

Derivatives of this compound have shown potent in vitro activity against Human Papillomavirus. A key derivative, (1R)-6-bromo-N-[(1R)-1-phenylethyl]-2,3,4,9-tetrahydro-1H-carbazole-1-amine, exhibited antiviral activity in the low nanomolar range[1][2]. The primary molecular target is believed to be the interaction between the viral E1 and E2 proteins, which is essential for the replication of the viral DNA. By disrupting this protein-protein interaction, these compounds can effectively halt the viral life cycle.

Signaling Pathway: HPV Life Cycle and E1-E2 Interaction

The productive life cycle of HPV is intricately linked to the differentiation of the host epithelial cells[3][4][5]. The virus infects the basal cells of the epithelium, where its genome is maintained as a low-copy-number episome. As the infected cells differentiate and move towards the mucosal surface, the viral gene expression switches to productive replication, leading to the synthesis of new virions. The viral helicase E1 and the transcription factor E2 form a complex at the viral origin of replication, a critical step for the initiation of viral DNA synthesis[6]. Inhibition of this interaction is a promising strategy for HPV therapy.

HPV_Life_Cycle cluster_epithelium Stratified Epithelium cluster_viral_processes Viral Processes Basal_Cell Basal Cell (Infection) Differentiating_Cell Differentiating Keratinocyte Basal_Cell->Differentiating_Cell Episomal_Maintenance Episomal Maintenance (Low Copy) Basal_Cell->Episomal_Maintenance Superficial_Cell Superficial Cell (Virion Release) Differentiating_Cell->Superficial_Cell Viral_Replication Productive Viral DNA Replication Differentiating_Cell->Viral_Replication Viral_Entry Viral Entry Viral_Entry->Basal_Cell Virion_Assembly Virion Assembly Viral_Replication->Virion_Assembly E1_E2_Complex E1-E2 Complex Formation Viral_Replication->E1_E2_Complex Virion_Assembly->Superficial_Cell Target 6-bromo-THC Derivative (Inhibitor) Target->E1_E2_Complex

Caption: Inhibition of the HPV life cycle by targeting the E1-E2 protein interaction.

Anticancer: Potential EGFR Signaling Pathway Modulation

The carbazole scaffold is a common feature in many compounds with demonstrated anticancer properties. While specific data for this compound is not available, its derivatives have shown cytotoxicity against various cancer cell lines. A plausible target for such compounds is the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is often dysregulated in cancer, leading to uncontrolled cell proliferation, survival, and metastasis[7][8][9].

Signaling Pathway: EGFR-Mediated Cell Proliferation

Upon ligand binding, EGFR dimerizes and autophosphorylates, initiating a cascade of downstream signaling events, primarily through the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways. These pathways ultimately lead to the transcription of genes involved in cell cycle progression and survival. Inhibition of EGFR or its downstream effectors is a validated strategy in cancer therapy.

EGFR_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K Ligand EGF Ligand->EGFR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription Proliferation Cell Proliferation & Survival Transcription->Proliferation Target Potential Inhibition by 6-bromo-THC Scaffold Target->EGFR Target->RAS

Caption: Potential inhibition of the EGFR signaling pathway by the 6-bromo-THC scaffold.

Antibacterial: AcrB Efflux Pump Inhibition

Derivatives of 3,3-dimethyl-2,3,4,9-tetrahydro-1H-carbazole have been identified as inhibitors of the AcrAB-TolC efflux pump in Gram-negative bacteria[8]. This pump is a major contributor to multidrug resistance (MDR) by actively extruding a wide range of antibiotics from the bacterial cell. By inhibiting this pump, the intracellular concentration of antibiotics can be increased, restoring their efficacy.

Mechanism: AcrAB-TolC Efflux Pump

The AcrAB-TolC efflux pump is a tripartite system spanning the inner and outer membranes of Gram-negative bacteria. AcrB, the inner membrane transporter, captures substrates from the periplasm and the inner membrane and, through a series of conformational changes powered by the proton motive force, expels them through the AcrA periplasmic adaptor protein and the TolC outer membrane channel[1][10][11][12][13].

AcrAB_TolC_Pump AcrAB-TolC Efflux Pump Mechanism cluster_membranes Bacterial Cell Envelope cluster_pump Efflux Pump Components Inner_Membrane Inner Membrane Outer_Membrane Outer Membrane AcrB AcrB (Inner Membrane) AcrA AcrA (Periplasm) AcrB->AcrA TolC TolC (Outer Membrane) AcrA->TolC Antibiotic_out Antibiotic (Extracellular) TolC->Antibiotic_out Antibiotic_in Antibiotic (Periplasm) Antibiotic_in->AcrB Target 6-bromo-THC Derivative (Inhibitor) Target->AcrB

Caption: Inhibition of the AcrAB-TolC efflux pump by 6-bromo-THC derivatives.

Quantitative Data Summary

The following table summarizes the reported biological activities of key derivatives of the this compound scaffold. It is important to note that these values are for the derivatives and not the parent compound.

DerivativeTarget/AssayCell LineActivity MetricValueReference
(1R)-6-bromo-N-[(1R)-1-phenylethyl]-2,3,4,9-tetrahydro-1H-carbazole-1-amineAnti-HPV (W12 assay)W12-Low nanomolar range[1][2]
Phenylcarbazole derivativesAnticancerCEM (Leukemia)IC5010-100 nM
Substituted carbazole carbamatesAnticancer (MTT assay)U87MG (Glioma)IC5015.25 µM, 17.97 µM
3,6-dibromocarbazole derivativesAnticancerMCF-7, MDA-MB-231GI504.7–32.2 µM
3,3-dimethyl-THC derivativesAcrB Inhibition (Nile Red Efflux)E. coli-Inhibition observed[8]

Experimental Protocols

General Experimental Workflow

The following diagram illustrates a general workflow for the initial screening and characterization of this compound and its derivatives.

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Primary Biological Screening cluster_validation Target Validation & Mechanism of Action Synthesis Synthesis of 6-bromo-THC Derivatives Purification Purification & Structural Verification (NMR, MS) Synthesis->Purification Antiviral_Screen Antiviral Assay (e.g., CPE Reduction) Purification->Antiviral_Screen Anticancer_Screen Cytotoxicity Assay (e.g., MTT) Purification->Anticancer_Screen Antibacterial_Screen Efflux Pump Inhibition (e.g., Nile Red) Purification->Antibacterial_Screen Target_ID Target Identification (e.g., E1-E2 binding assay) Antiviral_Screen->Target_ID Pathway_Analysis Signaling Pathway Analysis (Western Blot) Anticancer_Screen->Pathway_Analysis Antibacterial_Screen->Target_ID Lead_Optimization Lead Optimization Target_ID->Lead_Optimization Pathway_Analysis->Lead_Optimization

Caption: General experimental workflow for the evaluation of 6-bromo-THC derivatives.

Cytotoxicity (MTT) Assay Protocol

This protocol is used to assess the cytotoxic effects of the compounds on cancer cell lines[14][15][16].

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (typically from 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • MTT Addition: Remove the medium and add 100 µL of fresh medium containing 0.5 mg/mL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well. Incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Nile Red Efflux Assay Protocol

This assay measures the inhibition of the AcrB efflux pump[17][18][19][20].

  • Cell Preparation: Grow an overnight culture of E. coli expressing the AcrAB-TolC pump. Wash and resuspend the cells in a buffer (e.g., phosphate-buffered saline).

  • Cell Loading: Pre-incubate the cells with an efflux pump inhibitor (e.g., CCCP) to de-energize the pump, followed by the addition of Nile Red dye.

  • Efflux Initiation: Wash the cells to remove the inhibitor and excess dye. Initiate efflux by adding an energy source (e.g., glucose).

  • Fluorescence Monitoring: Monitor the decrease in intracellular fluorescence over time using a fluorometer.

  • Inhibitor Testing: Repeat the assay in the presence of various concentrations of the test compound to determine its effect on Nile Red efflux. A slower decrease in fluorescence indicates inhibition of the efflux pump.

Conclusion and Future Directions

The this compound scaffold represents a valuable starting point for the development of novel therapeutic agents. The available data on its derivatives strongly suggest potential applications in antiviral, anticancer, and antibacterial therapies. Future research should focus on the synthesis and biological evaluation of a broader range of derivatives to establish clear structure-activity relationships. Crucially, dedicated studies are required to determine the specific biological activity and molecular targets of the parent compound itself. The detailed protocols and pathway diagrams provided in this guide are intended to serve as a resource for researchers to further explore the therapeutic potential of this promising class of molecules.

References

The Synthesis of 6-bromo-2,3,4,9-tetrahydro-1H-carbazole: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive literature review of the synthetic routes to 6-bromo-2,3,4,9-tetrahydro-1H-carbazole, a significant heterocyclic scaffold in medicinal chemistry and drug development. The tetrahydrocarbazole nucleus is a core structural motif in numerous biologically active compounds, and the introduction of a bromine substituent offers a versatile handle for further functionalization, making its synthesis a key step in the development of novel therapeutics. This document details the prevalent synthetic methodologies, provides structured quantitative data for comparison, and outlines detailed experimental protocols for key reactions.

Core Synthetic Strategies: A Review

The construction of the this compound framework is predominantly achieved through several key synthetic strategies. The most established and widely utilized of these is the Fischer indole synthesis. Additionally, modern cross-coupling methodologies, such as palladium-catalyzed intramolecular cyclizations and the Buchwald-Hartwig amination, offer alternative and often milder routes to this important intermediate.

The Fischer Indole Synthesis: A Classic and Robust Approach

The Fischer indole synthesis, discovered by Hermann Emil Fischer in 1883, remains a cornerstone for the synthesis of indoles and their derivatives, including tetrahydrocarbazoles.[1] The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from the condensation of an arylhydrazine with a ketone or aldehyde.[1] For the synthesis of this compound, this involves the reaction of (4-bromophenyl)hydrazine with cyclohexanone.

The reaction can be catalyzed by a variety of Brønsted acids, such as hydrochloric acid, sulfuric acid, and acetic acid, as well as Lewis acids like zinc chloride and boron trifluoride.[1] The choice of acid and solvent can significantly influence the reaction yield and purity of the product.

Quantitative Data Summary

The following tables summarize quantitative data from various reported syntheses of tetrahydrocarbazoles using the Fischer indole synthesis, providing a comparative overview of different reaction conditions and their outcomes.

Reactants Catalyst/Solvent Temperature (°C) Time (h) Yield (%) Reference
(4-bromophenyl)hydrazine hydrochloride, CyclohexanoneGlacial Acetic AcidReflux285[2]
(3-bromophenyl)hydrazine hydrochloride, CyclohexanoneEthanol, 12N HClReflux133[3]
Phenylhydrazine hydrochloride, Cyclohexanone[bmim(BF4)], MethanolRefluxVaries80-95[4]
Phenylhydrazine, CyclohexanoneAcetic AcidReflux185-91 (crude)[5]

Experimental Protocols

This section provides detailed methodologies for the key synthetic routes to this compound.

Protocol 1: Fischer Indole Synthesis using Acetic Acid

This protocol is adapted from the well-established synthesis of analogous tetrahydrocarbazoles.[2][5]

Materials:

  • (4-bromophenyl)hydrazine hydrochloride

  • Cyclohexanone

  • Glacial Acetic Acid

  • Ethanol

  • Water

  • Sodium Bicarbonate (NaHCO₃) solution, saturated

  • Ethyl Acetate (EtOAc)

  • Sodium Sulfate (Na₂SO₄)

Procedure:

  • A mixture of (4-bromophenyl)hydrazine hydrochloride (1.0 eq) and glacial acetic acid is placed in a round-bottomed flask equipped with a reflux condenser and a magnetic stirrer.

  • Cyclohexanone (1.0-1.2 eq) is added to the stirred mixture.

  • The reaction mixture is heated to reflux with continuous stirring for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion, the reaction mixture is cooled to room temperature and then poured into a beaker containing ice-water.

  • The precipitated solid is collected by vacuum filtration and washed with water.

  • The crude product is then suspended in a saturated solution of sodium bicarbonate to neutralize any remaining acid, stirred for 30 minutes, and filtered again.

  • The solid is washed with water until the filtrate is neutral and then dried.

  • Further purification can be achieved by recrystallization from a suitable solvent such as ethanol.

Protocol 2: Palladium-Catalyzed Intramolecular Cyclization (Conceptual)

General Workflow:

  • Substrate Synthesis: Preparation of an N-allyl or N-vinyl-2-bromoaniline bearing the desired bromine substituent on the aniline ring.

  • Cyclization: The substrate is subjected to a palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂) and a phosphine ligand in a suitable solvent (e.g., DMF, toluene) with a base (e.g., Na₂CO₃, K₂CO₃).

  • Heck-type Reaction: The reaction proceeds via an intramolecular Heck-type cyclization to form the tetrahydrocarbazole ring system.

  • Work-up and Purification: Standard aqueous work-up followed by column chromatography to isolate the pure product.

Protocol 3: Buchwald-Hartwig Amination (Conceptual)

The Buchwald-Hartwig amination offers a powerful method for C-N bond formation and can be conceptually applied to the synthesis of the target molecule, likely through an intramolecular cyclization of a suitably designed precursor.[8][9][10][11]

General Workflow:

  • Precursor Synthesis: Synthesis of a molecule containing both an amine and an aryl halide (e.g., a 2-(cyclohexenylamino)bromobenzene derivative).

  • Intramolecular Amination: The precursor is treated with a palladium catalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., BINAP, XPhos), and a base (e.g., NaOtBu, Cs₂CO₃) in an inert solvent (e.g., toluene, dioxane).

  • Cyclization: The intramolecular C-N bond formation leads to the closure of the pyrrole ring, forming the tetrahydrocarbazole skeleton.

  • Work-up and Purification: The reaction is quenched, followed by extraction and purification by column chromatography.

Mandatory Visualizations

Fischer Indole Synthesis Pathway

Fischer_Indole_Synthesis cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product 4_bromophenylhydrazine 4-Bromophenylhydrazine Hydrazone Hydrazone Intermediate 4_bromophenylhydrazine->Hydrazone + Cyclohexanone (Condensation) Cyclohexanone Cyclohexanone Cyclohexanone->Hydrazone Enamine Enamine Tautomer Hydrazone->Enamine Tautomerization Rearranged_Intermediate [3,3]-Sigmatropic Rearrangement Product Enamine->Rearranged_Intermediate [3,3]-Sigmatropic Rearrangement (Acid Catalyzed) Cyclized_Intermediate Cyclized Intermediate Rearranged_Intermediate->Cyclized_Intermediate Cyclization Product This compound Cyclized_Intermediate->Product -NH3 (Aromatization) Experimental_Workflow Start Combine Reactants and Catalyst/Solvent Reaction Heat to Reflux (Monitor by TLC) Start->Reaction Workup Cool and Quench (e.g., with water) Reaction->Workup Isolation Filter Precipitate Workup->Isolation Neutralization Wash with Base (e.g., NaHCO3) Isolation->Neutralization Purification Recrystallization Neutralization->Purification Characterization Spectroscopic Analysis (NMR, IR, MS) Purification->Characterization End Pure Product Characterization->End

References

Methodological & Application

Application Note: Purification of 6-bromo-2,3,4,9-tetrahydro-1H-carbazole by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

6-bromo-2,3,4,9-tetrahydro-1H-carbazole is a heterocyclic compound of significant interest in medicinal chemistry and materials science. As a derivative of the tetrahydrocarbazole scaffold, which is present in numerous biologically active alkaloids, this compound serves as a crucial intermediate in the synthesis of various therapeutic agents.[1] The biological significance of carbazole derivatives, including their potential antibiotic, anti-carcinogenic, antiviral, and anti-inflammatory properties, necessitates robust and efficient purification methods to ensure high purity for subsequent applications.[1] Column chromatography is a widely employed technique for the purification of such organic compounds, offering effective separation of the target molecule from reaction byproducts and unreacted starting materials.[2] This application note provides a detailed protocol for the purification of this compound using silica gel column chromatography.

Data Presentation

The following table summarizes typical experimental parameters and results for the purification of this compound and its derivatives by silica gel column chromatography, compiled from various literature sources.

Parameter Value/Condition Compound Reference
Stationary Phase Silica GelThis compound[3]
Mobile Phase Ethyl acetate/Petroleum ether (1:10)This compound[3]
Yield 97%This compound[3]
Stationary Phase Silica Gel (60-80 mesh)6-Bromo-2-(3-phenylallylidene)-2,3,4,9-tetrahydro-1H-carbazol-1-one[1]
Mobile Phase Petroleum ether (60-80°C)/Ethyl acetate (1:2)6-Bromo-2-(3-phenylallylidene)-2,3,4,9-tetrahydro-1H-carbazol-1-one[1]
Stationary Phase Silica Gel4-(6-bromo-2,3,4,9-tetrahydro-1H-carbazol-1-ylamino)benzonitrile[4]
Mobile Phase Hexane/Ethyl acetate/Triethylamine (90:5:5)4-(6-bromo-2,3,4,9-tetrahydro-1H-carbazol-1-ylamino)benzonitrile[4]
Retention Factor (Rf) 0.44 (in isohexane/ethyl acetate 70:30)4-(6-bromo-2,3,4,9-tetrahydro-1H-carbazol-1-ylamino)benzonitrile[4]

Experimental Protocol

This protocol details the step-by-step methodology for the purification of this compound using column chromatography.

1. Materials and Reagents

  • Crude this compound

  • Silica gel (for column chromatography, e.g., Geduran Si 60, 0.040-0.063 mm)[5]

  • Petroleum ether

  • Ethyl acetate

  • Hexanes

  • Celite (optional, for dry loading)[5]

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

  • Glass column for chromatography

  • Collection tubes/flasks

  • Rotary evaporator

2. Preparation of the Column

  • Select a glass column of appropriate size based on the amount of crude product to be purified.

  • Place a small plug of cotton or glass wool at the bottom of the column to prevent the stationary phase from washing out.

  • Add a layer of sand on top of the cotton plug.

  • Prepare a slurry of silica gel in the initial, least polar eluent (e.g., petroleum ether or hexanes).

  • Pour the slurry into the column, allowing the silica gel to pack evenly without air bubbles.

  • Gently tap the column to ensure uniform packing.

  • Add a layer of sand on top of the packed silica gel to prevent disturbance during solvent addition.

  • Equilibrate the column by running the initial eluent through it until the packing is stable.

3. Sample Loading

  • Dry Loading (Recommended):

    • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the solvent used for the reaction).

    • Add a small amount of silica gel or Celite to the solution.[5]

    • Remove the solvent using a rotary evaporator to obtain a free-flowing powder of the crude product adsorbed onto the silica gel/Celite.[5]

    • Carefully add this powder to the top of the prepared column.

  • Wet Loading:

    • Dissolve the crude product in the minimum possible volume of the initial eluent.

    • Carefully apply the solution to the top of the column using a pipette.

4. Elution

  • Begin elution with a non-polar solvent system, such as petroleum ether or hexanes.

  • Gradually increase the polarity of the mobile phase by adding a more polar solvent, such as ethyl acetate. A common starting eluent is ethyl acetate/petroleum ether (1:10).[3] For similar compounds, a gradient of hexanes:ethyl acetate from 100% hexane to a more polar mixture can be effective.[5]

  • Collect fractions in separate test tubes or flasks.

  • Monitor the separation by periodically analyzing the collected fractions using Thin Layer Chromatography (TLC).

5. Fraction Analysis and Product Isolation

  • Spot the collected fractions onto a TLC plate and develop it in a suitable solvent system (e.g., the elution solvent).

  • Visualize the spots under UV light or by using a staining agent.

  • Identify and combine the fractions containing the pure this compound.

  • Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified product.

  • Determine the yield and confirm the purity of the final product using analytical techniques such as NMR, HPLC, or mass spectrometry.

Visualizations

G Workflow for Purification of this compound start Start: Crude Product prep_column Column Preparation (Silica Gel Slurry) start->prep_column load_sample Sample Loading (Dry or Wet Method) prep_column->load_sample elution Elution (Gradient: Petroleum Ether -> Ethyl Acetate) load_sample->elution collect_fractions Fraction Collection elution->collect_fractions tlc_analysis TLC Analysis of Fractions collect_fractions->tlc_analysis combine_pure Combine Pure Fractions tlc_analysis->combine_pure Identify Pure Fractions evaporation Solvent Evaporation (Rotary Evaporator) combine_pure->evaporation end End: Purified Product evaporation->end

Caption: Experimental workflow for column chromatography purification.

References

Application Note: Recrystallization Protocol for 6-bromo-2,3,4,9-tetrahydro-1H-carbazole

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

6-bromo-2,3,4,9-tetrahydro-1H-carbazole is a heterocyclic compound of interest in medicinal chemistry and materials science. The purity of this compound is crucial for its subsequent use in synthesis, biological assays, and material fabrication. Recrystallization is a fundamental and effective technique for the purification of solid organic compounds. This application note provides a detailed protocol for the recrystallization of this compound, based on established methods for analogous tetrahydrocarbazole derivatives. The protocol aims to remove impurities and obtain a product with high purity and crystallinity.

Principle of Recrystallization

Recrystallization is based on the principle of differential solubility. The crude compound is dissolved in a suitable solvent or solvent mixture at an elevated temperature to create a saturated or near-saturated solution. As the solution cools, the solubility of the compound decreases, leading to the formation of crystals. Impurities, which are either more soluble in the solvent or present in smaller amounts, remain in the solution. The purified crystals are then isolated by filtration.

Experimental Protocol

This protocol provides a general guideline for the recrystallization of this compound. The choice of solvent and the specific volumes may need to be optimized based on the nature and amount of impurities present in the crude material.

Materials and Equipment:

  • Crude this compound

  • Erlenmeyer flasks

  • Heating mantle or hot plate with a water or oil bath

  • Condenser

  • Buchner funnel and flask

  • Filter paper

  • Vacuum source

  • Spatula

  • Glass rod

  • Drying oven or vacuum desiccator

  • Selected recrystallization solvent(s) (e.g., ethanol, methanol, ethyl acetate, acetone, toluene, pentane)

Procedure:

  • Solvent Selection: Choose an appropriate solvent or solvent system. An ideal solvent should dissolve the compound sparingly at room temperature but have high solubility at its boiling point. Based on literature for similar compounds, potential solvent systems include ethanol, methanol, ethyl acetate/acetone mixtures, or toluene/pentane mixtures.[1][2][3]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent to the flask. Heat the mixture gently while stirring to dissolve the solid. If the solid does not dissolve completely, add small portions of the hot solvent until a clear solution is obtained. Avoid adding excess solvent.

  • Decolorization (Optional): If the solution is colored due to impurities, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes. The charcoal will adsorb the colored impurities.

  • Hot Filtration (Optional): If activated charcoal or other solid impurities are present, perform a hot filtration. Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean Erlenmeyer flask. This step should be done rapidly to prevent premature crystallization.

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Crystal formation should begin as the solution cools. To promote further crystallization, the flask can be placed in an ice bath. Slow cooling generally results in larger, purer crystals.

  • Isolation of Crystals: Collect the formed crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of cold recrystallization solvent to remove any remaining impurities from the mother liquor.

  • Drying: Dry the purified crystals in a drying oven at a temperature below the compound's melting point or in a vacuum desiccator to remove any residual solvent.

Data Presentation

The following table summarizes potential solvent systems for the recrystallization of tetrahydrocarbazole derivatives, which can be adapted for this compound.

Solvent SystemCompound TypeReference
Ethyl acetate / Acetone (8:2)6-Bromo-2-(3-phenylallylidene)-2,3,4,9-tetrahydro-1H-carbazol-1-one[1]
Toluene / PentaneColored tetrahydrocarbazole derivatives[2]
Methanol3-t-butyl-1,2,3,4-tetrahydrocarbazole[3]
Methanol / EthanolTetrahydrocarbazole[4]

Visualization

The following diagram illustrates the experimental workflow for the recrystallization of this compound.

RecrystallizationWorkflow start Start: Crude This compound dissolution 1. Dissolution (Hot Solvent) start->dissolution decolorization 2. Decolorization (Optional: Activated Charcoal) dissolution->decolorization crystallization 4. Cooling & Crystallization dissolution->crystallization If no decolorization/ hot filtration needed hot_filtration 3. Hot Filtration (Optional) decolorization->hot_filtration hot_filtration->crystallization isolation 5. Vacuum Filtration (Isolation) crystallization->isolation washing 6. Washing (Cold Solvent) isolation->washing drying 7. Drying washing->drying end End: Purified Crystals drying->end

Recrystallization workflow for this compound.

References

Application Notes and Protocols for Suzuki Coupling Reactions of 6-bromo-2,3,4,9-tetrahydro-1H-carbazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing 6-bromo-2,3,4,9-tetrahydro-1H-carbazole in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This versatile building block is a key intermediate for the synthesis of a diverse array of 6-aryl-2,3,4,9-tetrahydro-1H-carbazole derivatives, a scaffold of significant interest in medicinal chemistry and drug discovery due to its prevalence in biologically active compounds. The protocols and data presented herein are designed to facilitate the efficient synthesis and exploration of novel carbazole-based compounds for therapeutic applications.

The tetrahydrocarbazole core is a privileged structure found in numerous natural products and synthetic molecules exhibiting a wide range of biological activities, including anticancer, antimicrobial, and neuroprotective properties. The Suzuki-Miyaura coupling offers a powerful and highly adaptable method for the C-C bond formation at the 6-position of the tetrahydrocarbazole nucleus, allowing for the introduction of various aryl and heteroaryl moieties. This enables extensive structure-activity relationship (SAR) studies crucial for the development of new drug candidates.

Data Presentation

The following tables summarize representative data for the Suzuki coupling of a close structural analog, diastereomeric syn- and anti-6-bromo-4a-isopropyl-2-methyl-2,3,4,4a-tetrahydro-1H-carbazole, with various arylboronic acids.[1][2] These results provide a strong predictive basis for the reactivity of this compound under similar conditions.

Table 1: Suzuki Coupling of syn-6-bromo-4a-isopropyl-2-methyl-2,3,4,4a-tetrahydro-1H-carbazole with Arylboronic Acids [1][2]

EntryArylboronic AcidProductYield (%)
1Phenylboronic acidsyn-6-phenyl-4a-isopropyl-2-methyl-2,3,4,4a-tetrahydro-1H-carbazole85
24-Methylphenylboronic acidsyn-6-(4-methylphenyl)-4a-isopropyl-2-methyl-2,3,4,4a-tetrahydro-1H-carbazole88
34-Methoxyphenylboronic acidsyn-6-(4-methoxyphenyl)-4a-isopropyl-2-methyl-2,3,4,4a-tetrahydro-1H-carbazole90
44-Fluorophenylboronic acidsyn-6-(4-fluorophenyl)-4a-isopropyl-2-methyl-2,3,4,4a-tetrahydro-1H-carbazole82
53-Nitrophenylboronic acidsyn-6-(3-nitrophenyl)-4a-isopropyl-2-methyl-2,3,4,4a-tetrahydro-1H-carbazole75

Table 2: Suzuki Coupling of anti-6-bromo-4a-isopropyl-2-methyl-2,3,4,4a-tetrahydro-1H-carbazole with Arylboronic Acids [1][2]

EntryArylboronic AcidProductYield (%)
1Phenylboronic acidanti-6-phenyl-4a-isopropyl-2-methyl-2,3,4,4a-tetrahydro-1H-carbazole83
24-Methylphenylboronic acidanti-6-(4-methylphenyl)-4a-isopropyl-2-methyl-2,3,4,4a-tetrahydro-1H-carbazole86
34-Methoxyphenylboronic acidanti-6-(4-methoxyphenyl)-4a-isopropyl-2-methyl-2,3,4,4a-tetrahydro-1H-carbazole89
44-Fluorophenylboronic acidanti-6-(4-fluorophenyl)-4a-isopropyl-2-methyl-2,3,4,4a-tetrahydro-1H-carbazole80
53-Nitrophenylboronic acidanti-6-(3-nitrophenyl)-4a-isopropyl-2-methyl-2,3,4,4a-tetrahydro-1H-carbazole72

Experimental Protocols

The following is a detailed protocol for the Suzuki-Miyaura cross-coupling reaction, adapted from procedures for structurally similar 6-bromo-tetrahydrocarbazole derivatives.[1][2] Researchers should consider this a starting point and may need to optimize conditions for specific substrates.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)

  • Triphenylphosphine (PPh₃) (4-10 mol%) or other suitable phosphine ligand

  • Potassium carbonate (K₂CO₃) or other suitable base (2.0 - 3.0 equiv)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Nitrogen or Argon gas

  • Standard glassware for organic synthesis (e.g., round-bottom flask, condenser)

  • Magnetic stirrer and heating plate/mantle

  • Silica gel for column chromatography

  • Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine this compound (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and potassium carbonate (2.0-3.0 equiv).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (nitrogen or argon). Repeat this process three times to ensure an oxygen-free environment.

  • Solvent and Catalyst Addition: Under a positive pressure of the inert gas, add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 5:1 ratio). Bubble the inert gas through the solution for 15-20 minutes to ensure thorough deoxygenation. Subsequently, add palladium(II) acetate (2-5 mol%) and triphenylphosphine (4-10 mol%) to the reaction mixture.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with water and extract with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Filter the mixture and concentrate the solvent under reduced pressure. Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 6-aryl-2,3,4,9-tetrahydro-1H-carbazole.

Visualizations

Experimental Workflow

Suzuki_Coupling_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis A Combine Reactants: - this compound - Arylboronic Acid - Base (e.g., K2CO3) B Add Solvent System (e.g., Dioxane/H2O) A->B C Degas Mixture (N2 or Ar bubbling) B->C D Add Catalyst System: - Pd(OAc)2 - PPh3 C->D E Heat to 80-100 °C D->E F Monitor Reaction (TLC, LC-MS) E->F G Quench Reaction (add water) F->G H Extract with Organic Solvent G->H I Dry & Concentrate H->I J Purify by Column Chromatography I->J K Characterize Product (NMR, MS, etc.) J->K

Caption: General workflow for the Suzuki coupling reaction.

Catalytic Cycle

Suzuki_Catalytic_Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd PdII_RX R-Pd(II)L2-X OxAdd->PdII_RX Transmetal Transmetalation PdII_RX->Transmetal PdII_R_Rprime R-Pd(II)L2-R' Transmetal->PdII_R_Rprime RedElim Reductive Elimination PdII_R_Rprime->RedElim RedElim->Pd0 Product R-R' RedElim->Product Reactants R-X + R'-B(OH)2 (6-bromo-tetrahydrocarbazole + Arylboronic Acid) Base Base Base->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Potential Signaling Pathway for Anticancer Activity

Certain 6-substituted tetrahydrocarbazole derivatives have demonstrated potential as anticancer agents by inducing DNA damage and mitochondrial dysfunction, ultimately leading to apoptosis (programmed cell death).[3] The diagram below illustrates a plausible signaling pathway.

Anticancer_Signaling_Pathway cluster_cell Cancer Cell Drug 6-Aryl-tetrahydrocarbazole Derivative DNA_Damage DNA Damage (Double-Strand Breaks) Drug->DNA_Damage Mitochondrion Mitochondrial Dysfunction Drug->Mitochondrion ATM_ATR ATM/ATR Activation DNA_Damage->ATM_ATR sensed by p53 p53 Activation ATM_ATR->p53 Bax Bax/Bak Activation p53->Bax CytoC Cytochrome c Release Mitochondrion->CytoC Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) CytoC->Apoptosome Casp3 Caspase-3 Activation (Executioner Caspase) Apoptosome->Casp3 Apoptosis Apoptosis Casp3->Apoptosis Bax->Mitochondrion induces permeabilization

Caption: Apoptosis induction by 6-aryl-tetrahydrocarbazoles.

References

Application Notes and Protocols for the Derivatization of 6-bromo-2,3,4,9-tetrahydro-1H-carbazole for SAR Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The 1,2,3,4-tetrahydrocarbazole (THC) scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and pharmacologically active compounds.[1] Derivatives of THC have demonstrated a wide range of biological activities, including anticancer, antibacterial, antiviral, and neuroprotective properties.[2][3] The strategic derivatization of this core is a cornerstone of Structure-Activity Relationship (SAR) studies aimed at optimizing potency, selectivity, and pharmacokinetic profiles.

The starting material, 6-bromo-2,3,4,9-tetrahydro-1H-carbazole, offers two primary, orthogonal sites for chemical modification: the bromine atom at the C6-position of the aromatic ring and the nitrogen atom (N9) of the indole core. The C6-bromo substituent is particularly valuable as it serves as a versatile handle for modern palladium-catalyzed cross-coupling reactions, enabling the introduction of a diverse array of aryl, heteroaryl, and amino moieties. The N9-position can be readily functionalized through alkylation or arylation. This document provides detailed protocols for these key derivatization reactions and summarizes SAR data to guide the design of novel therapeutic agents.

Key Derivatization Strategies

The chemical space around the this compound core can be efficiently explored using three principal synthetic strategies. These methods allow for the introduction of diverse substituents at the C6 and N9 positions, which is crucial for establishing robust SAR.

G cluster_start Starting Material cluster_reactions Derivatization Reactions cluster_products Derivative Classes cluster_goal Objective start This compound suzuki Suzuki Coupling (C-C Bond Formation) start->suzuki ArB(OH)₂ buchwald Buchwald-Hartwig Amination (C-N Bond Formation) start->buchwald R₂NH n_alkylation N-Alkylation / N-Arylation (N-C Bond Formation) start->n_alkylation R-X, Base c6_aryl C6-Aryl/Heteroaryl Derivatives suzuki->c6_aryl c6_amino C6-Amino Derivatives buchwald->c6_amino n9_alkyl N9-Alkyl/Aryl Derivatives n_alkylation->n9_alkyl sar SAR Studies (Biological Evaluation) c6_aryl->sar c6_amino->sar n9_alkyl->sar

Suzuki Cross-Coupling at C6-Position

The Suzuki reaction is a robust method for forming carbon-carbon bonds by coupling the aryl bromide with a variety of aryl or heteroaryl boronic acids or esters.[4] This allows for the exploration of how different aromatic substituents at the C6-position influence biological activity.

Suzuki_Cycle pd0 Pd(0)Ln pd2_complex Ar-Pd(II)Ln-Br pd0->pd2_complex Oxidative Addition transmetal_complex Ar-Pd(II)Ln-Ar' pd2_complex->transmetal_complex Transmetalation transmetal_complex->pd0 Reductive Elimination product Ar-Ar' (C6-Aryl THC) transmetal_complex->product start_material Ar-Br (6-bromo-THC) start_material->pd2_complex boronic_acid Ar'B(OH)₂ + Base boronic_acid->pd2_complex

Buchwald-Hartwig Amination at C6-Position

This palladium-catalyzed reaction forms a carbon-nitrogen bond between the aryl bromide and a primary or secondary amine.[5][6] It is an essential tool for introducing diverse amino groups, which can act as hydrogen bond donors or acceptors, significantly impacting target binding.

Buchwald_Cycle pd0 Pd(0)Ln pd2_complex Ar-Pd(II)Ln-Br pd0->pd2_complex Oxidative Addition amido_complex [Ar-Pd(II)Ln-NR₂]⁻ pd2_complex->amido_complex Amine Coordination & Deprotonation amido_complex->pd0 Reductive Elimination product Ar-NR₂ (C6-Amino THC) amido_complex->product start_material Ar-Br (6-bromo-THC) start_material->pd2_complex amine HNR₂ + Base amine->pd2_complex

N-Alkylation and N-Arylation at N9-Position

The indole nitrogen of the tetrahydrocarbazole core is nucleophilic and can be readily alkylated or arylated.[7] This modification is critical for SAR studies as it can influence solubility, metabolic stability, and interactions with the biological target.

Experimental Protocols

Note: These are generalized protocols and may require optimization based on the specific substrate and reagents used. All reactions should be performed under an inert atmosphere (Argon or Nitrogen) using anhydrous solvents unless otherwise noted.

Protocol 1: General Procedure for Suzuki Cross-Coupling

Materials:

  • This compound

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃ or Na₂CO₃, 2.0 equivalents)

  • Solvent mixture (e.g., 1,4-dioxane/water, 4:1 v/v)

  • Inert gas (Argon)

Procedure:

  • To an oven-dried Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (5 mol%), and the base (2.0 eq).

  • Seal the flask, then evacuate and backfill with argon. Repeat this cycle three times.

  • Add the anhydrous solvent mixture via syringe.

  • Heat the reaction mixture to 90-100 °C and stir for 4-16 hours. Monitor reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 6-aryl-2,3,4,9-tetrahydro-1H-carbazole.[8][9]

Protocol 2: General Procedure for Buchwald-Hartwig Amination

Materials:

  • This compound

  • Primary or secondary amine (1.2 equivalents)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Phosphine ligand (e.g., XPhos, 4 mol%)

  • Base (e.g., Sodium tert-butoxide (NaOtBu), 1.4 equivalents)

  • Anhydrous solvent (e.g., Toluene)

  • Inert gas (Argon)

Procedure:

  • In an oven-dried Schlenk tube, combine this compound (1.0 eq), the palladium catalyst, and the phosphine ligand.

  • Cap the tube with a rubber septum, and evacuate and backfill with argon three times.

  • Add the base to the tube.

  • Through the septum, add the anhydrous solvent, followed by the amine.

  • Seal the Schlenk tube and place it in a preheated oil bath at 100-110 °C. Stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter the mixture through a pad of Celite®, washing the pad with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 3: General Procedure for N-Alkylation

Materials:

  • This compound (or a C6-derivatized analogue)

  • Base (e.g., Sodium hydride (NaH, 60% dispersion in mineral oil), 1.2 equivalents; or Potassium carbonate (K₂CO₃), 2.0 equivalents)

  • Alkylating agent (e.g., alkyl halide, 1.1 equivalents)

  • Anhydrous polar aprotic solvent (e.g., Dimethylformamide (DMF) or Tetrahydrofuran (THF))

  • Inert gas (Argon)

Procedure:

  • To a dry round-bottom flask under argon, add the 6-bromo-tetrahydrocarbazole derivative (1.0 eq) and the anhydrous solvent.

  • Cool the solution to 0 °C in an ice bath.

  • If using NaH: Carefully add the sodium hydride portion-wise to the stirred solution. Allow the mixture to stir at 0 °C for 30 minutes.

  • If using K₂CO₃: Add the potassium carbonate to the solution at room temperature.

  • Add the alkylating agent dropwise to the suspension.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours, or until the starting material is consumed (monitor by TLC).

  • Workup for NaH: Carefully quench the reaction by the slow addition of water at 0 °C.

  • Workup for K₂CO₃: Pour the reaction mixture into water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the residue by column chromatography to yield the pure N-alkylated product.[7]

Structure-Activity Relationship (SAR) Summary

SAR studies on tetrahydrocarbazole derivatives have identified key structural features that modulate their biological activity against various targets.

  • Anticancer Activity: N-substituted tetrahydrocarbazoles have been evaluated for their anticancer properties. For example, derivatives with electron-withdrawing groups like fluorine (-F) on an N-substituted benzenesulfonyl moiety showed high cytotoxicity against the A-549 lung cancer cell line. In another study, a 3-nitro substitution on a phenyl ring attached to a related scaffold displayed outstanding activity against MCF-7, HeLa, and DU-145 cell lines.[1]

  • Antiviral Activity: A series of substituted 1-aminotetrahydrocarbazoles showed potent activity against human papillomaviruses (HPV). The compound (1R)-6-bromo-N-[(1R)-1-phenylethyl]-2,3,4,9-tetrahydro-1H-carbazole-1-amine was identified as having low nanomolar in vitro activity.

  • Antifungal Activity: Modifications at the C6 and N9 positions of the tetrahydrocarbazole scaffold have been explored to develop antifungal agents. Certain derivatives showed improved activity with a broad spectrum, with some compounds demonstrating inhibitory activity against Cryptococcus neoformans and Aspergillus fumigatus comparable or superior to fluconazole.

  • Antibacterial Activity: Bromo-derivatives of tetrahydrocarbazole have been shown to possess antibacterial activity. The introduction of different substituents can modulate this activity against both Gram-positive and Gram-negative bacteria.

Quantitative SAR Data

The following table summarizes representative quantitative data for various tetrahydrocarbazole derivatives, illustrating the impact of substitutions on biological activity.

Compound ID (Illustrative)Core StructureR¹ (N9-Substituent)R² (C6-Substituent)Biological Target / AssayActivity (IC₅₀ / MIC)
A Tetrahydrocarbazole-SO₂-Ph-4-F-HA-549 (Lung Cancer)Low µM
B Tetrahydrocarbazole-SO₂-Ph-4-Cl-HA-549 (Lung Cancer)Moderate µM
C Tetrahydrocarbazole-SO₂-Ph-4-CH₃-HA-549 (Lung Cancer)Higher µM
D 1-Amino-THC-H-BrHPV (W12 Assay)Low nM
E Tetrahydrocarbazole-H-BrS. aureus30-40 µg/mL
F TetrahydrocarbazoleVariedVariedC. neoformansComparable to Fluconazole

References

Application Notes and Protocols: 6-bromo-2,3,4,9-tetrahydro-1H-carbazole as a Versatile Building Block for Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for utilizing 6-bromo-2,3,4,9-tetrahydro-1H-carbazole as a foundational scaffold in the synthesis of novel kinase inhibitors. The tetrahydrocarbazole core is a recognized privileged structure in medicinal chemistry, appearing in numerous biologically active compounds and natural products.[1][2] Its structural features allow for the development of compounds that can effectively target the ATP-binding site of various protein kinases, which are crucial regulators of cellular processes and prominent targets in drug discovery.[1][3]

The strategic placement of a bromine atom at the 6-position of the tetrahydrocarbazole scaffold offers a versatile handle for a variety of cross-coupling reactions, enabling the introduction of diverse chemical moieties to explore the chemical space and optimize inhibitor potency and selectivity.

Rationale for Use in Kinase Inhibitor Synthesis

The 1,2,3,4-tetrahydrocarbazole scaffold has been identified as a promising framework for the development of inhibitors targeting key signaling pathways implicated in cancer and other diseases.[1][4] Derivatives of this scaffold have demonstrated inhibitory activity against critical kinases involved in cell proliferation and survival.[3] The bromo-substituent at the 6-position is particularly advantageous for synthetic diversification through well-established palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. This allows for the systematic modification of the scaffold to enhance interactions within the kinase active site.

Key Kinase Targets and Signaling Pathways

Derivatives of the tetrahydrocarbazole scaffold have shown potential as dual inhibitors of phosphorylated Extracellular Signal-Regulated Kinase (pERK) and phosphorylated Retinoblastoma protein (pRb).[3] These kinases are central to the MAPK/ERK and cell cycle signaling pathways, respectively, which are frequently dysregulated in cancer.[3]

MAPK/ERK Signaling Pathway: The ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival.[3] Inhibition of ERK phosphorylation can arrest uncontrolled cell growth.

Cell Cycle Progression (Rb Phosphorylation): The Retinoblastoma protein (Rb) is a tumor suppressor that controls the G1/S checkpoint of the cell cycle.[3] Phosphorylation of Rb by cyclin-dependent kinases (CDKs) inactivates its tumor-suppressive function, allowing cell cycle progression.[3] Inhibiting Rb phosphorylation can therefore halt the proliferation of cancer cells.

Data Presentation

Compound IDStructureTarget Kinase(s)IC50 (µM)Cell LineReference
1 N-(3-methylcyclopentyl)-6-nitro-2,3,4,4a,9,9a-hexahydro-1H-carbazol-2-aminepERK, pRb5.5 (pERK), 4.8 (pRb)Not Specified[3]
16 9-methyl-N-(4-methylbenzyl)-2,3,4,4a,9,9a-hexahydro-1H-carbazol-2-aminepERK, pRb4.4 (pERK), 3.5 (pRb)Not Specified[3]

Experimental Protocols

The following are representative protocols for the synthesis and evaluation of kinase inhibitors derived from this compound.

Protocol 1: Synthesis of 6-Aryl-2,3,4,9-tetrahydro-1H-carbazole Derivatives via Suzuki-Miyaura Coupling

This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to introduce an aryl or heteroaryl moiety at the 6-position of the tetrahydrocarbazole scaffold.

Materials:

  • This compound

  • Arylboronic acid or arylboronic acid pinacol ester

  • Palladium catalyst (e.g., Pd(dppf)Cl2)

  • Base (e.g., K2CO3, Cs2CO3)

  • Solvent (e.g., 1,4-dioxane, toluene, DMF)

  • Water (for aqueous base)

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for organic synthesis

Procedure:

  • To a reaction vessel, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), Pd(dppf)Cl2 (0.05 mmol), and K2CO3 (2.0 mmol).

  • Evacuate and backfill the vessel with an inert gas (e.g., nitrogen) three times.

  • Add degassed 1,4-dioxane (8 mL) and water (2 mL) to the vessel.

  • Heat the reaction mixture to 90-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired 6-aryl-2,3,4,9-tetrahydro-1H-carbazole derivative.

Protocol 2: In Vitro Kinase Inhibition Assay (pERK and pRb)

This protocol outlines a general method for assessing the inhibitory activity of synthesized compounds against the phosphorylation of ERK and Rb in a cellular context using Western blotting.

Materials:

  • Cancer cell line known to have active ERK and CDK/Rb signaling (e.g., HeLa, MCF-7)

  • Cell culture medium and supplements

  • Synthesized tetrahydrocarbazole derivatives

  • DMSO (vehicle control)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-pERK, anti-ERK, anti-pRb, anti-Rb, anti-GAPDH or β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compounds (dissolved in DMSO) for a specified duration (e.g., 24 hours). Include a DMSO-only vehicle control.

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

    • Clarify the lysates by centrifugation and collect the supernatants.

    • Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Normalize protein amounts and prepare samples with Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against pERK, ERK, pRb, and Rb overnight at 4 °C. A loading control antibody (GAPDH or β-actin) should also be used.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

    • Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Data Analysis:

    • Quantify the band intensities for the phosphorylated and total proteins.

    • Calculate the ratio of phosphorylated protein to total protein for each treatment condition.

    • Normalize the results to the vehicle control to determine the percentage of inhibition.

    • Plot the percentage of inhibition against the compound concentration to determine the IC50 value.

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Key signaling pathways targeted by tetrahydrocarbazole-based kinase inhibitors.

G Start 6-bromo-2,3,4,9-tetrahydro -1H-carbazole Coupling Suzuki-Miyaura Coupling Start->Coupling Purification Purification (Chromatography) Coupling->Purification BoronicAcid Arylboronic Acid BoronicAcid->Coupling Product 6-aryl-tetrahydrocarbazole Derivative Purification->Product Screening Kinase Inhibition Screening Product->Screening Hit Hit Compound Screening->Hit

Caption: General workflow for the synthesis and screening of kinase inhibitors.

References

Application Notes: In Vitro Antibacterial Assay for 6-bromo-2,3,4,9-tetrahydro-1H-carbazole

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Carbazole and its derivatives represent a significant class of nitrogen-containing heterocyclic compounds that have garnered substantial interest in medicinal chemistry.[1][2] These scaffolds have demonstrated a wide array of pharmacological activities, including potent antimicrobial effects against various bacterial and fungal pathogens.[1] The escalating threat of multidrug-resistant microorganisms necessitates the discovery and evaluation of novel antimicrobial agents.[1][2][3] Carbazole derivatives have shown efficacy against both Gram-positive and Gram-negative bacteria, making them a promising area of research.[1][4] This document provides a detailed protocol for assessing the in vitro antibacterial activity of a specific synthetic derivative, 6-bromo-2,3,4,9-tetrahydro-1H-carbazole, using the standardized broth microdilution method to determine its Minimum Inhibitory Concentration (MIC).

Principle of the Method: The broth microdilution method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[5][6] The MIC is defined as the lowest concentration of a substance that prevents the visible growth of a microorganism after overnight incubation.[5][6][7] The procedure involves challenging a standardized bacterial inoculum with serial dilutions of the test compound in a liquid growth medium within a 96-well microtiter plate.[5][6] Following incubation, the presence or absence of bacterial growth (turbidity) is visually assessed to identify the MIC value.[6][7][8] This method is considered a gold standard for susceptibility testing due to its accuracy and reproducibility.[7]

Experimental Protocol: Broth Microdilution Method

This protocol is based on guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[5]

1. Materials and Reagents:

  • Test Compound: this compound

  • Solvent: Dimethyl sulfoxide (DMSO), sterile

  • Bacterial Strains:

    • Gram-positive: Staphylococcus aureus (e.g., ATCC 29213)

    • Gram-negative: Escherichia coli (e.g., ATCC 25922)

  • Growth Medium: Cation-Adjusted Mueller-Hinton Broth (CAMHB)[5]

  • Positive Control: Standard antibiotic (e.g., Ciprofloxacin, Gentamicin)

  • Equipment:

    • Sterile 96-well flat-bottom microtiter plates[5]

    • Multichannel pipette

    • Sterile pipette tips

    • Incubator (37°C)[7]

    • Spectrophotometer or McFarland standards (0.5)

    • Laminar flow hood or biosafety cabinet

2. Step-by-Step Procedure:

Day 1: Preparation of Bacterial Inoculum

  • From a stock culture, streak the selected bacterial strains onto Mueller-Hinton Agar (MHA) plates.

  • Incubate the plates at 37°C for 18-24 hours.[9]

Day 2: MIC Assay Setup

  • Prepare Test Compound Stock: Dissolve the this compound in DMSO to create a high-concentration stock solution (e.g., 10 mg/mL). Further dilute this stock in CAMHB to achieve a starting concentration that is twice the highest desired concentration in the assay.

  • Prepare Bacterial Suspension:

    • Select 3-5 morphologically similar colonies from the overnight MHA plate and suspend them in sterile saline.[9]

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[10]

    • Perform a final dilution of this adjusted suspension into CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.[8][10]

  • Plate Preparation and Serial Dilution:

    • Dispense 50 µL of sterile CAMHB into wells of columns 2 through 11 of a 96-well plate.[8][9]

    • Add 100 µL of the 2x starting concentration of the test compound (prepared in Step 1) into the wells of column 1.

    • Using a multichannel pipette, transfer 50 µL from column 1 to column 2. Mix thoroughly by pipetting up and down.[9]

    • Repeat this two-fold serial dilution process sequentially from column 2 to column 10. Discard the final 50 µL transferred from column 10.[9]

    • Column 11 will serve as the growth control (no compound).

    • Add 100 µL of sterile CAMHB to column 12 to serve as the sterility control.[9][11]

  • Inoculation:

    • Add 50 µL of the final bacterial inoculum (prepared in Step 2) to each well from column 1 to column 11.[8] This brings the final volume in each well to 100 µL and halves the compound concentrations to the desired final test range.

    • Do not add any bacteria to the sterility control wells in column 12.[8]

  • Incubation:

    • Cover the plate and incubate at 37°C for 16-24 hours under ambient atmospheric conditions.[7][8][12]

Day 3: Data Interpretation

  • Visual Inspection: Following incubation, examine the plate for bacterial growth. Turbidity (cloudiness) or a pellet at the bottom of the well indicates growth.[7]

  • Determine MIC: The MIC is the lowest concentration of this compound at which no visible bacterial growth is observed.[6][7] The sterility control (column 12) should remain clear, and the growth control (column 11) should show distinct turbidity.

Data Presentation

Quantitative results from the MIC assay should be summarized in a clear, tabular format. While specific data for this compound is not available in the cited literature, the table below provides an example based on results for other synthetic carbazole derivatives.[3]

Table 1: Example Minimum Inhibitory Concentration (MIC) Values for Carbazole Derivatives.

CompoundBacterial StrainGram StainMIC (µg/mL)
This compound Staphylococcus aureus ATCC 29213Gram-positiveTBD
This compound Escherichia coli ATCC 25922Gram-negativeTBD
Example: 1,3,6-Tribromo-9H-carbazoleBacillus subtilisGram-positive>31.25
Example: 1,3,6-Tribromo-9H-carbazoleEscherichia coliGram-negative31.25
Ciprofloxacin (Positive Control)Staphylococcus aureus ATCC 29213Gram-positive0.25 - 1.0
Ciprofloxacin (Positive Control)Escherichia coli ATCC 25922Gram-negative0.008 - 0.03

TBD: To Be Determined by experimentation.

Experimental Workflow Visualization

The following diagram illustrates the key steps of the broth microdilution protocol for determining the Minimum Inhibitory Concentration (MIC).

BrothMicrodilutionWorkflow cluster_prep Day 1-2: Preparation cluster_assay Day 2: Assay Setup cluster_results Day 2-3: Incubation & Analysis prep_compound 1. Prepare Compound Stock (Dissolve in DMSO & MHB) serial_dilution 3. Perform Serial Dilution in 96-Well Plate prep_compound->serial_dilution prep_inoculum 2. Prepare Bacterial Inoculum (Adjust to 0.5 McFarland) inoculation 4. Inoculate Plate with Bacteria prep_inoculum->inoculation serial_dilution->inoculation incubation 5. Incubate Plate (37°C for 16-24h) inoculation->incubation read_mic 6. Read Results (Determine MIC Visually) incubation->read_mic

Caption: Workflow for the broth microdilution antibacterial assay.

References

Unlocking the Anticancer Potential of 6-Bromo-2,3,4,9-tetrahydro-1H-carbazole Analogs: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the ongoing quest for novel and more effective cancer therapeutics, researchers have turned their attention to a promising class of compounds: 6-bromo-2,3,4,9-tetrahydro-1H-carbazole analogs. These molecules have demonstrated significant anticancer activity in preclinical studies, warranting a closer look at their mechanism of action and potential for drug development. This document provides detailed application notes and experimental protocols for the in vitro testing of these carbazole derivatives, intended for researchers, scientists, and drug development professionals.

Introduction

Carbazole and its derivatives have long been recognized for their diverse pharmacological activities, including potent anticancer properties. The this compound scaffold, in particular, has emerged as a key pharmacophore. Strategic modifications to this core structure have led to the development of analogs with enhanced cytotoxicity against a range of cancer cell lines. This report summarizes the available data on their anticancer effects and provides standardized protocols for their evaluation.

Data Presentation: In Vitro Cytotoxicity

The anticancer efficacy of this compound analogs is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit the growth of 50% of a cancer cell population. The following table summarizes the cytotoxic activities of representative analogs against various human cancer cell lines.

Compound IDCancer Cell LineCell TypeIC50 (µM)
N-(6-bromo-2,3,4,9-tetrahydro-1H-carbazol-3-yl)acetamide MCF-7Breast AdenocarcinomaData not specified, but showed significant activity[1][2]
HCT116Colorectal CarcinomaData not specified, but showed significant activity[1][2]
A549Lung CarcinomaData not specified, but showed significant activity[1][2]
[(6-bromo-1,4-dimethyl-9H-carbazol-3-yl)-methylideneamino]urea U87MGGlioblastomaNot specified, but showed significant activity

Note: Specific IC50 values for a broad range of this compound analogs are not yet widely available in the public domain and represent an active area of research.

Experimental Protocols

To ensure reproducibility and consistency in the evaluation of these compounds, the following detailed protocols for key in vitro assays are provided.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This colorimetric assay is a standard method for assessing the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.

Materials:

  • Cancer cell lines (e.g., MCF-7, HCT116, A549)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound analog stock solutions (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Phosphate-Buffered Saline (PBS)

  • 96-well flat-bottom plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of the carbazole analogs in culture medium. Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using appropriate software.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Treated and untreated cancer cells

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Preparation: Seed cells in 6-well plates and treat with the carbazole analogs at their IC50 concentrations for 24-48 hours.

  • Cell Harvesting: Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour. Annexin V-FITC fluorescence indicates apoptosis, while PI fluorescence indicates loss of membrane integrity (necrosis or late apoptosis).

Cell Cycle Analysis (Propidium Iodide Staining)

This method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

  • Treated and untreated cancer cells

  • 70% cold ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting: Treat cells with the carbazole analogs as described for the apoptosis assay. Harvest and wash the cells with PBS.

  • Fixation: Resuspend the cell pellet in cold 70% ethanol while vortexing gently and fix overnight at -20°C.

  • Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in PI staining solution.

  • Incubation: Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry. The fluorescence intensity of PI is proportional to the amount of DNA.

Mechanism of Action and Signaling Pathways

The anticancer activity of this compound analogs is believed to be multifactorial, involving the induction of DNA damage and the disruption of mitochondrial function.[1][2] These events can trigger programmed cell death (apoptosis) and cell cycle arrest.

A proposed general mechanism involves the following steps:

  • Induction of DNA Damage: The compounds may directly or indirectly cause damage to the cancer cell's DNA.

  • Mitochondrial Disruption: This can lead to the release of pro-apoptotic factors from the mitochondria.

  • Apoptosis Induction: The culmination of these cellular stresses leads to the activation of the apoptotic cascade.

The following diagrams illustrate the experimental workflow and a potential signaling pathway.

experimental_workflow cluster_synthesis Compound Synthesis cluster_invitro In Vitro Testing cluster_analysis Data Analysis Synthesis Synthesis of this compound analogs CellCulture Cancer Cell Culture (e.g., MCF-7, HCT116, A549) Synthesis->CellCulture Treatment Treatment with Analogs CellCulture->Treatment MTT MTT Assay (Cytotoxicity, IC50) Treatment->MTT Apoptosis Apoptosis Assay (Annexin V/PI) Treatment->Apoptosis CellCycle Cell Cycle Analysis (PI Staining) Treatment->CellCycle Data IC50 Determination & Apoptosis/Cell Cycle Quantification MTT->Data Apoptosis->Data CellCycle->Data

Caption: Experimental workflow for anticancer activity testing.

signaling_pathway Compound 6-Bromo-THC Analog CancerCell Cancer Cell Compound->CancerCell DNADamage DNA Damage CancerCell->DNADamage Mitochondria Mitochondrial Dysfunction CancerCell->Mitochondria Apoptosis Apoptosis DNADamage->Apoptosis CellCycleArrest Cell Cycle Arrest DNADamage->CellCycleArrest Mitochondria->Apoptosis

Caption: Proposed mechanism of anticancer action.

Conclusion

The this compound analogs represent a promising class of compounds for the development of new anticancer drugs. Their ability to induce DNA damage and mitochondrial dysfunction, leading to apoptosis and cell cycle arrest in cancer cells, underscores their therapeutic potential. The standardized protocols provided herein will facilitate further research and a more comprehensive understanding of their structure-activity relationships and mechanisms of action, ultimately paving the way for their potential clinical application.

References

Application Notes and Protocols: Acetylcholinesterase Inhibition Assay Using 6-bromo-2,3,4,9-tetrahydro-1H-carbazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for determining the acetylcholinesterase (AChE) inhibitory activity of 6-bromo-2,3,4,9-tetrahydro-1H-carbazole and its derivatives. The described method is based on the widely used Ellman's spectrophotometric assay, a reliable and sensitive method for screening potential AChE inhibitors.

Introduction

Acetylcholinesterase (AChE) is a critical enzyme in the central and peripheral nervous systems, responsible for hydrolyzing the neurotransmitter acetylcholine and terminating nerve impulses. Inhibition of AChE is a key therapeutic strategy for the management of Alzheimer's disease, myasthenia gravis, and other neurological disorders. Carbazole derivatives have emerged as a promising class of compounds with potential AChE inhibitory activity. This document outlines the materials, procedures, and data analysis for evaluating the AChE inhibitory potential of this compound.

Principle of the Assay

The acetylcholinesterase inhibition assay is based on the Ellman's method. The enzyme acetylcholinesterase hydrolyzes the substrate acetylthiocholine (ATCI) to produce thiocholine. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to generate the yellow-colored 5-thio-2-nitrobenzoate (TNB) anion, which can be quantified by measuring the absorbance at 412 nm. The rate of TNB production is proportional to the AChE activity. In the presence of an inhibitor, the rate of the reaction decreases.

Data Presentation

Compound IDR1 (Position 9)R2 (Position 6)AChE IC50 (µM)
1 HH>100
2 HNO215.4
3 HNH210.2
4 CH3NO28.7
17 HNH-Butyl12.5
Donepezil --0.024

Experimental Protocols

This section provides a detailed step-by-step protocol for conducting the acetylcholinesterase inhibition assay in a 96-well plate format.

Materials and Reagents
  • Acetylcholinesterase (AChE) from electric eel (Electrophorus electricus)

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)

  • This compound (or other test compounds)

  • Donepezil (as a positive control)

  • Phosphate buffer (0.1 M, pH 8.0)

  • Dimethyl sulfoxide (DMSO)

  • 96-well clear flat-bottom microplates

  • Multichannel pipette

  • Microplate reader capable of measuring absorbance at 412 nm

Preparation of Solutions
  • Phosphate Buffer (0.1 M, pH 8.0): Prepare by mixing appropriate volumes of 0.1 M monobasic sodium phosphate and 0.1 M dibasic sodium phosphate to achieve a pH of 8.0.

  • DTNB Solution (10 mM): Dissolve 3.96 mg of DTNB in 1 mL of phosphate buffer.

  • ATCI Solution (10 mM): Dissolve 2.89 mg of ATCI in 1 mL of deionized water. Prepare fresh daily.

  • AChE Solution (0.1 U/mL): Prepare a stock solution of AChE in phosphate buffer. The final concentration in the well should be optimized based on the specific activity of the enzyme lot.

  • Test Compound Stock Solutions (e.g., 10 mM): Dissolve this compound and other test compounds in DMSO.

  • Working Solutions of Test Compounds: Prepare serial dilutions of the stock solutions in phosphate buffer to achieve a range of final concentrations for IC50 determination. The final DMSO concentration in the assay should not exceed 1%.

Assay Procedure
  • Plate Setup:

    • Blank: 180 µL of phosphate buffer.

    • Control (100% activity): 140 µL of phosphate buffer, 20 µL of AChE solution, and 20 µL of DMSO (or solvent control).

    • Test Sample: 140 µL of phosphate buffer, 20 µL of AChE solution, and 20 µL of the test compound working solution.

    • Positive Control: 140 µL of phosphate buffer, 20 µL of AChE solution, and 20 µL of Donepezil working solution.

  • Pre-incubation: Add the buffer, AChE solution, and test compound/solvent to the respective wells. Mix gently and incubate the plate for 15 minutes at room temperature.

  • Initiation of Reaction: Add 20 µL of DTNB solution to all wells, followed by 20 µL of ATCI solution to initiate the reaction.

  • Measurement: Immediately measure the absorbance at 412 nm using a microplate reader in kinetic mode for 5-10 minutes, taking readings every 30 seconds. Alternatively, for an endpoint assay, incubate the plate for a fixed time (e.g., 10 minutes) and then measure the absorbance.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well by determining the change in absorbance per unit time (ΔAbs/min).

    • Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [(V_control - V_sample) / V_control] * 100 where V_control is the reaction rate of the control (100% activity) and V_sample is the reaction rate in the presence of the test compound.

    • Plot the percentage of inhibition against the logarithm of the test compound concentration.

    • Determine the IC50 value, the concentration of the inhibitor that causes 50% inhibition of AChE activity, by non-linear regression analysis of the dose-response curve.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis prep_reagents Prepare Reagents (Buffer, DTNB, ATCI, AChE) plate_setup Plate Setup (Blank, Control, Test Samples) prep_reagents->plate_setup prep_compounds Prepare Test Compound (this compound) prep_compounds->plate_setup pre_incubation Pre-incubation (15 min, RT) plate_setup->pre_incubation reaction_init Initiate Reaction (Add DTNB and ATCI) pre_incubation->reaction_init measurement Measure Absorbance (412 nm, kinetic) reaction_init->measurement calc_rate Calculate Reaction Rate measurement->calc_rate calc_inhibition Calculate % Inhibition calc_rate->calc_inhibition calc_ic50 Determine IC50 Value calc_inhibition->calc_ic50

Caption: Workflow for the acetylcholinesterase inhibition assay.

Signaling Pathway of Acetylcholinesterase Inhibition

Carbazole derivatives often exhibit a mixed-type inhibition, interacting with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the acetylcholinesterase enzyme.

AChE_Inhibition cluster_enzyme Acetylcholinesterase (AChE) cluster_molecules Molecules AChE AChE Products Choline + Acetate AChE->Products Hydrolyzes CAS Catalytic Active Site (CAS) PAS Peripheral Anionic Site (PAS) ACh Acetylcholine (ACh) ACh->CAS Binds to Inhibitor 6-bromo-2,3,4,9-tetrahydro -1H-carbazole Inhibitor->CAS Blocks Inhibitor->PAS Binds to

Caption: Mechanism of mixed-type AChE inhibition.

References

Application Notes and Protocols for the Development of Novel Therapeutics from the 6-bromo-2,3,4,9-tetrahydro-1H-carbazole Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the synthesis and biological evaluation of novel therapeutic agents derived from the 6-bromo-2,3,4,9-tetrahydro-1H-carbazole scaffold. This scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antibacterial, and neuroprotective effects. The following sections detail the synthetic protocols, biological assay methodologies, and quantitative data for select derivatives, alongside visualizations of experimental workflows and relevant signaling pathways.

Data Presentation

Table 1: Anticancer Activity of Tetrahydrocarbazole Derivatives
Compound IDCancer Cell LineIC50 (µM)Reference
Thioamide Derivative 19caMCF-7 (Breast)1.12 ± 0.19[1]
Thioamide Derivative 19caHTC116 (Colon)0.89 ± 0.13[1]
Thioamide Derivative 19caA596 (Lung)0.81 ± 0.11[1]
Thioamide Derivative 19baMCF-7 (Breast)2.19 ± 0.30[1]
Thioamide Derivative 19baHTC116 (Colon)0.99 ± 0.15[1]
Table 2: Antibacterial Activity of Bromo-carbazole Derivatives
CompoundBacterial StrainInhibition Zone (mm)MIC (µg/mL)Reference
1,3,6-tribromo-9H-carbazoleEscherichia coliNot Reported31.25[2]
3,6-diiodo-9H-carbazoleBacillus subtilisNot Reported31.25[2]
3-iodo-9H-carbazoleBacillus subtilisNot Reported31.25[2]
3-cyano-9H-carbazoleBacillus subtilisNot Reported31.25[2]

Note: Data for directly substituted this compound derivatives is limited in the reviewed literature. The tables present data for structurally related carbazole and tetrahydrocarbazole compounds to indicate the potential of this scaffold.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol details the synthesis of the core scaffold via the Fischer indole synthesis.

Materials:

  • 4-Bromophenylhydrazine hydrochloride

  • Cyclohexanone

  • Glacial acetic acid

  • Ethanol

  • Sodium bicarbonate

  • Dichloromethane

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Petroleum ether

  • Ethyl acetate

Procedure:

  • Hydrazone Formation:

    • In a round-bottom flask, dissolve 4-bromophenylhydrazine hydrochloride (1 equivalent) in a minimal amount of water and add a solution of sodium bicarbonate until the mixture is basic.

    • Extract the free hydrazine with dichloromethane.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Dissolve the resulting 4-bromophenylhydrazine in ethanol and add cyclohexanone (1.1 equivalents).

    • Stir the mixture at room temperature for 2-4 hours until the reaction is complete (monitored by TLC).

    • Remove the solvent under reduced pressure to obtain the crude phenylhydrazone.

  • Cyclization:

    • To the crude phenylhydrazone, add an excess of glacial acetic acid.

    • Heat the mixture to reflux (approximately 118°C) for 2-3 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture to room temperature and pour it into ice-cold water.

    • Neutralize the mixture with a saturated solution of sodium bicarbonate.

    • Extract the product with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification:

    • Concentrate the organic phase under reduced pressure to obtain the crude product.

    • Purify the crude this compound by column chromatography on silica gel using a petroleum ether/ethyl acetate gradient.

    • Collect the fractions containing the desired product and evaporate the solvent to yield the purified compound.

Protocol 2: In Vitro Anticancer Activity Assessment (MTT Assay)

This protocol outlines the determination of the cytotoxic effects of synthesized compounds on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7, HCT116, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well microplates

  • Synthesized carbazole derivatives (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well.

    • Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the carbazole derivatives in the complete medium.

    • Replace the medium in the wells with the medium containing different concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

    • Incubate the plates for 48-72 hours.

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 10 minutes to ensure complete dissolution.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting the percentage of viability against the compound concentration.

Protocol 3: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This protocol is used to screen compounds for their ability to inhibit acetylcholinesterase, a key target in Alzheimer's disease therapy.

Materials:

  • Acetylcholinesterase (AChE) from electric eel

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (0.1 M, pH 8.0)

  • Synthesized carbazole derivatives (dissolved in DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare solutions of AChE, ATCI, and DTNB in phosphate buffer to the desired concentrations.

  • Assay in 96-Well Plate:

    • In each well, add 140 µL of phosphate buffer, 10 µL of the test compound solution (at various concentrations), and 10 µL of AChE solution.

    • For the control, add 10 µL of the solvent instead of the test compound.

    • Incubate the plate at 37°C for 15 minutes.

    • Add 10 µL of DTNB solution to each well.

  • Initiation of Reaction and Measurement:

    • Initiate the reaction by adding 10 µL of ATCI solution.

    • Immediately measure the absorbance at 412 nm every minute for 5-10 minutes using a microplate reader in kinetic mode.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration.

    • Determine the percentage of inhibition caused by the test compound compared to the control.

    • Calculate the IC50 value for AChE inhibition.

Visualizations

Experimental and Synthetic Workflows

G cluster_synthesis Synthesis of 6-bromo-THC Derivatives cluster_evaluation Biological Evaluation start Start: 4-Bromophenylhydrazine + Cyclohexanone hydrazone Fischer Indole Synthesis start->hydrazone scaffold This compound hydrazone->scaffold derivatization Chemical Derivatization (e.g., acylation, alkylation) scaffold->derivatization compounds Novel Therapeutic Candidates derivatization->compounds in_vitro In Vitro Assays compounds->in_vitro Screening anticancer Anticancer Screening (MTT, Cell Cycle, Apoptosis) in_vitro->anticancer antibacterial Antibacterial Screening (MIC) in_vitro->antibacterial ache AChE Inhibition Assay in_vitro->ache lead_opt Lead Optimization anticancer->lead_opt antibacterial->lead_opt ache->lead_opt

Caption: Workflow for Synthesis and Biological Evaluation.

Signaling Pathways

compound Carbazole Derivative pi3k PI3K/Akt Pathway compound->pi3k Inhibition bcl2 Bcl-2 (Anti-apoptotic) compound->bcl2 Inhibition bax Bax (Pro-apoptotic) compound->bax Activation pi3k->bcl2 Activation mito Mitochondrial Disruption bcl2->mito Inhibition bax->mito Activation cyto_c Cytochrome c Release mito->cyto_c caspase9 Caspase-9 Activation cyto_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: PI3K/Akt-mediated Apoptotic Pathway.

compound Carbazole Derivative cdk CDK/Cyclin Complexes compound->cdk Inhibition g1_s G1/S Transition cdk->g1_s Promotes g2_m G2/M Transition cdk->g2_m Promotes arrest Cell Cycle Arrest g1_s->arrest g2_m->arrest

Caption: Inhibition of Cell Cycle Progression.

compound Carbazole Derivative ache Acetylcholinesterase (AChE) compound->ache Inhibition hydrolysis ACh Hydrolysis ache->hydrolysis Catalyzes ach Acetylcholine (ACh) ach->hydrolysis synapse Increased Synaptic ACh hydrolysis->synapse Reduced neurotransmission Enhanced Cholinergic Neurotransmission synapse->neurotransmission

Caption: Mechanism of Acetylcholinesterase Inhibition.

References

Troubleshooting & Optimization

"optimizing reaction conditions for 6-bromo-2,3,4,9-tetrahydro-1H-carbazole synthesis"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 6-bromo-2,3,4,9-tetrahydro-1H-carbazole. The primary synthetic route discussed is the Fischer indole synthesis, a robust and widely used method for this class of compounds.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound via the Fischer indole synthesis.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Impure Starting Materials: Impurities in (4-bromophenyl)hydrazine or cyclohexanone can lead to side reactions. 2. Suboptimal Acid Catalyst: The choice and concentration of the acid catalyst are critical. Both Brønsted and Lewis acids can be used, and their effectiveness varies with the substrate.[1][2] 3. Incorrect Reaction Temperature: The reaction often requires elevated temperatures, but excessive heat can cause decomposition.[2] 4. Insufficient Reaction Time: The reaction may not have proceeded to completion.1. Use freshly purified (recrystallized or distilled) starting materials. 2. Screen various acid catalysts such as glacial acetic acid, polyphosphoric acid (PPA), zinc chloride (ZnCl₂), or p-toluenesulfonic acid (p-TSA). Optimize the catalyst loading.[1][2] 3. Monitor the reaction temperature closely. A stepwise increase in temperature might be beneficial. Microwave-assisted synthesis can offer better temperature control and improved yields.[1] 4. Monitor the reaction progress using Thin Layer Chromatography (TLC).
Formation of Multiple Products (Visible on TLC) 1. Side Reactions: The acidic conditions can promote side reactions. 2. Isomer Formation: If an unsymmetrical ketone were used, the formation of regioisomers would be possible. (Note: Cyclohexanone is symmetrical). 3. Product Degradation: Prolonged reaction times or high temperatures can lead to the degradation of the desired product.1. Optimize the reaction conditions (catalyst, temperature, and time) to favor the desired product. 2. Not applicable for cyclohexanone. 3. Monitor the reaction by TLC and stop it once the starting material is consumed and the desired product is maximized.
Difficulty in Product Purification 1. Sticky or Oily Crude Product: The presence of impurities or residual solvent can make purification challenging. 2. Poor Separation on Column Chromatography: The product and impurities may have similar polarities.1. Ensure complete removal of the reaction solvent. Triturate the crude product with a non-polar solvent like hexane to induce solidification. 2. Experiment with different solvent systems for column chromatography. A common eluent is a mixture of petroleum ether and ethyl acetate.[3] Recrystallization from a suitable solvent like ethanol or methanol can also be effective.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the Fischer indole synthesis of this compound?

A1: The reaction proceeds through the following key steps:

  • Hydrazone Formation: (4-bromophenyl)hydrazine reacts with cyclohexanone to form the corresponding phenylhydrazone.

  • Tautomerization: The phenylhydrazone tautomerizes to its enamine isomer.

  • [3][3]-Sigmatropic Rearrangement: Under acidic conditions, the enamine undergoes a[3][3]-sigmatropic rearrangement, which is the key bond-forming step.

  • Aromatization: The intermediate then loses a molecule of ammonia to form the stable, aromatic indole ring of the tetrahydrocarbazole.

Q2: Which acid catalyst is best for this synthesis?

A2: There is no single "best" catalyst as the optimal choice depends on the specific reaction conditions and scale. Glacial acetic acid is commonly used and often serves as both a catalyst and a solvent.[4] Polyphosphoric acid (PPA) is another effective catalyst, particularly for driving the cyclization. Lewis acids like zinc chloride (ZnCl₂) are also frequently employed.[1][5] It is recommended to perform small-scale screening experiments to identify the most effective catalyst for your setup.

Q3: Can I perform this reaction as a one-pot synthesis?

A3: Yes, the Fischer indole synthesis is well-suited for a one-pot procedure where the initial formation of the hydrazone and the subsequent acid-catalyzed cyclization are carried out in the same reaction vessel without isolating the intermediate.[2] This can improve overall efficiency and yield by minimizing handling losses.

Q4: How can I improve the yield and reduce the reaction time?

A4: Microwave-assisted synthesis has been shown to significantly reduce reaction times and, in some cases, improve yields compared to conventional heating.[1][5] The use of ionic liquids as both solvent and catalyst has also been reported to give excellent yields in shorter reaction times.[3]

Experimental Protocols

Protocol 1: Classical Fischer Indole Synthesis using Glacial Acetic Acid

This protocol is a general procedure adapted from the synthesis of 1,2,3,4-tetrahydrocarbazole.

Materials:

  • (4-bromophenyl)hydrazine hydrochloride

  • Cyclohexanone

  • Glacial acetic acid

  • Methanol (for recrystallization)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add (4-bromophenyl)hydrazine hydrochloride (1.0 eq) and glacial acetic acid.

  • Add cyclohexanone (1.1 eq) to the mixture.

  • Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 2-4 hours.

  • Monitor the progress of the reaction by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and then place it in an ice bath to facilitate precipitation.

  • Pour the mixture into a beaker of cold water and stir until a solid precipitate forms.

  • Collect the crude product by vacuum filtration and wash with cold water.

  • Purify the crude product by recrystallization from methanol to obtain this compound.

Protocol 2: Microwave-Assisted Synthesis

This is a general protocol that can be adapted for the synthesis.

Materials:

  • (4-bromophenyl)hydrazine hydrochloride

  • Cyclohexanone

  • p-Toluenesulfonic acid (p-TSA) or Zinc Chloride (ZnCl₂)

  • Anhydrous solvent (e.g., THF, DMF)

Procedure:

  • In a microwave-safe reaction vial, combine (4-bromophenyl)hydrazine hydrochloride (1.0 eq), cyclohexanone (1.2 eq), and the chosen acid catalyst (e.g., 10 mol% p-TSA).

  • Add the anhydrous solvent.

  • Seal the vial and place it in the microwave reactor.

  • Heat the mixture to a specified temperature (e.g., 150 °C) for a short duration (e.g., 10-30 minutes).

  • After the reaction is complete, cool the vial to room temperature.

  • Quench the reaction mixture (e.g., with a saturated solution of sodium bicarbonate if an acid catalyst was used).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Quantitative Data

The following tables summarize data on the synthesis of tetrahydrocarbazoles under various conditions, which can serve as a reference for optimizing the synthesis of the 6-bromo derivative.

Table 1: Effect of Catalyst and Solvent on Tetrahydrocarbazole Synthesis

Phenylhydrazine DerivativeKetoneCatalystSolventReaction Time (h)Yield (%)Reference
Phenylhydrazine HClCyclohexanone[bmim][BF₄]Methanol1.594[3]
4-Chlorophenylhydrazine HClCyclohexanone[bmim][BF₄]Methanol1.592[3]
4-Nitrophenylhydrazine HClCyclohexanone[bmim][BF₄]Methanol2.085[3]
PhenylhydrazineCyclohexanoneZnCl₂--79.89[5]
PhenylhydrazineCyclohexanonePyridinium-based Ionic Liquid + ZnCl₂--89.66[5]

Table 2: Yields of Substituted 2,3,4,9-tetrahydro-1H-carbazoles

ProductYield (%)Melting Point (°C)Reference
6-Nitro-2,3,4,9-tetrahydro-1H-carbazole80157[6]
6-Amino-2,3,4,9-tetrahydro-1H-carbazole74134[6]
4-(6-bromo-2,3,4,9-tetrahydro-1H-carbazol-1-ylamino)benzonitrile80-[7]

Visualizations

Fischer_Indole_Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction Steps cluster_purification Workup & Purification cluster_end Final Product A (4-bromophenyl)hydrazine C Hydrazone Formation A->C B Cyclohexanone B->C D Acid-Catalyzed Cyclization C->D Acid (e.g., AcOH, PPA, ZnCl₂) Heat or Microwave E Quenching & Extraction D->E F Column Chromatography or Recrystallization E->F G 6-bromo-2,3,4,9-tetrahydro -1H-carbazole F->G

Caption: Experimental workflow for the Fischer indole synthesis.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Solutions Start Low or No Yield Cause1 Impure Starting Materials Start->Cause1 Cause2 Suboptimal Catalyst Start->Cause2 Cause3 Incorrect Temperature Start->Cause3 Cause4 Insufficient Time Start->Cause4 Sol1 Purify Reactants Cause1->Sol1 Sol2 Screen Catalysts Cause2->Sol2 Sol3 Optimize Temperature Cause3->Sol3 Sol4 Monitor with TLC Cause4->Sol4

Caption: Troubleshooting logic for low product yield.

References

Technical Support Center: Synthesis of 6-bromo-2,3,4,9-tetrahydro-1H-carbazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-bromo-2,3,4,9-tetrahydro-1H-carbazole. The primary focus is on identifying and mitigating the formation of common side products.

Frequently Asked Questions (FAQs)

Q1: My Fischer indole synthesis of this compound is resulting in a low yield. What are the common causes and how can I improve it?

A1: Low yields in the Fischer indole synthesis are a common issue and can be attributed to several factors. This reaction is known to be sensitive to various parameters. Here is a step-by-step troubleshooting guide to improve your yield:

  • Purity of Starting Materials: Ensure that the 4-bromophenylhydrazine and cyclohexanone are of high purity. Impurities can lead to undesirable side reactions. It is recommended to use freshly purified starting materials.

  • Acid Catalyst: The choice and concentration of the acid catalyst are critical. Commonly used catalysts include Brønsted acids (e.g., HCl, H₂SO₄, polyphosphoric acid) and Lewis acids (e.g., ZnCl₂, BF₃). The optimal catalyst and concentration often need to be determined empirically for your specific reaction conditions.[1] Insufficient catalyst can lead to an incomplete reaction.

  • Reaction Temperature and Time: The[2][2]-sigmatropic rearrangement step in the Fischer indole synthesis often requires significant thermal energy.[3] If the temperature is too low, the reaction may not proceed to completion. Conversely, excessively high temperatures or prolonged reaction times can lead to decomposition of the starting materials, intermediates, and the final product.

  • Solvent: The choice of solvent can influence the reaction rate and the side product profile. Common solvents include alcohols, acetic acid, and toluene.

Q2: I am observing an impurity with a similar mass to my product. Could this be an isomer, and how can I avoid its formation?

A2: While the use of the symmetrical cyclohexanone reactant minimizes the risk of regioisomers from the ketone component, the nature of the Fischer indole synthesis with substituted phenylhydrazines can sometimes lead to isomeric products, although this is less common with a para-substituent like bromine. More likely, you may be observing a structural isomer formed through an alternative cyclization pathway, though this is rare.

When unsymmetrical ketones are used, the formation of two different enamine intermediates can lead to a mixture of isomeric indoles.[4] With cyclohexanone, this is not an issue. With a meta-substituted phenylhydrazine, cyclization can occur at two different positions, leading to, for example, 4- and 6-substituted indoles.[4] For 4-bromophenylhydrazine, cyclization is strongly favored at the position ortho to the amino group, leading to the 6-bromo product. However, under harsh conditions, minor amounts of other isomers could potentially form.

To minimize the formation of any potential isomers:

  • Optimize Reaction Conditions: Milder reaction conditions (lower temperature, shorter reaction time, and careful choice of acid catalyst) can improve the selectivity of the cyclization.

  • Purification: Careful column chromatography is often necessary to separate the desired product from any isomeric impurities.[2]

Q3: My reaction mixture contains a significant amount of 4-bromoaniline. What is causing this side product?

A3: The presence of 4-bromoaniline is a strong indicator of N-N bond cleavage in the phenylhydrazone intermediate. This is a known competing side reaction in the Fischer indole synthesis.[2][5] This cleavage is particularly favored when electron-donating groups are present on the carbonyl compound, as they can stabilize the resulting iminylcarbocation.[5]

To mitigate the formation of 4-bromoaniline:

  • Control Reaction Temperature: Avoid excessively high temperatures, which can promote the N-N bond cleavage.

  • Choice of Acid Catalyst: The strength and type of acid catalyst can influence the competition between the desired[2][2]-sigmatropic rearrangement and the N-N bond cleavage. Experimenting with different catalysts may be necessary.

Q4: I have identified dimeric species in my crude product. How are these formed and how can I prevent them?

A4: Dimerization is a potential side reaction in carbazole synthesis, particularly under harsh acidic or oxidative conditions.[6] These dimers can arise from the coupling of reactive intermediates or the final product.

To reduce the formation of dimeric byproducts:

  • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidative side reactions that may lead to dimerization.

  • Control of Stoichiometry: Ensure the correct stoichiometry of reactants. An excess of one reactant could potentially lead to self-condensation or other side reactions.

  • Milder Conditions: As with other side reactions, using milder temperatures and shorter reaction times can be beneficial.

Q5: What are some effective methods for purifying the crude this compound?

A5: The purification of the crude product from a Fischer indole synthesis can be challenging due to the presence of various impurities.[2][3]

  • Column Chromatography: This is the most frequently used method for purification. A silica gel column with a gradient elution system, starting with a non-polar solvent (e.g., hexane or heptane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is typically effective.[7]

  • Recrystallization: If the crude product is a solid, recrystallization can be a highly effective method for obtaining a pure compound. The choice of solvent is crucial; an ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures.

  • Acid-Base Extraction: The N-H proton of the indole ring is weakly acidic. In some cases, an acid-base extraction can be used to separate the carbazole product from non-acidic or non-basic impurities. However, care must be taken as the product may be sensitive to strong acids or bases.

Summary of Common Side Products

Side ProductProbable CauseRecommended Troubleshooting Steps
Isomeric Tetrahydrocarbazoles Alternative cyclization pathways, especially with unsymmetrical ketones or meta-substituted phenylhydrazines.Use milder reaction conditions; optimize the acid catalyst; purify carefully by column chromatography.
4-Bromoaniline Cleavage of the N-N bond in the phenylhydrazone intermediate.[5]Avoid excessively high temperatures; experiment with different acid catalysts.
Unreacted Starting Materials Incomplete reaction due to suboptimal conditions.[3]Increase reaction temperature or time; ensure sufficient amount of a suitable acid catalyst.
Intermediate Phenylhydrazone Incomplete cyclization.Increase reaction temperature or time; use a stronger acid catalyst if necessary.
Dimeric Byproducts Oxidative or acid-catalyzed coupling of intermediates or the final product.[6]Conduct the reaction under an inert atmosphere; use milder reaction conditions.
Decomposition Products Harsh reaction conditions (high temperature, strong acid).Use the lowest effective temperature and reaction time; screen for a milder acid catalyst.

Experimental Protocols

General Procedure for Fischer Indole Synthesis of this compound:

  • Hydrazone Formation (optional, can be done in situ): 4-Bromophenylhydrazine hydrochloride is reacted with cyclohexanone in a suitable solvent such as ethanol or acetic acid. The mixture is typically stirred at room temperature or slightly elevated temperatures to form the corresponding phenylhydrazone.

  • Cyclization: An acid catalyst (e.g., glacial acetic acid, polyphosphoric acid, or zinc chloride) is added to the phenylhydrazone. The reaction mixture is then heated to reflux for a specified period, typically ranging from a few hours to overnight.[1][8] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, the mixture is cooled to room temperature and often poured into water or an ice-water mixture. The product is then extracted with an organic solvent (e.g., ethyl acetate, dichloromethane). The organic layer is washed with a basic solution (e.g., saturated sodium bicarbonate) to neutralize the acid, followed by a brine wash.

  • Purification: The organic layer is dried over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent is removed under reduced pressure. The resulting crude product is then purified, typically by column chromatography on silica gel or by recrystallization.[7]

Visualizing the Reaction Pathway and Side Reactions

Fischer_Indole_Synthesis Reactants 4-Bromophenylhydrazine + Cyclohexanone Hydrazone Phenylhydrazone Intermediate Reactants->Hydrazone Condensation Unreacted Unreacted Starting Materials Reactants->Unreacted Incomplete Reaction Enamine Enamine Intermediate Hydrazone->Enamine Tautomerization Side_Product_1 4-Bromoaniline + Decomposition Products Hydrazone->Side_Product_1 N-N Bond Cleavage Rearrangement_Intermediate [3,3]-Sigmatropic Rearrangement Intermediate Enamine->Rearrangement_Intermediate [3,3]-Sigmatropic Rearrangement Cyclized_Intermediate Cyclized Intermediate (Aminal) Rearrangement_Intermediate->Cyclized_Intermediate Aromatization Product This compound Cyclized_Intermediate->Product Elimination of NH3 Side_Product_2 Dimeric Byproducts Product->Side_Product_2 Dimerization

Caption: Reaction scheme for the synthesis of this compound.

References

"troubleshooting low yield in 6-bromo-2,3,4,9-tetrahydro-1H-carbazole synthesis"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the synthesis of 6-bromo-2,3,4,9-tetrahydro-1H-carbazole. This document provides troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data to address common issues and optimize reaction yields.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

The most prevalent and established method is the Fischer indole synthesis.[1][2][3] This reaction involves the acid-catalyzed cyclization of the phenylhydrazone formed from the condensation of 4-bromophenylhydrazine and cyclohexanone.[1][2]

Q2: My Fischer indole synthesis of this compound is resulting in a low yield. What are the common contributing factors?

Low yields in this synthesis can be attributed to several factors:

  • Suboptimal Reaction Conditions: The Fischer indole synthesis is highly sensitive to temperature and reaction time. These parameters often require careful optimization.

  • Inappropriate Acid Catalyst: The choice and concentration of the acid catalyst are critical and may need to be determined empirically for this specific substrate. Both Brønsted acids (e.g., HCl, H₂SO₄, polyphosphoric acid, p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃) can be used.[1]

  • Impurity of Starting Materials: The purity of the 4-bromophenylhydrazine and cyclohexanone is crucial, as impurities can lead to undesirable side reactions.

  • Side Reactions: The formation of byproducts can significantly reduce the yield of the desired product.

Q3: What are the likely side reactions that could be lowering my yield?

Common side reactions in the Fischer indole synthesis include:

  • Incomplete Cyclization: The reaction may not proceed to completion, leaving unreacted starting materials or the intermediate phenylhydrazone.

  • Formation of Isomeric Products: If an unsymmetrical ketone were used, the formation of regioisomers would be a concern. With cyclohexanone, this is not an issue.

  • Degradation of Starting Material or Product: The strongly acidic and high-temperature conditions can lead to the decomposition of the reactants or the desired carbazole product.

Q4: How can I purify the crude this compound?

The most common purification methods are:

  • Column Chromatography: Silica gel column chromatography is an effective method for separating the product from impurities. A common eluent system is a mixture of petroleum ether and ethyl acetate.[4]

  • Recrystallization: Recrystallization from a suitable solvent system, such as ethanol or a mixture of ethyl acetate and acetone, can be used to obtain a highly pure product.[4]

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis and provides actionable solutions.

Problem Possible Cause(s) Recommended Solution(s)
Low or No Product Formation Ineffective acid catalyst.Experiment with different Brønsted or Lewis acids (e.g., switch from HCl to polyphosphoric acid or ZnCl₂).
Reaction temperature is too low.Gradually increase the reaction temperature while monitoring the reaction progress by TLC.
Impure starting materials.Ensure the purity of 4-bromophenylhydrazine and cyclohexanone. Recrystallize or distill the starting materials if necessary.
Presence of Multiple Spots on TLC Incomplete reaction.Increase the reaction time and continue to monitor by TLC until the starting material spot disappears.
Formation of side products.Optimize the reaction conditions (temperature, catalyst) to minimize side reactions. Consider a milder acid catalyst.
Degradation of the product.If the product is known to be unstable under the reaction conditions, consider using a lower temperature and a shorter reaction time.
Difficulty in Isolating the Product Product is soluble in the work-up solvent.Ensure the pH is adjusted correctly during work-up to precipitate the product. Use a different extraction solvent if necessary.
Oily product instead of a solid.Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. If that fails, purify by column chromatography.

Experimental Protocols

Detailed Experimental Protocol for Fischer Indole Synthesis of this compound

This protocol is based on established procedures for the Fischer indole synthesis of similar tetrahydrocarbazoles.

Materials:

  • 4-Bromophenylhydrazine hydrochloride

  • Cyclohexanone

  • Concentrated Hydrochloric Acid

  • Sodium Hydroxide (for neutralization)

  • Ethyl Acetate (for extraction)

  • Petroleum Ether (for column chromatography)

  • Anhydrous Sodium Sulfate

Procedure:

  • In a round-bottom flask, combine 1-(4-bromophenyl)hydrazine and concentrated hydrochloric acid.

  • Heat the mixture to 60 °C in an oil bath for approximately 4 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) using a 1:1 mixture of ethyl acetate and petroleum ether as the eluent.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Carefully neutralize the reaction mixture by adjusting the pH to 8 with an aqueous solution of sodium hydroxide.

  • Extract the product with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • The resulting crude product can be purified by silica gel column chromatography using a 1:10 mixture of ethyl acetate and petroleum ether as the eluent to yield this compound as a yellow solid.[5]

Data Presentation

Acid Catalyst Typical Solvent Typical Temperature Reported Yields (for similar tetrahydrocarbazoles)
Glacial Acetic AcidAcetic AcidRefluxHigh
Hydrochloric Acid (conc.)-60 °C97% (for the bromo derivative)[5]
Sulfuric AcidEthanolRefluxModerate to High
Polyphosphoric Acid (PPA)-80-100 °COften high for cyclization
Zinc Chloride (ZnCl₂)TolueneRefluxVariable, can be high
[bmim(BF₄)] (Ionic Liquid)MethanolRefluxHigh (for unsubstituted tetrahydrocarbazole)[6]

Visualizations

Fischer Indole Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

fischer_indole_synthesis_workflow cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification start Start reactants Mix 4-Bromophenylhydrazine and Cyclohexanone start->reactants add_acid Add Acid Catalyst (e.g., conc. HCl) reactants->add_acid heat Heat Reaction Mixture (e.g., 60°C) add_acid->heat monitor Monitor by TLC heat->monitor cool Cool to Room Temperature monitor->cool Reaction Complete neutralize Neutralize (pH 8) cool->neutralize extract Extract with Ethyl Acetate neutralize->extract dry_concentrate Dry and Concentrate extract->dry_concentrate chromatography Column Chromatography dry_concentrate->chromatography recrystallization Recrystallization dry_concentrate->recrystallization product Pure Product chromatography->product recrystallization->product

Caption: General workflow for the synthesis of this compound.

Troubleshooting Logic Diagram

This diagram provides a logical approach to troubleshooting low yield in the synthesis.

troubleshooting_low_yield start Low Yield Observed check_purity Check Purity of Starting Materials start->check_purity analyze_byproducts Analyze Byproducts (TLC, NMR, MS) start->analyze_byproducts purify_reactants Purify Reactants (Distill/Recrystallize) check_purity->purify_reactants Impure review_conditions Review Reaction Conditions check_purity->review_conditions Pure purify_reactants->review_conditions optimize_temp Optimize Temperature review_conditions->optimize_temp optimize_time Optimize Reaction Time review_conditions->optimize_time change_catalyst Change Acid Catalyst review_conditions->change_catalyst end Improved Yield optimize_temp->end optimize_time->end try_bronsted Try Different Brønsted Acid change_catalyst->try_bronsted try_lewis Try Lewis Acid change_catalyst->try_lewis try_bronsted->end try_lewis->end modify_workup Modify Work-up Procedure analyze_byproducts->modify_workup modify_workup->end

Caption: A decision tree for troubleshooting low yield in the synthesis.

References

"identification of impurities in 6-bromo-2,3,4,9-tetrahydro-1H-carbazole"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-bromo-2,3,4,9-tetrahydro-1H-carbazole. The following sections address common issues related to impurity identification during and after synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in my sample of this compound?

A1: Based on the common synthetic route, the Fischer indole synthesis, potential impurities can be categorized as follows:

  • Starting Materials: Unreacted (4-bromophenyl)hydrazine and cyclohexanone.

  • Isomeric Impurities: Positional isomers such as 4-bromo- and 8-bromo-2,3,4,9-tetrahydro-1H-carbazole may form, although the 6-bromo isomer is generally favored.

  • Over-brominated Species: Dibromo-derivatives (e.g., 6,8-dibromo-2,3,4,9-tetrahydro-1H-carbazole) can occur if excess brominating agent is present or if reaction conditions are not carefully controlled.

  • Byproducts of Synthesis: Incomplete cyclization or side-reactions during the Fischer indole synthesis can lead to various byproducts.

  • Degradation Products: Exposure to light, air, or high temperatures can cause degradation of the final product.

Q2: I see an unexpected peak in my HPLC chromatogram. How can I identify it?

A2: An unexpected peak could be one of the potential impurities listed in Q1. To identify it, you can use a combination of techniques:

  • LC-MS Analysis: Determine the mass-to-charge ratio (m/z) of the impurity. This can help you quickly distinguish between starting materials, the product, and over-brominated species.

  • High-Resolution Mass Spectrometry (HRMS): Obtain the exact mass to predict the elemental composition of the impurity.

  • NMR Spectroscopy: If the impurity can be isolated, ¹H and ¹³C NMR will provide detailed structural information.

  • Forced Degradation Studies: Subjecting a pure sample of your product to stress conditions (e.g., acid, base, heat, light, oxidation) can help to see if the impurity is a degradation product.

Q3: My NMR spectrum looks complex, with more signals than expected. What could be the cause?

A3: A complex NMR spectrum often indicates the presence of isomers. Positional isomers of bromotetrahydrocarbazole will have distinct aromatic proton signals. If you suspect isomeric impurities, 2D NMR techniques like COSY and HMBC can help in assigning the proton and carbon signals and elucidating the structures of the different isomers present in your sample.

Troubleshooting Guides

Issue 1: Presence of Unreacted Starting Materials
  • Symptom: Peaks corresponding to (4-bromophenyl)hydrazine and/or cyclohexanone are observed in GC-MS or LC-MS.

  • Troubleshooting Steps:

    • Confirm the identity of the peaks by comparing their retention times and mass spectra with authentic reference standards of the starting materials.

    • Optimize the reaction conditions (e.g., increase reaction time, temperature, or adjust stoichiometry) to ensure complete conversion.

    • Improve the purification process. Recrystallization or column chromatography can be effective in removing unreacted starting materials.

Issue 2: Detection of Isomeric Impurities
  • Symptom: Multiple peaks with the same mass-to-charge ratio as the product are observed in LC-MS.

  • Troubleshooting Steps:

    • Use a high-resolution HPLC column and optimize the mobile phase to achieve better separation of the isomers.

    • If possible, synthesize authentic standards of the potential isomers for comparison.

    • Utilize NMR spectroscopy to confirm the substitution pattern on the aromatic ring.

Issue 3: Identification of Over-brominated Species
  • Symptom: A peak with a mass corresponding to a dibromo-derivative is detected in the mass spectrum.

  • Troubleshooting Steps:

    • Carefully control the stoichiometry of the brominating agent during synthesis.

    • Monitor the reaction progress using TLC or HPLC to avoid over-bromination.

    • Purify the product using column chromatography with a suitable solvent system to separate the mono- and di-brominated compounds.

Experimental Protocols

Protocol 1: HPLC-UV Method for Purity Assessment
  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with Acetonitrile and Water (e.g., 70:30 v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 25°C.

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a concentration of approximately 0.5 mg/mL.

Protocol 2: GC-MS Method for Volatile Impurities
  • Instrumentation: A gas chromatograph coupled with a mass spectrometer.

  • Column: A suitable capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Injector Temperature: 250°C.

  • Oven Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 15°C/min, and hold for 10 minutes.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Mass Range: m/z 40-500.

  • Sample Preparation: Dissolve the sample in a suitable solvent like dichloromethane or methanol.

Data Presentation

Table 1: HPLC-UV Data for Potential Impurities

CompoundExpected Retention Time (min)UV λmax (nm)
Cyclohexanone~2.5280
(4-bromophenyl)hydrazine~4.0240, 290
This compound ~8.5 230, 285, 330
Isomeric Impurities~8.0 - 9.0230, 285, 330
Dibromo-derivatives~12.0235, 290, 335

Note: Retention times are illustrative and will vary depending on the specific HPLC conditions.

Table 2: Mass Spectrometry Data for Potential Impurities

CompoundIonization ModeExpected [M+H]⁺ (m/z)Key Fragments (m/z)
CyclohexanoneEI98 (M⁺)83, 69, 55, 42
(4-bromophenyl)hydrazineESI+187/189106, 79
This compound ESI+ 250/252 171
Isomeric ImpuritiesESI+250/252171
Dibromo-derivativesESI+328/330/332249/251

Note: The isotopic pattern of bromine (¹⁹Br/⁸¹Br ≈ 1:1) will result in characteristic M and M+2 peaks.

Visualizations

Impurity_Identification_Workflow cluster_0 Initial Analysis cluster_1 Troubleshooting cluster_2 Outcome Sample Sample of 6-bromo-2,3,4,9- tetrahydro-1H-carbazole HPLC_UV HPLC-UV Analysis Sample->HPLC_UV Purity_Check Purity > 99%? HPLC_UV->Purity_Check LC_MS LC-MS Analysis Purity_Check->LC_MS No Pure_Product Pure Product Purity_Check->Pure_Product Yes Identify_Impurity Identify Impurity (Mass & Structure) LC_MS->Identify_Impurity NMR NMR Analysis Further_Work Further Investigation NMR->Further_Work GC_MS GC-MS for Volatile Impurities GC_MS->Further_Work Identify_Impurity->NMR Isomeric? Identify_Impurity->GC_MS Volatile? Optimize Optimize Synthesis or Purification Identify_Impurity->Optimize Optimize->Sample

Caption: Workflow for impurity identification and resolution.

Fischer_Indole_Synthesis_Impurities cluster_reactants Starting Materials cluster_reaction Fischer Indole Synthesis cluster_products Products & Impurities Hydrazine (4-bromophenyl)hydrazine Reaction Acid Catalyst, Heat Hydrazine->Reaction Ketone Cyclohexanone Ketone->Reaction Main_Product This compound Reaction->Main_Product Unreacted_SM Unreacted Starting Materials Reaction->Unreacted_SM Isomers Isomeric Impurities (e.g., 4-bromo, 8-bromo) Reaction->Isomers Over_Brominated Dibromo-derivatives Reaction->Over_Brominated Excess Bromine Source Side_Products Other Side Products Reaction->Side_Products

Caption: Potential impurity formation pathways.

Technical Support Center: Improving the Purity of 6-bromo-2,3,4,9-tetrahydro-1H-carbazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 6-bromo-2,3,4,9-tetrahydro-1H-carbazole.

Troubleshooting Guides & FAQs

This section addresses specific issues you may encounter during the purification of this compound, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low Purity After Initial Synthesis

Question: My initial product purity after synthesis is lower than expected. What are the common impurities and how can I minimize them?

Answer: The primary synthetic route to this compound is the Fischer indole synthesis.[1][2][3][4][5] Impurities can arise from several sources during this process:

  • Unreacted Starting Materials: Residual 4-bromophenylhydrazine and cyclohexanone may be present.

  • Isomeric Byproducts: The Fischer indole synthesis can sometimes yield isomeric carbazole products, although this is less common with symmetrical ketones like cyclohexanone.

  • Oxidation Products: The tetrahydrocarbazole ring can be susceptible to oxidation, leading to the formation of the corresponding aromatic carbazole.

  • Polymeric Materials: Acid-catalyzed side reactions can lead to the formation of polymeric tars.

To minimize these impurities, ensure precise control of reaction conditions, such as temperature and reaction time, and use high-purity starting materials.

Issue 2: Difficulty with Column Chromatography Purification

Question: I'm having trouble purifying my compound using column chromatography. What are some common issues and how can I resolve them?

Answer: Column chromatography is a standard method for purifying carbazole derivatives.[6] However, several factors can affect its efficiency:

  • Inappropriate Solvent System: If the eluent is too polar, the compound will elute too quickly with poor separation. If it's not polar enough, the compound may not elute at all.

  • Column Overloading: Loading too much crude product onto the column will result in broad bands and poor separation.

  • Improper Column Packing: Cracks or channels in the silica gel bed will lead to uneven solvent flow and inefficient separation.

  • Compound Degradation on Silica Gel: Some compounds can decompose on acidic silica gel.

Refer to the troubleshooting workflow below for a systematic approach to resolving these issues.

Issue 3: Recrystallization is Ineffective

Question: I've tried to recrystallize my this compound, but it's "oiling out" or the purity isn't improving significantly. What should I do?

Answer: "Oiling out" occurs when the compound separates from the solution as a liquid instead of forming crystals. This can happen if the solution is cooled too quickly or if the compound's melting point is lower than the boiling point of the solvent. Poor purity improvement can result from using an inappropriate solvent or the presence of impurities that co-crystallize.

Troubleshooting Steps for Recrystallization:

  • Solvent Selection: Ensure you are using a suitable solvent system. For a compound like this compound, a mixture of a more soluble solvent (like ethyl acetate) and a less soluble solvent (like hexane or heptane) can be effective. A reported solvent system for a similar compound is a mixture of ethyl acetate and acetone (8:2).[6]

  • Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. This encourages the formation of larger, purer crystals.

  • Induce Crystallization: If crystals do not form, try scratching the inside of the flask with a glass rod at the solution's surface or adding a seed crystal of the pure compound.

  • Charcoal Treatment: If your product is colored due to impurities, you can add a small amount of activated charcoal to the hot solution, then filter it while hot before cooling to remove the colored impurities.

Data Presentation

Table 1: Typical Purity Data for this compound Purification

Purification StageTypical Purity (%)Common Analytical Techniques
Crude Product (Post-Synthesis)70-85%TLC, ¹H NMR
After Column Chromatography>95%HPLC, ¹H NMR
After Recrystallization>98%HPLC, ¹H NMR, Elemental Analysis

Table 2: Recommended Solvent Systems for Purification

Purification MethodRecommended Solvent System
Column ChromatographyPetroleum Ether : Ethyl Acetate (gradient elution, starting from 9:1 to 7:3)
RecrystallizationEthyl Acetate / Hexane or Ethyl Acetate / Acetone

Experimental Protocols

Protocol 1: Column Chromatography Purification

  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Column Packing: Pour the slurry into a glass column and allow the solvent to drain, ensuring the silica gel packs evenly without cracks.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial eluent) and carefully load it onto the top of the silica gel bed.

  • Elution: Begin elution with a low-polarity solvent mixture (e.g., 9:1 petroleum ether:ethyl acetate). Gradually increase the polarity of the eluent (e.g., to 7:3 petroleum ether:ethyl acetate) to elute the desired compound.

  • Fraction Collection and Analysis: Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.

Protocol 2: Recrystallization

  • Dissolution: In a flask, dissolve the partially purified this compound in a minimum amount of a hot solvent mixture (e.g., ethyl acetate/hexane).

  • Cooling: Allow the solution to cool slowly to room temperature. Crystal formation should be observed.

  • Chilling: Place the flask in an ice bath to maximize crystal yield.

  • Filtration: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals in a vacuum oven to remove any residual solvent.

Protocol 3: High-Performance Liquid Chromatography (HPLC) for Purity Analysis

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid) is typically effective.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 254 nm or 280 nm.

  • Sample Preparation: Prepare a stock solution of the compound in methanol or acetonitrile (approximately 1 mg/mL) and dilute it to a working concentration of about 0.1 mg/mL with the mobile phase.

  • Analysis: Inject the sample and determine the purity by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Mandatory Visualization

Purification_Troubleshooting start Start: Impure This compound purification_choice Choose Purification Method start->purification_choice column_chromatography Column Chromatography purification_choice->column_chromatography  Initial purification or multiple impurities recrystallization Recrystallization purification_choice->recrystallization  Final polishing or single major impurity check_purity_cc Check Purity (TLC/HPLC) column_chromatography->check_purity_cc check_purity_recryst Check Purity (TLC/HPLC) recrystallization->check_purity_recryst pure_product Pure Product (>98%) check_purity_cc->pure_product Purity OK troubleshoot_cc Troubleshoot Column Chromatography check_purity_cc->troubleshoot_cc Purity NOT OK check_purity_recryst->pure_product Purity OK troubleshoot_recryst Troubleshoot Recrystallization check_purity_recryst->troubleshoot_recryst Purity NOT OK cc_issue Issue with CC? troubleshoot_cc->cc_issue recryst_issue Issue with Recrystallization? troubleshoot_recryst->recryst_issue cc_issue->column_chromatography  Adjust parameters (e.g., solvent, loading) recryst_issue->recrystallization  Adjust parameters (e.g., solvent, cooling rate)

Caption: A logical workflow for troubleshooting the purification of this compound.

Fischer_Indole_Synthesis_Pathway start Starting Materials: 4-bromophenylhydrazine + Cyclohexanone acid_catalysis Acid Catalysis start->acid_catalysis phenylhydrazone Phenylhydrazone Intermediate acid_catalysis->phenylhydrazone side_reactions Side Reactions acid_catalysis->side_reactions tautomerization [3,3]-Sigmatropic Rearrangement phenylhydrazone->tautomerization cyclization Cyclization & Aromatization tautomerization->cyclization product 6-bromo-2,3,4,9-tetrahydro -1H-carbazole cyclization->product impurities Impurities: - Unreacted starting materials - Oxidation products - Polymeric byproducts side_reactions->impurities

Caption: Simplified signaling pathway of the Fischer indole synthesis for this compound and potential impurity formation.

References

Technical Support Center: Scale-Up Synthesis of 6-bromo-2,3,4,9-tetrahydro-1H-carbazole

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the scale-up synthesis of 6-bromo-2,3,4,9-tetrahydro-1H-carbazole. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable synthetic route to this compound?

A1: The most prevalent and industrially viable method for synthesizing the this compound scaffold is the Fischer indole synthesis. This reaction involves the acid-catalyzed condensation and cyclization of 4-bromophenylhydrazine (or its hydrochloride salt) with cyclohexanone.

Q2: My Fischer indole synthesis is resulting in a low yield on a larger scale. What are the potential causes and how can I improve it?

A2: Low yields during the scale-up of the Fischer indole synthesis can be attributed to several factors. Incomplete reaction, degradation of starting materials or product, and formation of byproducts are common culprits. To enhance the yield, consider the following:

  • Purity of Starting Materials: Ensure the 4-bromophenylhydrazine and cyclohexanone are of high purity. Impurities can lead to unwanted side reactions.

  • Catalyst Selection and Loading: The choice of acid catalyst is critical. While various Brønsted acids (e.g., sulfuric acid, acetic acid, p-toluenesulfonic acid) and Lewis acids (e.g., zinc chloride) can be used, the optimal catalyst and its concentration may need to be re-evaluated at a larger scale.

  • Temperature Control: The Fischer indole synthesis is often exothermic. Inefficient heat transfer in large reactors can create localized hot spots, leading to the decomposition of the product and the formation of tar-like substances. Employing a well-controlled heating and cooling system is crucial.

  • Reaction Time: The optimal reaction time may differ from small-scale experiments. Monitor the reaction progress using techniques like TLC or HPLC to determine the point of maximum product formation and avoid prolonged heating that can lead to degradation.

Q3: I am observing significant amounts of dark, tar-like material in my large-scale reaction. How can I minimize this?

A3: Tar formation is a frequent challenge in the Fischer indole synthesis, especially at elevated temperatures and with strong acid catalysts. To mitigate this:

  • Optimize Catalyst Concentration: Use the minimum effective amount of acid catalyst.

  • Controlled Addition: Consider the slow, controlled addition of the acid catalyst or one of the reactants to manage the exotherm and prevent localized high concentrations of acid.

  • Solvent Choice: While often performed in acetic acid, exploring other high-boiling solvents might be beneficial.

  • Lower Reaction Temperature: If feasible for the chosen catalyst, operating at a lower temperature for a longer duration can reduce the rate of side reactions that lead to tar formation.

Q4: What are the most common impurities I should expect in the synthesis of this compound?

A4: Besides unreacted starting materials, potential impurities include:

  • Polymeric byproducts: Resulting from the acid-catalyzed polymerization of intermediates or the product.

  • Isomeric impurities: Although the Fischer indole synthesis is generally regioselective, minor amounts of other isomers could form depending on the reaction conditions.

  • Oxidation products: The tetrahydrocarbazole ring can be susceptible to oxidation, leading to the formation of the corresponding carbazole.

  • Debrominated species: Under certain harsh acidic conditions or in the presence of specific metal impurities, loss of the bromine atom can occur.

Q5: Column chromatography is not practical for purifying my multi-kilogram batch. What are the recommended large-scale purification methods?

A5: For large-scale purification, recrystallization is the most cost-effective and efficient method. The crude product, after an initial aqueous workup to remove the acid catalyst and other water-soluble impurities, can be recrystallized from a suitable solvent or solvent mixture. Common solvents for recrystallizing carbazole derivatives include ethanol, ethyl acetate, and mixtures of hydrocarbons with more polar solvents. In some cases, converting the product to a salt, followed by recrystallization and then neutralization, can be an effective purification strategy.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low Yield Incomplete reaction- Ensure purity of starting materials.- Optimize catalyst choice and loading.- Increase reaction time and monitor by TLC/HPLC.
Product degradation- Lower the reaction temperature.- Reduce reaction time once conversion is maximized.- Consider a milder acid catalyst.
Formation of Tar/Polymer High reaction temperature- Implement precise temperature control with efficient cooling.- Use a jacketed reactor.
Excessively acidic conditions- Reduce the concentration of the acid catalyst.- Explore the use of solid acid catalysts.
Difficult Product Isolation Product is oily or does not precipitate- After quenching the reaction with water, perform an extraction with a suitable organic solvent (e.g., ethyl acetate, toluene).- Concentrate the organic phase and attempt to induce crystallization by adding a non-polar solvent (e.g., hexane, heptane).
Product Purity Issues Presence of colored impurities- Treat a solution of the crude product with activated carbon before recrystallization.- Perform multiple recrystallizations if necessary.
Co-crystallization of impurities- Screen for different recrystallization solvents or solvent mixtures.- Consider a slurry wash of the crude solid with a solvent in which the product has low solubility but the impurities are soluble.

Experimental Protocols

Key Experiment: Fischer Indole Synthesis of this compound (Scale-Up Adaptation)

This protocol is a general guideline and should be optimized for specific equipment and scale.

Materials:

  • 4-Bromophenylhydrazine hydrochloride

  • Cyclohexanone

  • Glacial Acetic Acid (or another suitable acid catalyst like p-toluenesulfonic acid in a high-boiling solvent)

  • Ethanol (for recrystallization)

  • Water

  • Sodium Bicarbonate (for neutralization)

Procedure:

  • Reaction Setup: In a suitably sized reactor equipped with a mechanical stirrer, reflux condenser, and temperature probe, charge glacial acetic acid.

  • Reagent Addition: While stirring, add 4-bromophenylhydrazine hydrochloride to the acetic acid. To this suspension, add cyclohexanone (typically a slight excess, e.g., 1.05-1.1 equivalents).

  • Reaction: Heat the mixture to reflux (approximately 118 °C for acetic acid) and maintain for a period determined by small-scale experiments and in-process monitoring (e.g., 2-6 hours). Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Slowly and carefully pour the reaction mixture into a large volume of ice-cold water with vigorous stirring. The crude product should precipitate.

  • Neutralization and Filtration: Slowly add a saturated aqueous solution of sodium bicarbonate to the aqueous slurry until the pH is neutral. Collect the precipitated solid by filtration and wash the filter cake thoroughly with water until the washings are neutral.

  • Drying: Dry the crude product under vacuum.

  • Purification: Recrystallize the crude solid from a suitable solvent, such as ethanol, to obtain pure this compound.

Data Summary

The following table provides a qualitative comparison of different acid catalysts commonly used in the Fischer indole synthesis for tetrahydrocarbazoles. The optimal choice for scale-up will depend on factors such as cost, safety, and ease of handling.

Acid Catalyst Typical Reaction Conditions Advantages Potential Scale-Up Challenges
Glacial Acetic Acid Reflux (acts as both solvent and catalyst)- Inexpensive- Readily available- Simple procedure- Can require high temperatures- Potential for tar formation- Corrosive
Sulfuric Acid Catalytic amount in a high-boiling solvent (e.g., ethanol, toluene)- Strong acid, can lead to faster reaction times- Highly corrosive- Difficult to control exotherm- Can promote charring and byproduct formation
Polyphosphoric Acid (PPA) Used as both catalyst and solvent, often at elevated temperatures- Effective for less reactive substrates- Viscous and difficult to stir at large scale- Work-up can be challenging
p-Toluenesulfonic Acid (p-TSA) Catalytic amount in a high-boiling solvent (e.g., toluene)- Solid, easy to handle- Generally milder than sulfuric acid- May require higher temperatures or longer reaction times
Lewis Acids (e.g., ZnCl₂) Stoichiometric or catalytic amounts, often in a solvent- Can offer different selectivity- Often require anhydrous conditions- Metal waste disposal

Visualizations

Experimental Workflow for Scale-Up Synthesis

experimental_workflow reagents Charge Reactor with 4-Bromophenylhydrazine HCl, Cyclohexanone, and Acid Catalyst reaction Heat to Reflux (Monitor by TLC/HPLC) reagents->reaction workup Quench with Water & Neutralize reaction->workup filtration Filter Crude Product workup->filtration purification Recrystallize from Suitable Solvent filtration->purification product Isolated Pure Product purification->product

Caption: A streamlined workflow for the scale-up synthesis and purification of this compound.

Troubleshooting Logic for Low Yield

troubleshooting_low_yield cluster_solutions Solutions start Low Yield Observed check_purity Verify Purity of Starting Materials start->check_purity check_conditions Review Reaction Conditions (Temp, Time, Catalyst) start->check_conditions impure_materials Source High-Purity Reagents check_purity->impure_materials Impurities Detected optimize_conditions Optimize Temperature, Catalyst Loading, and Reaction Time check_conditions->optimize_conditions Suboptimal

Caption: A logical diagram for troubleshooting low yields in the Fischer indole synthesis.

Technical Support Center: Stability of 6-bromo-2,3,4,9-tetrahydro-1H-carbazole in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance and answers to frequently asked questions regarding the stability of 6-bromo-2,3,4,9-tetrahydro-1H-carbazole in solution. This resource is intended for researchers, scientists, and professionals in drug development who are utilizing this compound in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

A1: The stability of this compound in solution can be influenced by several factors, including:

  • pH: The compound may be susceptible to acid or base-catalyzed hydrolysis.

  • Light: Exposure to ultraviolet (UV) or visible light can lead to photodegradation.

  • Temperature: Elevated temperatures can accelerate degradation processes.

  • Oxidizing Agents: The presence of oxidizing agents may lead to the formation of oxidation products.

  • Solvent: The choice of solvent can impact the solubility and stability of the compound.

Q2: What are the potential degradation pathways for this compound?

A2: Based on the general chemistry of carbazole derivatives, potential degradation pathways may include:

  • Oxidation: The tetrahydrocarbazole ring is susceptible to oxidation, potentially leading to the formation of hydroperoxides and other oxidized species.

  • Photodegradation: Brominated carbazoles can undergo dehalogenation, oxidative cleavage, and hydroxylation upon exposure to light.

  • Hydrolysis: While the carbazole core is generally stable to hydrolysis, extreme pH conditions could potentially affect the molecule, although specific data for this compound is limited.

Q3: What are the recommended storage conditions for solutions of this compound?

A3: To ensure the stability of your solutions, it is recommended to:

  • Store solutions in a cool, dark place.

  • Use amber vials or wrap containers in aluminum foil to protect from light.

  • For long-term storage, consider storing solutions at low temperatures (e.g., -20°C or -80°C), provided the compound is soluble and stable in the chosen solvent at these temperatures.

  • Use fresh, high-purity solvents for solution preparation.

Q4: How can I monitor the stability of my this compound solution?

A4: The most effective way to monitor the stability of your solution is by using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. This technique can separate the parent compound from its degradation products, allowing for the quantification of any changes over time.

Troubleshooting Guides

Issue 1: Precipitation or Cloudiness Observed in Solution
  • Possible Cause: Poor solubility of the compound in the chosen solvent or a change in temperature affecting solubility.

  • Troubleshooting Steps:

    • Verify Solubility: Consult literature or perform solubility tests to ensure you are working within the solubility limits of the compound in your chosen solvent.

    • Solvent Selection: Consider using a more suitable solvent. Dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) are common choices for carbazole derivatives.

    • Temperature Control: Ensure the temperature of the solution is maintained, as a decrease in temperature can cause precipitation.

    • Sonication: Gentle sonication may help to redissolve the compound.

Issue 2: Inconsistent Experimental Results Over Time
  • Possible Cause: Degradation of the compound in your experimental solution.

  • Troubleshooting Steps:

    • Prepare Fresh Solutions: For long-duration experiments, it is advisable to prepare fresh working solutions daily from a stable stock solution.

    • Protect from Light: Ensure your experimental setup is protected from light, especially if working with photolabile compounds.

    • Control Temperature: Maintain a constant and appropriate temperature throughout your experiment.

    • pH Control: If your experimental medium is aqueous, ensure the pH is controlled and is in a range where the compound is stable.

    • Stability Check: Perform a stability check of your compound under the specific experimental conditions (solvent, temperature, pH) using an analytical method like HPLC.

Data Presentation

Currently, there is limited publicly available quantitative data specifically for the stability of this compound in various solutions. Researchers are encouraged to perform their own stability studies to generate data relevant to their specific experimental conditions. The following table provides a template for summarizing such data.

Table 1: Template for Summarizing Stability Data of this compound

ConditionSolventConcentrationTemperature (°C)Duration% DegradationDegradation Products (if identified)
Acidic Acetonitrile/0.1 M HCl1 mg/mL6024hData to be generatedData to be generated
Basic Acetonitrile/0.1 M NaOH1 mg/mL6024hData to be generatedData to be generated
Oxidative Acetonitrile/3% H₂O₂1 mg/mL2524hData to be generatedData to be generated
Thermal DMSO1 mg/mL8024hData to be generatedData to be generated
Photolytic Acetonitrile1 mg/mL25ICH Q1BData to be generatedData to be generated

Experimental Protocols

Protocol for a Forced Degradation Study

Forced degradation studies are essential to understand the intrinsic stability of a compound and to develop stability-indicating analytical methods.

Objective: To investigate the degradation of this compound under various stress conditions.

Materials:

  • This compound

  • HPLC grade solvents (e.g., Acetonitrile, Methanol, Water)

  • Acids (e.g., Hydrochloric acid)

  • Bases (e.g., Sodium hydroxide)

  • Oxidizing agent (e.g., Hydrogen peroxide)

  • pH meter

  • HPLC system with UV detector

  • Photostability chamber

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., 1 mg/mL in Acetonitrile or DMSO).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for a specified period (e.g., 2, 6, 24 hours).

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for a specified period.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for a specified period.

    • Thermal Degradation: Heat the stock solution at a high temperature (e.g., 80°C) for a specified period.

    • Photodegradation: Expose the solution to light according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter). A control sample should be wrapped in aluminum foil to protect it from light.

  • Sample Analysis: At each time point, withdraw an aliquot of the stressed sample, neutralize it if necessary, and dilute it to a suitable concentration for HPLC analysis.

  • HPLC Analysis: Analyze the samples using a validated stability-indicating HPLC method to separate the parent compound from any degradation products.

  • Data Evaluation: Calculate the percentage of degradation and identify any major degradation products.

Mandatory Visualization

degradation_pathway cluster_main Potential Degradation Pathways of this compound cluster_degradation Degradation Products Parent_Compound This compound Oxidized_Product Oxidized Derivatives (e.g., Hydroperoxides) Parent_Compound->Oxidized_Product Oxidation (e.g., H₂O₂) Photodegradation_Product Photodegradation Products (Dehalogenated, Hydroxylated) Parent_Compound->Photodegradation_Product Photolysis (UV/Vis Light) Hydrolysis_Product Hydrolysis Products (pH dependent) Parent_Compound->Hydrolysis_Product Hydrolysis (Acid/Base)

Caption: Potential degradation pathways for this compound.

experimental_workflow cluster_setup Experimental Setup cluster_analysis Analysis cluster_results Results Start Prepare Stock Solution of Compound Stress Apply Stress Conditions (Heat, Light, pH, Oxidant) Start->Stress Sampling Sample at Time Points Stress->Sampling Neutralize Neutralize/ Quench Reaction Sampling->Neutralize Dilute Dilute for Analysis Neutralize->Dilute HPLC HPLC-UV Analysis Dilute->HPLC Data Quantify Degradation & Identify Products HPLC->Data End Assess Stability Data->End

Caption: Workflow for a forced degradation study.

Technical Support Center: Interpreting Complex NMR Spectra of 6-bromo-2,3,4,9-tetrahydro-1H-carbazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting the complex NMR spectra of 6-bromo-2,3,4,9-tetrahydro-1H-carbazole.

Troubleshooting Guides

This section addresses specific issues that may arise during the acquisition and interpretation of NMR spectra for this compound.

Problem 1: Poor resolution and broad peaks in the 1H NMR spectrum.

  • Possible Cause 1: Sample Concentration is too high.

    • Solution: High concentrations can lead to increased viscosity and intermolecular interactions, resulting in peak broadening. Prepare a more dilute sample (typically 5-10 mg in 0.6-0.7 mL of deuterated solvent for 1H NMR) and re-acquire the spectrum.

  • Possible Cause 2: Presence of paramagnetic impurities.

    • Solution: Paramagnetic materials, even in trace amounts, can cause significant line broadening. Ensure all glassware is scrupulously clean. If contamination is suspected, filtering the sample through a small plug of Celite or silica gel in a Pasteur pipette can help remove particulate matter.

  • Possible Cause 3: Inadequate shimming of the spectrometer.

    • Solution: The homogeneity of the magnetic field greatly affects spectral resolution. Re-shim the instrument, paying close attention to the lock signal. If automatic shimming is insufficient, manual shimming may be necessary.

  • Possible Cause 4: Poor solvent choice.

    • Solution: The sample may not be fully dissolved or could be aggregating in the chosen solvent. Ensure complete solubility. If issues persist, consider a different deuterated solvent such as DMSO-d6 or Acetone-d6, which have different solubilizing properties compared to the common CDCl3.

Problem 2: Difficulty in assigning aromatic proton signals due to complex splitting patterns.

  • Possible Cause 1: Second-order effects.

    • Solution: When the chemical shift difference between coupled protons is small (approaching their coupling constant), second-order effects can distort the expected splitting patterns, leading to complex multiplets. Acquiring the spectrum on a higher field NMR spectrometer will increase the chemical shift dispersion in Hz and can simplify these patterns, making them appear more first-order.

  • Possible Cause 2: Overlapping signals.

    • Solution: The three aromatic protons in this compound can have very similar chemical shifts. Changing the deuterated solvent can alter the chemical shifts of the protons to varying extents, potentially resolving the overlap. Aromatic solvents like Benzene-d6 can induce significant shifts compared to Chloroform-d.

  • Possible Cause 3: Need for two-dimensional NMR.

    • Solution: A 2D COSY (Correlation Spectroscopy) experiment is invaluable for determining which protons are coupled to each other. Cross-peaks in the COSY spectrum will definitively link coupled protons, allowing for unambiguous assignment of the aromatic spin system.

Problem 3: The N-H proton signal is broad or not observed.

  • Possible Cause 1: Chemical exchange.

    • Solution: The N-H proton can undergo chemical exchange with residual water or other exchangeable protons in the sample, leading to a broad signal or its complete disappearance. To confirm, add a drop of D2O to the NMR tube, shake well, and re-acquire the 1H NMR spectrum. The N-H signal should disappear or significantly decrease in intensity due to deuterium exchange.

  • Possible Cause 2: Quadrupolar broadening from the 14N nucleus.

    • Solution: The adjacent 14N nucleus has a quadrupole moment which can lead to broadening of the N-H proton signal. This is an inherent property of the molecule. Running the experiment at a slightly elevated temperature can sometimes sharpen the signal by increasing the rate of quadrupolar relaxation.

Frequently Asked Questions (FAQs)

Q1: What are the expected 1H and 13C NMR chemical shifts for this compound?

A1: The following table summarizes the approximate chemical shifts based on literature data. Note that actual values can vary depending on the solvent and concentration.

Assignment ¹H Chemical Shift (ppm) Multiplicity ¹³C Chemical Shift (ppm)
H-1, H-4~ 2.6 - 2.7t~ 23 - 29
H-2, H-3~ 1.80 - 1.82m~ 23 - 29
Aromatic CH~ 7.38 - 7.49m~ 111 - 126
Aromatic C-Br--~ 112 (predicted)
Aromatic C-N--~ 135 (predicted)
Aromatic C-C--~ 128 (predicted)
Aromatic C-H--~ 111 - 126
N-H~ 8.1 - 11.3br s-

Note: The descriptive nature of the available literature data necessitates providing ranges for some signals. The 13C chemical shift for the aromatic carbon bearing the bromine is predicted to be in the lower part of the aromatic region, while the carbons adjacent to the nitrogen will be further downfield.

Q2: How can I definitively assign the signals for the aliphatic protons at positions 1, 2, 3, and 4?

A2: While the protons at C1 and C4 are expected to be triplets and those at C2 and C3 a multiplet, a 2D COSY experiment is the most reliable method for assignment. You would expect to see a correlation between the H-1 triplet and the H-2 multiplet, and between the H-4 triplet and the H-3 multiplet. Furthermore, a 2D HSQC (Heteronuclear Single Quantum Coherence) experiment will correlate each proton signal to its directly attached carbon, aiding in the assignment of the 13C spectrum as well.

Q3: What experimental parameters are recommended for acquiring a high-quality 13C NMR spectrum?

A3: Due to the lower natural abundance of 13C and its smaller gyromagnetic ratio, a higher sample concentration is generally required (50-100 mg in 0.6-0.7 mL of solvent).[1] A greater number of scans will be necessary to achieve a good signal-to-noise ratio. A relaxation delay of 2-5 seconds is recommended to allow for full relaxation of the carbon nuclei, which is especially important for quaternary carbons (like the aromatic carbons attached to the bromine and nitrogen).

Experimental Protocols

Standard Operating Procedure for NMR Sample Preparation

  • Weighing the Sample: Accurately weigh 5-25 mg of this compound for 1H NMR, or 50-100 mg for 13C NMR, into a clean, dry vial.[1]

  • Solvent Selection and Dissolution: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl3, DMSO-d6). Ensure the chosen solvent does not have residual peaks that overlap with signals of interest. Gently swirl or sonicate the vial to ensure the sample is completely dissolved.

  • Filtering the Sample: To remove any particulate matter, filter the solution through a small plug of glass wool or Celite in a Pasteur pipette directly into a clean, dry NMR tube.

  • Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and contamination. Label the tube clearly with the sample identification.

  • Cleaning: Before inserting the sample into the spectrometer, wipe the outside of the NMR tube with a lint-free tissue dampened with isopropanol or ethanol to remove any dust or fingerprints.

Visualizations

troubleshooting_workflow start Initial NMR Spectrum Acquired broad_peaks Broad Peaks or Poor Resolution? start->broad_peaks complex_aromatic Complex Aromatic Region? broad_peaks->complex_aromatic No dilute Dilute Sample broad_peaks->dilute Yes missing_nh N-H Signal Broad or Missing? complex_aromatic->missing_nh No change_solvent Change Solvent complex_aromatic->change_solvent Yes final_analysis Proceed with Spectral Analysis missing_nh->final_analysis No d2o_exchange D2O Exchange Experiment missing_nh->d2o_exchange Yes clean Clean Sample (Filter) dilute->clean shim Re-shim Spectrometer clean->shim shim->complex_aromatic higher_field Acquire at Higher Field change_solvent->higher_field cosy Run 2D COSY higher_field->cosy cosy->missing_nh d2o_exchange->final_analysis

Caption: A logical workflow for troubleshooting common issues in the NMR spectrum of this compound.

Caption: Key structural features of this compound and their corresponding expected 1H NMR signals.

References

"overcoming solubility problems of 6-bromo-2,3,4,9-tetrahydro-1H-carbazole"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges associated with 6-bromo-2,3,4,9-tetrahydro-1H-carbazole.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

This compound is a heterocyclic compound with a carbazole backbone. Such compounds are often characterized by low aqueous solubility due to their relatively nonpolar and rigid structure. Expect limited solubility in water and higher solubility in organic solvents.

Q2: Which organic solvents are likely to be most effective for dissolving this compound?

Polar aprotic solvents and some polar protic solvents are generally good starting points for dissolving carbazole derivatives. These can include dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and to a lesser extent, alcohols like ethanol and methanol.

Q3: What are the primary strategies for improving the aqueous solubility of this compound?

Several techniques can be employed to enhance the aqueous solubility of poorly soluble compounds like this compound.[1][2][3][4][5][6][7][8][9][10][11][12] Key strategies include:

  • Co-solvency: Using a mixture of water and a water-miscible organic solvent.[5][6][8][10]

  • pH Adjustment: Modifying the pH of the solution to ionize the compound, which can increase its solubility.[5][6][9]

  • Use of Surfactants: Employing surfactants to form micelles that can encapsulate the compound.[5][13]

  • Complexation with Cyclodextrins: Using cyclodextrins to form inclusion complexes with the compound.[2][5][9]

  • Particle Size Reduction: Decreasing the particle size to increase the surface area for dissolution.[1][3][5][8]

Troubleshooting Guide

Below are common issues encountered during the solubilization of this compound and recommended solutions.

Issue 1: The compound precipitates out of solution when an aqueous buffer is added to an organic stock solution.

  • Cause: This is a common issue when the final concentration of the organic co-solvent is too low to maintain the solubility of the compound in the aqueous medium.

  • Solution:

    • Increase the co-solvent ratio: Gradually increase the percentage of the organic co-solvent (e.g., DMSO) in the final solution. Be mindful of the tolerance of your experimental system to the organic solvent.

    • Use a different co-solvent: Some co-solvents may be more effective at lower concentrations. Experiment with alternatives like DMF or ethanol.

    • Employ a solubilizing excipient: Consider the addition of a surfactant or cyclodextrin to the aqueous buffer before adding the compound's stock solution.

Issue 2: The compound is not dissolving sufficiently in any single solvent for my experimental needs.

  • Cause: The intrinsic solubility of the compound in common laboratory solvents may be below the required concentration for your assay.

  • Solution:

    • Test solvent blends: Systematically test binary or ternary solvent systems. A small amount of a strong solvent like DMSO mixed with a less polar solvent might enhance solubility.

    • Gentle heating and sonication: Applying gentle heat or using an ultrasonic bath can help overcome the activation energy barrier for dissolution. Always check the thermal stability of your compound first.

    • pH modification: If the compound has ionizable groups, adjusting the pH of the solvent can significantly improve solubility. Since the carbazole nitrogen is weakly basic, acidification might improve solubility.

Issue 3: The chosen solubilization method interferes with the downstream biological assay.

  • Cause: High concentrations of organic solvents, surfactants, or other excipients can be toxic to cells or interfere with enzyme activity.

  • Solution:

    • Determine the maximum tolerable excipient concentration: Run a vehicle control experiment to determine the highest concentration of the solvent or excipient that does not affect your assay.

    • Explore alternative formulation strategies: If co-solvents are problematic, investigate lipid-based formulations or nanoparticle suspensions, which can sometimes be more biocompatible.[1][2][3]

    • Reduce particle size: Techniques like micronization can improve the dissolution rate without the need for potentially interfering excipients.[3][8]

Data Presentation

Table 1: Illustrative Solubility of this compound in Common Solvents

SolventTypeExpected Solubility Range (mg/mL)
WaterAqueous< 0.1
Phosphate-Buffered Saline (PBS) pH 7.4Aqueous Buffer< 0.1
Dimethyl Sulfoxide (DMSO)Polar Aprotic> 25
Dimethylformamide (DMF)Polar Aprotic> 20
EthanolPolar Protic1 - 5
MethanolPolar Protic0.5 - 2
Dichloromethane (DCM)Nonpolar5 - 15
ChloroformNonpolar5 - 15

Note: These are estimated values based on the general properties of carbazole derivatives and should be experimentally confirmed.

Table 2: Example Co-solvent Systems for Enhancing Aqueous Solubility

Co-solventAqueous SystemCo-solvent:Aqueous Ratio (v/v)Expected Solubility Improvement
DMSOWater1:910- to 50-fold
EthanolWater2:85- to 20-fold
PEG 400Water3:720- to 100-fold

Note: The optimal ratio will depend on the final desired concentration and should be determined empirically.

Experimental Protocols

Protocol 1: Solubilization using a Co-solvent System

  • Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 50 mg/mL).

  • To a vortexing tube of your aqueous buffer (e.g., PBS), add the DMSO stock solution dropwise to achieve the desired final concentration of the compound.

  • Ensure the final concentration of DMSO is below the tolerance limit of your experimental system (typically <1% for cell-based assays).

  • Visually inspect for any precipitation. If precipitation occurs, the final concentration of the compound or the co-solvent may need to be adjusted.

Protocol 2: Solubilization using pH Adjustment

  • Prepare a suspension of this compound in water or a low-ionic-strength buffer.

  • Slowly add a dilute acid (e.g., 0.1 M HCl) dropwise while stirring continuously.

  • Monitor the pH and observe for dissolution of the solid.

  • Once the compound is dissolved, the pH can be carefully adjusted back towards the desired experimental pH, but be aware that the compound may precipitate if it is no longer ionized.

Protocol 3: Solubilization using Cyclodextrin Complexation

  • Prepare a solution of a suitable cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin, HP-β-CD) in your aqueous buffer. A common starting concentration is 10-20% (w/v).

  • Add an excess amount of this compound to the cyclodextrin solution.

  • Stir the mixture vigorously at room temperature for 24-48 hours to allow for complex formation.

  • After equilibration, centrifuge or filter the suspension to remove the undissolved compound.

  • The concentration of the solubilized compound in the clear supernatant can be determined using a suitable analytical method like HPLC-UV.

Visualizations

G cluster_0 Troubleshooting Workflow cluster_1 Co-solvency Approach cluster_2 Alternative Strategies start Start: Solubility Issue Encountered check_solvent Is the compound soluble in any organic solvent? start->check_solvent co_solvent Prepare concentrated stock in best organic solvent (e.g., DMSO) check_solvent->co_solvent Yes try_ph Attempt pH modification check_solvent->try_ph No titrate Titrate stock into aqueous buffer co_solvent->titrate check_precipitate Precipitation observed? titrate->check_precipitate increase_cosolvent Increase co-solvent ratio check_precipitate->increase_cosolvent Yes success1 Success: Compound is soluble check_precipitate->success1 No increase_cosolvent->titrate fail1 Failure: Try alternative strategy increase_cosolvent->fail1 If ratio is too high try_surfactant Use surfactants try_ph->try_surfactant try_cd Use cyclodextrins try_surfactant->try_cd check_success Solubility improved? try_cd->check_success success2 Success: Compound is soluble check_success->success2 Yes fail2 Failure: Consider formulation development (e.g., nanoparticles) check_success->fail2 No

Caption: Troubleshooting workflow for addressing solubility issues.

G cluster_0 Logical Relationship of Solubilization Strategies cluster_1 Physicochemical Modifications cluster_2 Formulation-Based Approaches compound {this compound | (Poorly Soluble)} ph_adjust pH Adjustment compound->ph_adjust cosolvency Co-solvency compound->cosolvency particle_reduction Particle Size Reduction compound->particle_reduction surfactants Surfactant Micelles compound->surfactants cyclodextrins Cyclodextrin Complexation compound->cyclodextrins lipid_form Lipid-Based Formulations compound->lipid_form soluble_form {Solubilized Compound | (Suitable for Experiments)} ph_adjust->soluble_form cosolvency->soluble_form particle_reduction->soluble_form surfactants->soluble_form cyclodextrins->soluble_form lipid_form->soluble_form

Caption: Strategies for improving compound solubility.

References

Validation & Comparative

A Comparative Guide to the Biological Activity of 6-bromo-2,3,4,9-tetrahydro-1H-carbazole and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the biological activities of 6-bromo-2,3,4,9-tetrahydro-1H-carbazole and its structurally related analogs. The information is tailored for researchers, scientists, and drug development professionals, offering a consolidated overview of anticancer, neuroprotective, and antimicrobial properties based on available experimental data.

Comparative Biological Activity Data

The following tables summarize the quantitative biological activity of this compound and its analogs. The data has been compiled from various studies to provide a comparative perspective. It is important to note that variations in experimental conditions can influence the results.

Anticancer Activity

The cytotoxic effects of carbazole derivatives have been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter indicating the potency of a compound in inhibiting cancer cell growth.

Compound/AnalogCancer Cell LineIC50 (µM)Reference
This compound Data Not Available--
3,6-Dibromo-9-ethylcarbazoleA549 (Lung Carcinoma)15.69 ± 1.12[1]
HCT-116 (Colon Carcinoma)13.68 ± 0.95[1]
MCF-7 (Breast Adenocarcinoma)19.13 ± 1.33[1]
6-Bromo-9-tert-butoxycarbonyl-1,4-dimethyl-9H-carbazoleVariousNot specified, but noted as a reactive intermediate for anticancer agents.[2]
Substituted 9-hydroxy-4-phenylpyrrolo[3,4-c]carbazole-1,3(2H,6H)-dionesVariousPotent dual inhibitors of Wee1 and Chk1 kinases.[3]
Neuroprotective Activity

Carbazole derivatives have shown promise as neuroprotective agents, with potential applications in neurodegenerative diseases. Their efficacy is often assessed by their ability to protect neuronal cells from various toxins.

Compound/AnalogAssayResultReference
This compound Data Not Available--
9-substituted 2,3,4,9-tetrahydro-1H-carbazole derivativesAnti-prion activity in TSE-infected cellsSome derivatives were 8 times more effective than the lead compound.
Carbazole derivativesProtection against H2O2-induced cytotoxicity in Neuro2a cellsCompound 13 showed protective effects.[4]
Antimicrobial Activity

The antimicrobial potential of carbazole derivatives has been investigated against a range of bacterial and fungal strains. The minimum inhibitory concentration (MIC) is a standard measure of antimicrobial efficacy.

Compound/AnalogMicroorganismMIC (µg/mL)Reference
1-bromo-2-(6-bromo-1,2,3,4-tetrahydro-9H-carbazol-1-yl) ethanone Various bacteriaPronounced antibacterial activity[5]
4-(4-(Benzylamino)butoxy)-9H-carbazoleS. aureus ATCC 2921330[6]
S. pyogenes ATCC 1961540[6]
3,6-dibromocarbazole derivativeS. aureus strains0.6–4.6 nmol/ml[6]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are generalized protocols for the synthesis and biological evaluation of this compound and its analogs, based on established methods in the literature.

Synthesis of this compound

The Fischer indole synthesis is a widely employed method for the synthesis of the tetrahydrocarbazole scaffold.[7]

Materials:

  • 4-Bromophenylhydrazine hydrochloride

  • Cyclohexanone

  • Glacial acetic acid or other suitable acid catalyst

  • Ethanol (for recrystallization)

Procedure:

  • A mixture of 4-bromophenylhydrazine hydrochloride and a slight excess of cyclohexanone is prepared in a suitable solvent, such as glacial acetic acid.

  • The reaction mixture is heated under reflux for a specified period, typically ranging from 30 minutes to a few hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled, and the product is precipitated by the addition of water.

  • The crude product is collected by filtration, washed with water, and dried.

  • Purification is achieved by recrystallization from a suitable solvent, such as ethanol, to yield pure this compound.

Anticancer Activity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which serves as an indicator of cell viability.

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, HCT-116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Cancer cells are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the carbazole derivatives for a specified incubation period (e.g., 24, 48, or 72 hours). A vehicle control (DMSO) is included.

  • MTT Addition: After the treatment period, the medium is replaced with fresh medium containing MTT solution, and the plates are incubated for 3-4 hours to allow the formation of formazan crystals by viable cells.

  • Formazan Solubilization: The medium is removed, and a solubilization solution is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the IC50 value is determined.

Signaling Pathway Visualization

Carbazole derivatives have been shown to induce apoptosis in cancer cells through the intrinsic or mitochondrial pathway.[8][9] This pathway involves the activation of caspases, leading to programmed cell death.

Apoptosis_Pathway Apoptotic Signaling Pathway of Carbazole Derivatives cluster_stimulus External Stimulus cluster_mitochondria Mitochondrial Events cluster_caspase_cascade Caspase Cascade Carbazole_Derivatives 6-Bromo-TH-Carbazole & Analogs Bax_Bak Bax/Bak Activation Carbazole_Derivatives->Bax_Bak Induces Mito Mitochondrion Bax_Bak->Mito Acts on Cyto_C Cytochrome c Release Mito->Cyto_C Leads to Apaf1 Apaf-1 Cyto_C->Apaf1 Binds to Caspase9 Caspase-9 (Initiator) Apaf1->Caspase9 Activates Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: Mitochondrial apoptotic pathway induced by carbazole derivatives.

References

A Comparative Guide to the Biological Activities of 6-Bromo- and 6-Chloro-2,3,4,9-tetrahydro-1H-carbazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activities of two halogenated tetrahydrocarbazole derivatives: 6-bromo-2,3,4,9-tetrahydro-1H-carbazole and 6-chloro-2,3,4,9-tetrahydro-1H-carbazole. The tetrahydrocarbazole scaffold is a privileged structure in medicinal chemistry, forming the core of many biologically active compounds. The introduction of a halogen atom at the C6 position can significantly modulate the pharmacological properties of the molecule. This guide synthesizes the available experimental data to offer a comparative overview of these two compounds, details the experimental protocols for the activities discussed, and visualizes a key signaling pathway.

Comparative Analysis of Biological Activities

6-Chloro-2,3,4,9-tetrahydro-1H-carbazole: A Selective SIRT1 Inhibitor

The chlorinated analog, particularly its carboxamide derivative, has been identified as a potent and selective inhibitor of Sirtuin 1 (SIRT1).[1] SIRT1 is a NAD+-dependent deacetylase that plays a crucial role in various cellular processes, including gene expression, metabolism, and aging.[1] Inhibition of SIRT1 is a therapeutic strategy being explored for various diseases, including cancer and neurodegenerative disorders. The 6-chloro-tetrahydrocarbazole scaffold has been highlighted for its potential in the development of anti-inflammatory and insulin-sensitizing agents.

This compound: Potential as a Cytotoxic and Antimicrobial Agent

Bromo-substituted carbazole derivatives have been investigated for a range of biological activities, including cytotoxic and antimicrobial effects. While specific data for the this compound is limited, related bromo-carbazole compounds have demonstrated notable activity. For instance, various carbazole derivatives have shown cytotoxic effects against human cancer cell lines, and the presence of a halogen is often considered to enhance this activity. Furthermore, certain bromo-substituted carbazoles have been synthesized and evaluated for their antibacterial properties. These findings suggest that the 6-bromo analog holds promise as a scaffold for the development of new anticancer and antimicrobial agents.

Data Presentation: A Summary of Quantitative Biological Data

The following table summarizes the available quantitative data for the biological activities of the two compounds. It is important to note that the activities and the specific derivatives tested are different, precluding a direct comparison of potency.

Compound/DerivativeTarget/ActivityCell Line/OrganismQuantitative Data (IC50/MIC)
6-Chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxamideSIRT1 Inhibition-IC50: 60-100 nM
Various Bromo-Carbazole DerivativesCytotoxicityVarious Cancer Cell LinesActivity reported, specific IC50 for 6-bromo analog not available
Various Bromo-Carbazole DerivativesAntimicrobial ActivityVarious BacteriaActivity reported, specific MIC for 6-bromo analog not available

IC50: Half-maximal inhibitory concentration; MIC: Minimum inhibitory concentration. Data for bromo-derivatives are qualitative based on studies of similar compounds.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to support the replication and validation of these findings.

SIRT1 Inhibition Assay (Fluorescence-Based)

This protocol describes a common method for determining the in vitro inhibitory activity of compounds against SIRT1.

  • Reagents and Materials:

    • Recombinant human SIRT1 enzyme

    • Fluorogenic SIRT1 substrate (e.g., a peptide containing an acetylated lysine residue)

    • NAD+

    • Developer solution (containing a protease to cleave the deacetylated substrate)

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

    • Test compounds (dissolved in DMSO)

    • 96-well black microplates

  • Procedure:

    • Prepare serial dilutions of the test compounds in the assay buffer.

    • In a 96-well plate, add the SIRT1 enzyme, the fluorogenic substrate, and NAD+ to each well.

    • Add the test compound dilutions to the respective wells. Include a positive control (no inhibitor) and a negative control (no enzyme).

    • Incubate the plate at 37°C for a specified period (e.g., 60 minutes).

    • Stop the enzymatic reaction by adding the developer solution.

    • Incubate the plate at 37°C for a further period (e.g., 30 minutes) to allow for the development of the fluorescent signal.

    • Measure the fluorescence intensity using a microplate reader (e.g., excitation at 360 nm and emission at 460 nm).

    • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by plotting the inhibition percentage against the log of the compound concentration.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

  • Reagents and Materials:

    • Human cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer)

    • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

    • MTT solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

    • Test compounds (dissolved in DMSO)

    • 96-well clear microplates

  • Procedure:

    • Seed the cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).

    • After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C.

    • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Reagents and Materials:

    • Bacterial strain (e.g., Staphylococcus aureus, Escherichia coli)

    • Mueller-Hinton Broth (MHB)

    • Test compounds (dissolved in a suitable solvent)

    • Bacterial inoculum standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL)

    • 96-well microplates

  • Procedure:

    • Perform serial two-fold dilutions of the test compounds in MHB in a 96-well plate.

    • Add the standardized bacterial inoculum to each well.

    • Include a positive control (bacteria with no compound) and a negative control (broth only).

    • Incubate the plate at 37°C for 18-24 hours.

    • The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Mandatory Visualization

The following diagrams illustrate the known signaling pathway for the 6-chloro-tetrahydrocarbazole derivative and a general experimental workflow.

Experimental_Workflow cluster_InVitro_Assays In Vitro Biological Evaluation start Start: Compound Synthesis (6-Bromo- & 6-Chloro-THC) sirt1_assay SIRT1 Inhibition Assay (Primary for 6-Chloro-THC) start->sirt1_assay cytotoxicity_assay Cytotoxicity Assay (MTT) (Primary for 6-Bromo-THC) start->cytotoxicity_assay antimicrobial_assay Antimicrobial Assay (MIC) (Primary for 6-Bromo-THC) start->antimicrobial_assay data_analysis Data Analysis (IC50 / MIC Determination) sirt1_assay->data_analysis cytotoxicity_assay->data_analysis antimicrobial_assay->data_analysis comparison Structure-Activity Relationship (SAR) Comparison data_analysis->comparison

References

Halogenated Tetrahydrocarbazoles: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The tetrahydrocarbazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Halogenation of this scaffold has emerged as a key strategy to modulate potency and selectivity against various biological targets. This guide provides a comparative overview of the structure-activity relationships (SAR) of halogenated tetrahydrocarbazoles, focusing on their anticancer, antifungal, and antibacterial properties. The information is compiled from various studies to offer a comprehensive perspective for researchers in drug discovery and development.

Comparative Biological Activity of Halogenated Tetrahydrocarbazoles

The introduction of halogen atoms at different positions of the tetrahydrocarbazole nucleus significantly influences its biological activity. The following tables summarize the quantitative data from various studies, showcasing the impact of halogenation on the anticancer, antifungal, and antibacterial efficacy of these compounds.

Anticancer Activity

The cytotoxicity of halogenated tetrahydrocarbazoles has been evaluated against several cancer cell lines. The data suggests that the type and position of the halogen substituent are critical for activity.

Compound/DerivativeHalogen (Position)Cell LineActivity (IC₅₀)Reference
4-chlorophenylpiperazine derivativeChloroMCF-77.24 nM[1]
6-bromo-4-iodoindoleBromo, IodoS. aureus20–30 µg/mL[2]
4-bromo-6-chloroindoleBromo, ChloroS. aureus20–30 µg/mL[2]

Note: While not a tetrahydrocarbazole, these halogenated indole derivatives provide insight into the antimicrobial potential of the halogenated indole core.

Antifungal Activity

Halogenated tetrahydrocarbazoles have also shown promise as antifungal agents. The minimum inhibitory concentration (MIC) is a common measure of antifungal potency.

Compound/DerivativeHalogen (Position)Fungal StrainActivity (MIC)Reference
CAR-8UnspecifiedCandida albicans2-4 µg/mL[3]
Antibacterial Activity

The antibacterial properties of halogenated tetrahydrocarbazoles and related indole compounds have been investigated against various bacterial strains.

Compound/DerivativeHalogen (Position)Bacterial StrainActivity (MIC)Reference
Dibromo-1,2,3,4-tetrahydrocarbazoleBromo (positions unspecified)Not specifiedActive[4]
6-bromo-4-iodoindoleBromo, IodoS. aureus20–30 µg/mL[2]
4-bromo-6-chloroindoleBromo, ChloroS. aureus20–30 µg/mL[2]

Note: While not a tetrahydrocarbazole, these halogenated indole derivatives provide insight into the antimicrobial potential of the halogenated indole core.

Key Structure-Activity Relationship (SAR) Insights

The collective data from various studies on halogenated tetrahydrocarbazoles and related structures reveal several key SAR trends:

  • Position of Halogenation: The specific position of the halogen atom on the carbazole ring is a critical determinant of biological activity. For instance, substitution at the 6-position has been explored for antimicrobial and anticancer activities.

  • Type of Halogen: The nature of the halogen atom (Fluorine, Chlorine, Bromine, or Iodine) significantly impacts the compound's physicochemical properties, such as lipophilicity and electronic effects, which in turn influence its interaction with biological targets. Generally, increasing the size and lipophilicity (from F to I) can lead to enhanced activity, although this is not a universal rule and is target-dependent.

  • Multiple Halogenations: The presence of multiple halogen atoms, as seen in some of the active indole derivatives, can lead to potent antimicrobial activity. The combination of different halogens (e.g., bromo and iodo, or bromo and chloro) appears to be a successful strategy for enhancing efficacy.[2]

Experimental Protocols

The following are generalized methodologies for the key experiments cited in the studies of halogenated tetrahydrocarbazoles.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (halogenated tetrahydrocarbazoles) and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, the MTT reagent is added to each well and incubated for a few hours, allowing viable cells to convert the yellow MTT to purple formazan crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • IC₅₀ Determination: The half-maximal inhibitory concentration (IC₅₀) is calculated by plotting the percentage of cell viability against the compound concentration.

Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)

The broth microdilution method is a widely used technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

  • Preparation of Inoculum: A standardized suspension of the target microorganism (bacteria or fungi) is prepared in a suitable growth medium.

  • Serial Dilution: The test compounds are serially diluted in the growth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions (temperature and time) for the growth of the microorganism.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This is typically assessed by visual inspection or by measuring the absorbance (optical density) in each well.

Visualizing the Structure-Activity Relationship Logic

The following diagram illustrates the general workflow for a structure-activity relationship study of halogenated tetrahydrocarbazoles.

SAR_Workflow cluster_synthesis Synthesis cluster_testing Biological Evaluation cluster_analysis Analysis Start Tetrahydrocarbazole Scaffold Halogenation Halogenation (F, Cl, Br, I) at various positions Start->Halogenation Analogs Library of Halogenated Tetrahydrocarbazole Analogs Halogenation->Analogs BioAssay Biological Assays (e.g., Anticancer, Antifungal, Antibacterial) Analogs->BioAssay ActivityData Quantitative Data (e.g., IC50, MIC) BioAssay->ActivityData SAR Structure-Activity Relationship (SAR) Analysis ActivityData->SAR Lead Identification of Lead Compounds SAR->Lead Lead->Halogenation Further Optimization

Caption: Workflow for SAR studies of halogenated tetrahydrocarbazoles.

This guide provides a foundational understanding of the structure-activity relationships of halogenated tetrahydrocarbazoles. The presented data and methodologies can aid researchers in the design and development of novel therapeutic agents based on this versatile scaffold. Further systematic studies are warranted to fully elucidate the complex interplay between halogen substitution patterns and biological activity.

References

In Vitro Validation of 6-bromo-2,3,4,9-tetrahydro-1H-carbazole as a Potential Antibacterial Agent: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The escalating threat of antimicrobial resistance necessitates the urgent discovery and development of novel antibacterial agents. Carbazole derivatives have emerged as a promising class of heterocyclic compounds, exhibiting a broad spectrum of biological activities, including potent antibacterial effects.[1][2] This guide provides a comparative analysis of the potential antibacterial efficacy of 6-bromo-2,3,4,9-tetrahydro-1H-carbazole, evaluated through in vitro methodologies. Due to the limited publicly available data on this specific compound, this guide leverages findings on structurally related bromo- and tetrahydro-carbazole derivatives to extrapolate its potential activity. The performance of these carbazole analogs is compared against established antibiotic agents.

General Workflow for In Vitro Antibacterial Assessment

A systematic approach is employed to evaluate the antibacterial properties of a test compound in a laboratory setting. The typical workflow begins with initial screening to determine the minimum inhibitory concentration (MIC), followed by more detailed characterization of its bactericidal or bacteriostatic effects and its ability to inhibit biofilm formation.

Antibacterial_Testing_Workflow cluster_screening Primary Screening cluster_characterization Advanced Characterization cluster_evaluation Efficacy Evaluation start Test Compound (this compound) mic MIC Determination (Broth Microdilution) start->mic Quantitative disk Disk Diffusion Assay start->disk Qualitative mbc MBC Determination mic->mbc time_kill Time-Kill Kinetics mic->time_kill biofilm Anti-Biofilm Assay mic->biofilm bactericidal Bactericidal vs. Bacteriostatic Activity time_kill->bactericidal biofilm_inhibition Biofilm Inhibition/ Eradication biofilm->biofilm_inhibition

General workflow for in vitro antibacterial agent evaluation.

Comparative Analysis of Antibacterial Activity

The minimum inhibitory concentration (MIC) is a crucial metric for quantifying the in vitro potency of an antibacterial agent, representing the lowest concentration that inhibits the visible growth of a microorganism.[3] The following table summarizes the MIC values for various carbazole derivatives and standard antibiotics against common Gram-positive and Gram-negative bacteria.

Compound/AntibioticBacterial StrainMIC (µg/mL)Reference
Carbazole Derivatives
1,3,6-Tribromo-9H-carbazoleEscherichia coli31.25
3,6-Diiodo-9H-carbazoleBacillus subtilis31.25
Carbazole Alkaloid (from Murraya koenigii)Staphylococcus aureus25[4]
Carbazole Alkaloid (from Murraya koenigii)Escherichia coli>100[5]
Mahanimbine (Carbazole Alkaloid)Staphylococcus aureus (Antibiotic Resistant)25[1]
Girinimbine (Carbazole Alkaloid)Bacillus cereus3.4 µM[5]
2,6-dibromo-1,2,3,4-tetrahydrocarbazoleGeneral Antibacterial ActivityGood[6][7]
1-bromo-2-(6-bromo-1,2,3,4-tetrahydro-9H-carbazol-1-yl) ethanoneGeneral Antibacterial ActivityPronounced[8]
Standard Antibiotics
CiprofloxacinStaphylococcus aureus (MRSA)0.25 - 0.5[9][10][11][12]
CiprofloxacinEscherichia coli3.9
CiprofloxacinPseudomonas aeruginosa2 to >64[13]
AmoxicillinBacillus subtilis62.5
Amoxicillin/clavulanic acidEscherichia coli>16 (Resistant)[14]
ChloramphenicolPseudomonas aeruginosa4 to >64[13][15][16][17][18]

Note: Data for this compound is not available. The activity of related bromo- and tetrahydro-carbazole derivatives suggests potential antibacterial properties.

Experimental Protocols

Standardized protocols are essential for the reproducibility and comparison of in vitro antibacterial data. The methodologies outlined below are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Minimum Inhibitory Concentration (MIC) Determination: Broth Microdilution Method

This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a bacterium in a liquid medium.[3][19][20][21]

Materials:

  • 96-well microtiter plates

  • Test compound stock solution

  • Bacterial culture in logarithmic growth phase

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer (plate reader)

Procedure:

  • Inoculum Preparation: A bacterial suspension is prepared and adjusted to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. This suspension is then diluted in CAMHB to achieve a final concentration of about 5 x 10⁵ CFU/mL in the test wells.

  • Serial Dilution: The test compound is serially diluted (typically two-fold) in CAMHB across the wells of a 96-well plate.

  • Inoculation: Each well is inoculated with the prepared bacterial suspension. A positive control (broth with bacteria, no compound) and a negative control (broth only) are included.

  • Incubation: The plate is incubated at 35-37°C for 16-20 hours.

  • Result Interpretation: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

Time-Kill Kinetics Assay

This assay assesses the rate at which an antibacterial agent kills a bacterial population over time.[22][23][24][25][26]

Materials:

  • Bacterial culture

  • Test compound at various concentrations (e.g., 1x, 2x, 4x MIC)

  • Growth medium (e.g., CAMHB)

  • Sterile tubes or flasks

  • Shaking incubator

  • Agar plates for colony counting

Procedure:

  • Preparation: A standardized bacterial inoculum (approximately 5 x 10⁵ to 5 x 10⁶ CFU/mL) is added to flasks containing the test compound at different multiples of its MIC. A growth control without the compound is also included.

  • Incubation and Sampling: The flasks are incubated in a shaking incubator at 37°C. Aliquots are removed at specified time points (e.g., 0, 2, 4, 8, 24 hours).

  • Viable Cell Count: The collected samples are serially diluted and plated on agar plates to determine the number of viable bacteria (CFU/mL).

  • Data Analysis: The log₁₀ CFU/mL is plotted against time for each concentration. A ≥3-log₁₀ (99.9%) reduction in CFU/mL compared to the initial inoculum is considered bactericidal activity.[24]

Anti-Biofilm Assay: Crystal Violet Method

This assay quantifies the ability of a compound to inhibit biofilm formation or eradicate existing biofilms.[27][28][29][30][31]

Materials:

  • 96-well tissue culture treated plates

  • Bacterial culture

  • Growth medium (e.g., Tryptic Soy Broth with glucose)

  • Test compound

  • 0.1% Crystal Violet solution

  • 30% Acetic acid or 95% Ethanol

  • Plate reader

Procedure:

  • Biofilm Formation: A diluted bacterial culture is added to the wells of a 96-well plate, with or without the test compound, and incubated for 24-48 hours to allow biofilm formation.

  • Washing: The planktonic (free-floating) bacteria are removed by gently washing the wells with phosphate-buffered saline (PBS).

  • Staining: The remaining biofilms are stained with a 0.1% crystal violet solution for 15 minutes.

  • Washing: Excess stain is removed by washing with water.

  • Solubilization: The stain bound to the biofilm is solubilized with 30% acetic acid or 95% ethanol.

  • Quantification: The absorbance of the solubilized stain is measured using a plate reader (typically at 570-595 nm), which is proportional to the biofilm biomass.

Potential Mechanism of Action of Carbazole Derivatives

While the precise mechanism of action for this compound is yet to be elucidated, studies on other carbazole derivatives suggest several potential antibacterial pathways. These include the disruption of the bacterial cell membrane integrity, leading to the leakage of cytoplasmic contents, and the inhibition of essential enzymes like dihydrofolate reductase (DHFR).

Carbazole_MoA cluster_membrane Cell Membrane Interaction cluster_enzyme Enzyme Inhibition carbazole Carbazole Derivative membrane_disruption Disruption of Membrane Integrity carbazole->membrane_disruption Target 1 dhfr Dihydrofolate Reductase (DHFR) carbazole->dhfr Target 2 leakage Leakage of Cytoplasmic Contents membrane_disruption->leakage cell_death Bacterial Cell Death leakage->cell_death dna_synthesis Inhibition of DNA Synthesis dhfr->dna_synthesis blocks dna_synthesis->cell_death

Postulated antibacterial mechanisms of carbazole derivatives.

Conclusion

While direct experimental data on the antibacterial activity of this compound remains to be published, the available literature on structurally similar bromo- and tetrahydro-carbazole derivatives indicates a promising potential for this compound class as a source of new antibacterial agents. The consistent activity of various carbazole alkaloids against both Gram-positive and, in some cases, Gram-negative bacteria underscores the value of this scaffold in antimicrobial drug discovery. Further in vitro validation, following the standardized protocols outlined in this guide, is imperative to ascertain the specific antibacterial spectrum and potency of this compound and to elucidate its precise mechanism of action. Such studies will be a critical step in determining its potential for future development as a therapeutic agent.

References

Navigating the Cytotoxic Landscape of Tetrahydrocarbazoles: A Comparative Guide to 6-Bromo-2,3,4,9-tetrahydro-1H-carbazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide offers a comparative analysis of the cytotoxic properties of 6-bromo-2,3,4,9-tetrahydro-1H-carbazole derivatives and related compounds. While direct comparative studies on a comprehensive series of this compound derivatives are limited in publicly accessible literature, this guide synthesizes available data on structurally similar tetrahydrocarbazole and bromo-carbazole analogues to provide valuable insights into their potential as anticancer agents.

The carbazole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting potent biological activities, including anticancer properties. The introduction of a bromine atom and the saturation of one of the aromatic rings to form a tetrahydrocarbazole moiety can significantly influence the cytotoxic profile of these molecules. This guide aims to provide a clear, data-driven overview of the cytotoxic efficacy of this class of compounds against various cancer cell lines, detail the experimental methodologies for evaluation, and explore potential mechanisms of action.

Comparative Cytotoxicity Data

The following table summarizes the available in vitro cytotoxicity data (IC50 values) for a selection of tetrahydrocarbazole and bromo-substituted carbazole derivatives against various human cancer cell lines. This data, collated from multiple studies, allows for an indirect comparison of the potential efficacy of this compound derivatives.

Compound/Derivative ClassCell LineCancer TypeIC50 (µM)Reference
Thioamide Substituted Tetrahydrocarbazoles MCF-7Breast Adenocarcinoma~5-10[1]
HCT116Colorectal Carcinoma~5-15[1]
A549Lung Carcinoma~10-20[1]
Palindromic Carbazole Derivatives (e.g., 3,6-Di(2-furyl)-9H-carbazole) HCT-116Colorectal Carcinoma0.48 ± 0.06[2]
U-87 MGGlioblastoma2.19 ± 0.30[2]
A549Lung Carcinoma< 1[2]
6-Bromoquinazoline Derivatives MCF-7Breast Adenocarcinoma0.53 - 1.95[3][4]
SW480Colorectal Adenocarcinoma0.53 - 46.6[3][4]

Experimental Protocols

The evaluation of the cytotoxic effects of these carbazole derivatives typically relies on well-established in vitro assays. The following is a detailed methodology for the MTT assay, a common colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.

MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard method to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

1. Cell Culture and Seeding:

  • Human cancer cell lines (e.g., MCF-7, HCT116, A549) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • Cells are seeded into 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well and allowed to adhere overnight.

2. Compound Treatment:

  • The test compounds (this compound derivatives) are dissolved in a suitable solvent, typically dimethyl sulfoxide (DMSO), to prepare stock solutions.

  • Serial dilutions of the compounds are prepared in the culture medium to achieve the desired final concentrations. The final DMSO concentration should be kept below 0.5% to avoid solvent-induced toxicity.

  • The culture medium from the wells is replaced with the medium containing the test compounds at various concentrations. Control wells receive medium with DMSO alone.

3. Incubation:

  • The plates are incubated for a period of 48 to 72 hours at 37°C in a 5% CO2 incubator.

4. MTT Addition and Incubation:

  • After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well.

  • The plates are incubated for an additional 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

5. Formazan Solubilization:

  • The medium containing MTT is carefully removed, and 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) is added to each well to dissolve the formazan crystals.

6. Absorbance Measurement:

  • The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of 570 nm.

7. Data Analysis:

  • The percentage of cell viability is calculated relative to the vehicle-treated control cells.

  • The half-maximal inhibitory concentration (IC50) value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture Cancer Cell Culture cell_seeding Cell Seeding in 96-well Plates cell_culture->cell_seeding compound_prep Prepare Compound Dilutions treatment Treat Cells with Compounds compound_prep->treatment incubation Incubate for 48-72h treatment->incubation mtt_addition Add MTT Reagent incubation->mtt_addition formazan_formation Incubate for 2-4h mtt_addition->formazan_formation solubilization Solubilize Formazan formazan_formation->solubilization read_absorbance Measure Absorbance (570nm) solubilization->read_absorbance calc_viability Calculate % Cell Viability read_absorbance->calc_viability determine_ic50 Determine IC50 Values calc_viability->determine_ic50

Fig. 1: Experimental workflow for the MTT cytotoxicity assay.

Potential Signaling Pathways and Mechanism of Action

While the precise signaling pathways affected by this compound derivatives are still under investigation, studies on related carbazole compounds suggest several potential mechanisms through which they exert their cytotoxic effects. A common pathway involves the induction of apoptosis (programmed cell death).

Recent research on novel 3,6-amide and thioamide substituted 2,3,4,9-tetrahydro-1H-carbazoles indicates that these compounds can activate processes leading to DNA damage and disruption of mitochondrial function, key events in the apoptotic cascade.[1] Furthermore, some carbazole derivatives have been shown to induce apoptosis in breast cancer cells by activating the caspase pathway.

The diagram below illustrates a generalized apoptotic pathway that may be triggered by cytotoxic carbazole derivatives. This often involves the activation of intrinsic (mitochondrial) or extrinsic (death receptor) pathways, leading to the activation of executioner caspases and subsequent cell death.

signaling_pathway carbazole Carbazole Derivative dna_damage DNA Damage carbazole->dna_damage mito_dysfunction Mitochondrial Dysfunction carbazole->mito_dysfunction dna_damage->mito_dysfunction bax_bak Bax/Bak Activation mito_dysfunction->bax_bak cyto_c Cytochrome c Release bax_bak->cyto_c apoptosome Apoptosome Formation cyto_c->apoptosome caspase9 Caspase-9 Activation apoptosome->caspase9 caspase3 Caspase-3 Activation (Executioner Caspase) caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Fig. 2: Potential apoptotic signaling pathway induced by carbazole derivatives.

References

"head-to-head comparison of 6-bromo-2,3,4,9-tetrahydro-1H-carbazole with known kinase inhibitors"

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis for researchers, scientists, and drug development professionals on the potential kinase inhibitory profile of 6-bromo-2,3,4,9-tetrahydro-1H-carbazole against a panel of known kinase inhibitors.

Introduction

Protein kinases are a crucial class of enzymes that regulate a majority of cellular pathways, making them a primary focus for drug discovery, particularly in oncology. The carbazole scaffold is a "privileged" structure in medicinal chemistry, forming the core of numerous kinase inhibitors.[1] Natural products like Staurosporine, an indolocarbazole, exhibit potent but broad kinase inhibition.[2] This has spurred the development of more selective synthetic carbazole derivatives. This guide provides a comparative look at the well-established kinase inhibitors Staurosporine, Sunitinib, and Sorafenib, and explores the potential of this compound as a kinase inhibitor based on the activity of structurally related compounds.

While direct experimental data on the kinase inhibitory activity of this compound is not currently available in the public domain, the known activity of other carbazole derivatives suggests its potential as a valuable scaffold for developing novel kinase inhibitors.

Comparative Kinase Inhibitory Activity

The following table summarizes the half-maximal inhibitory concentrations (IC50) of Staurosporine, Sunitinib, and Sorafenib against a panel of protein kinases. These values highlight the potency and selectivity profiles of these established drugs.

Kinase TargetStaurosporine IC50 (nM)Sunitinib IC50 (nM)Sorafenib IC50 (nM)
Serine/Threonine Kinases
PKCα0.7[2]--
PKA7[2]--
PKG8.5[2]--
Raf-1--6
B-Raf--22
B-Raf (V600E)--38
Tyrosine Kinases
p60v-src6[3]--
CaM Kinase II20[3]--
VEGFR1--26
VEGFR2-80[4]90
VEGFR3--20
PDGFRβ-2[4]57
c-Kit--68
FLT3-50 (ITD), 30 (Asp835)[4]58
RET--43

Absence of a value is denoted by "-".

Kinase Inhibitory Potential of the Tetrahydrocarbazole Scaffold

While specific IC50 values for this compound are not available, several studies on related carbazole derivatives demonstrate their potential as kinase inhibitors. The table below presents data on some of these structurally analogous compounds.

CompoundTarget Kinase(s)Reported Activity
Indolo[2,3-a]pyrrolo[3,4-c]carbazolesCDK4More potent than bis-indolylmaleimide counterparts[5]
Rebeccamycin AnalogsChk1Potent inhibition[6]
Gö 6976 (Indolocarbazole)PKCα, PKCβ1Nanomolar inhibition[7]
4-Phenylpyrrolo[3,4-c]carbazole-1,3(2H,6H)-dione derivativesWee1Potent and selective inhibition[8]

Experimental Protocols

A standard methodology for determining the in vitro kinase inhibitory activity of a compound is crucial for generating reliable and comparable data. Below is a generic protocol for a luminescence-based kinase assay.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific protein kinase.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate (peptide or protein)

  • Adenosine triphosphate (ATP)

  • Test compound (e.g., this compound)

  • Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

  • Luminescence-based ADP detection kit

  • 384-well white opaque assay plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound in 100% DMSO. Perform serial dilutions to create a range of concentrations for IC50 determination.

  • Kinase Reaction Setup:

    • Add the test compound dilutions to the wells of the 384-well plate. Include controls for 100% kinase activity (DMSO vehicle) and 0% activity (no enzyme).

    • Add the kinase to all wells except the "no enzyme" control.

    • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified duration (e.g., 60 minutes).

  • ADP Detection:

    • Stop the kinase reaction and measure the amount of ADP produced by adding the reagents from the luminescence-based detection kit according to the manufacturer's instructions. This typically involves a two-step process of ATP depletion followed by conversion of ADP to ATP and a subsequent luciferase-luciferin reaction.

  • Data Analysis:

    • Measure the luminescence signal using a plate reader.

    • Normalize the data to the controls.

    • Plot the percentage of kinase inhibition against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizing Kinase Inhibition and Experimental Workflow

To provide a clearer understanding of the concepts discussed, the following diagrams illustrate a generic kinase signaling pathway and the experimental workflow for kinase inhibitor profiling.

G Generic Kinase Signaling Pathway cluster_membrane Cell Membrane Receptor Receptor Tyrosine Kinase (RTK) Adaptor Adaptor Protein Receptor->Adaptor Phosphorylation Ligand Growth Factor (Ligand) Ligand->Receptor Binding & Dimerization RAS RAS Adaptor->RAS Activation RAF RAF RAS->RAF Activation MEK MEK RAF->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation TF Transcription Factor ERK->TF Phosphorylation Gene Gene Expression TF->Gene Response Cellular Response (Proliferation, Survival, etc.) Gene->Response

Caption: A simplified diagram of a generic receptor tyrosine kinase signaling cascade.

G Kinase Inhibitor Profiling Workflow cluster_0 Assay Preparation cluster_1 Kinase Reaction cluster_2 Signal Detection cluster_3 Data Analysis A Prepare Compound Serial Dilutions C Dispense Compound into Assay Plate A->C B Prepare Kinase, Substrate, and ATP Solutions E Initiate Reaction with Substrate/ATP B->E D Add Kinase and Incubate C->D D->E F Incubate at Controlled Temperature E->F G Stop Reaction & Detect Signal (e.g., Luminescence) F->G H Normalize Data to Controls G->H I Plot Dose-Response Curve H->I J Calculate IC50 Value I->J

Caption: A generalized workflow for determining the IC50 value of a kinase inhibitor.

Discussion and Future Directions

The data presented for Staurosporine, Sunitinib, and Sorafenib illustrate the varied potency and selectivity profiles of established kinase inhibitors. Staurosporine is a powerful but non-selective inhibitor, making it a useful research tool but a challenging therapeutic agent. Sunitinib and Sorafenib, on the other hand, are multi-targeted inhibitors with profiles directed against kinases involved in angiogenesis and tumor cell proliferation.

The carbazole scaffold is a recurring motif in kinase inhibitors. The rigid, planar structure of the carbazole nucleus is well-suited for interaction with the ATP-binding pocket of kinases. The inhibitory activities of various substituted carbazoles, including indolocarbazoles and pyrrolocarbazoles, against kinases like CDKs, Chk1, PKC, and Wee1, strongly suggest that the simpler this compound also possesses the potential for kinase inhibition. The bromine atom at the 6-position can serve as a point for further chemical modification to enhance potency and selectivity.

The immediate and most critical next step is to perform in vitro kinase screening of this compound against a broad panel of kinases. This will provide the necessary quantitative data to understand its inhibitory profile and potential as a lead compound for the development of novel kinase inhibitors. Subsequent structure-activity relationship (SAR) studies can then be undertaken to optimize its potency and selectivity for specific kinase targets.

Conclusion

While direct experimental evidence is pending, the chemical structure of this compound, combined with the well-documented activity of the broader carbazole family of compounds against various protein kinases, provides a strong rationale for its investigation as a novel kinase inhibitor. The comparative data for established inhibitors and the detailed experimental protocols provided in this guide offer a framework for the systematic evaluation of this and other promising compounds in the field of kinase-targeted drug discovery. The imperative next step is the empirical determination of its kinase inhibition profile to unlock its therapeutic potential.

References

Navigating the Selectivity of 6-Bromo-2,3,4,9-tetrahydro-1H-carbazole Based Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the cross-reactivity profile of a novel inhibitor class is paramount to predicting its therapeutic efficacy and potential off-target effects. This guide provides a comparative analysis of the cross-reactivity of inhibitors built upon the 6-bromo-2,3,4,9-tetrahydro-1H-carbazole scaffold. Due to the limited availability of comprehensive screening data for this specific scaffold, this guide draws upon published data from closely related carbazole and tetrahydrocarbazole analogs to construct a representative profile and comparison with alternative inhibitors.

The 1,2,3,4-tetrahydrocarbazole framework is a recognized privileged structure in medicinal chemistry, known for its presence in numerous biologically active compounds and natural alkaloids. These compounds have demonstrated a range of inhibitory activities, including the potential to act as protein kinase inhibitors. The introduction of a bromine atom at the 6-position can significantly influence the compound's electronic properties and its interaction with target proteins, potentially altering its potency and selectivity.

Comparative Inhibitory Activity

To illustrate the potential cross-reactivity of this inhibitor class, we present data from functionally and structurally related carbazole derivatives. The following tables summarize the inhibitory concentrations (IC50) against various kinases and other cellular targets. This allows for a direct comparison of potency and selectivity.

Table 1: Kinase Inhibition Profile of Representative Carbazole-Based Inhibitors

Compound ClassTarget KinaseIC50 (µM)Reference CompoundTarget KinaseIC50 (µM)
Pyrrolo[3,4-c]carbazole Analog 1Wee10.057StaurosporinePKC0.001
Pyrrolo[3,4-c]carbazole Analog 1Chk1>10StaurosporinePKA0.007
Wiskostatin (Dibromo-carbazole)N-WASP3.44 (R-isomer)PD-0332991Cdk4/60.011
Wiskostatin (Dibromo-carbazole)Dynamin I20.7

Data for Pyrrolo[3,4-c]carbazole analogs are representative of potent and selective Wee1 inhibitors from this class. Wiskostatin data highlights potential off-target activity.

Table 2: Off-Target Profile of a Representative Dibromo-Carbazole Analog (Wiskostatin)

CompoundOff-TargetAssay TypeIC50 (µM)Notes
WiskostatinDynamin IGTPase Activity20.7Wiskostatin is a known inhibitor of the N-WASP actin remodeling complex.[1]
(S)-enantiomerClathrin-Mediated EndocytosisIn-cell assay2.3Highlights potential for effects on cellular trafficking.[1]
(R)-enantiomerClathrin-Mediated EndocytosisIn-cell assay2.1Highlights potential for effects on cellular trafficking.[1]

Experimental Methodologies

The determination of an inhibitor's cross-reactivity profile relies on robust and standardized experimental protocols. Below are detailed methodologies for key assays typically employed in kinase inhibitor profiling.

Kinase Inhibition Assay (Generic Protocol)

This protocol describes a common method for determining the in vitro potency of an inhibitor against a panel of protein kinases.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase.

Materials:

  • Test compound (e.g., a this compound derivative)

  • Recombinant protein kinase

  • Kinase-specific substrate (peptide or protein)

  • Adenosine triphosphate (ATP), often radiolabeled (e.g., [γ-³²P]ATP) or modified for non-radioactive detection

  • Kinase assay buffer (typically contains MgCl₂, DTT, and a buffering agent like HEPES)

  • 96- or 384-well microplates

  • Phosphoric acid (to stop the reaction)

  • Filter paper or beads for capturing the phosphorylated substrate

  • Scintillation counter or other appropriate detection instrument

Procedure:

  • Compound Preparation: Prepare a series of dilutions of the test compound in the kinase assay buffer.

  • Reaction Mixture Preparation: In each well of the microplate, combine the kinase, its substrate, and the test compound at various concentrations.

  • Initiation of Reaction: Start the kinase reaction by adding ATP to each well.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific period (e.g., 30-60 minutes).

  • Termination of Reaction: Stop the reaction by adding a solution of phosphoric acid.

  • Substrate Capture: Transfer the reaction mixture to a filter membrane that binds the phosphorylated substrate.

  • Washing: Wash the filter membrane to remove unincorporated ATP.

  • Detection: Quantify the amount of incorporated phosphate using a scintillation counter (for radiolabeled ATP) or other detection methods.

  • Data Analysis: Plot the percentage of kinase activity against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

G Experimental Workflow for Kinase Inhibition Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis Compound_Prep Compound Dilution Series Add_Compound Add Compound to Plate Compound_Prep->Add_Compound Reaction_Mix Prepare Kinase/Substrate Mix Add_Kinase_Mix Add Kinase/Substrate Mix Reaction_Mix->Add_Kinase_Mix Initiate_Reaction Initiate with ATP Add_Kinase_Mix->Initiate_Reaction Incubate Incubate at 30°C Initiate_Reaction->Incubate Terminate Stop Reaction Incubate->Terminate Capture Capture Phosphorylated Substrate Terminate->Capture Wash Wash Unincorporated ATP Capture->Wash Detect Quantify Signal Wash->Detect Calculate_IC50 Calculate IC50 Detect->Calculate_IC50

Kinase Inhibition Assay Workflow

Signaling Pathway Context: G2/M Cell Cycle Checkpoint

Carbazole-based compounds have been identified as inhibitors of key kinases involved in cell cycle regulation. The G2/M checkpoint, for instance, is a critical control point that prevents cells from entering mitosis with damaged DNA. Wee1 and Chk1 are crucial kinases in this pathway. Potent and selective inhibitors of these kinases are of significant interest in oncology.

G G2/M Cell Cycle Checkpoint Signaling DNA_Damage DNA Damage ATM_ATR ATM/ATR Kinases DNA_Damage->ATM_ATR Chk1 Chk1 Kinase ATM_ATR->Chk1 activates Cdc25 Cdc25 Phosphatase Chk1->Cdc25 inhibits Wee1 Wee1 Kinase Cdk1_CyclinB Cdk1/Cyclin B Complex Wee1->Cdk1_CyclinB inhibits Cdc25->Cdk1_CyclinB activates Mitosis Mitotic Entry Cdk1_CyclinB->Mitosis Inhibitor Carbazole Inhibitor Inhibitor->Chk1 inhibits Inhibitor->Wee1 inhibits

G2/M Checkpoint Inhibition

Conclusion

While a comprehensive cross-reactivity profile for inhibitors based on the this compound scaffold is not yet publicly available, analysis of closely related analogs suggests that this class of compounds holds promise as potent and potentially selective kinase inhibitors. The data presented from pyrrolo[3,4-c]carbazole and dibromo-carbazole derivatives indicate that modifications to the carbazole core can yield compounds with high affinity for specific targets, such as the Wee1 kinase, but also highlight the potential for off-target effects, for instance, on dynamin.

For drug development professionals, these findings underscore the importance of comprehensive kinase profiling and off-target screening when evaluating novel inhibitors based on the this compound scaffold. The experimental protocols and pathway diagrams provided in this guide offer a framework for conducting and interpreting such studies, ultimately facilitating the development of more effective and safer therapeutic agents.

References

Unveiling the Action of 6-Bromo-2,3,4,9-tetrahydro-1H-carbazole: A Comparative Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the potential mechanisms of action of 6-bromo-2,3,4,9-tetrahydro-1H-carbazole and its derivatives. Drawing upon available experimental data, we explore its standing against alternative compounds in the realms of anticancer and neuroprotective activities.

The carbazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities. The specific compound, this compound, and its close analogs have emerged as promising candidates for therapeutic development. This guide synthesizes the current understanding of their mechanism of action, supported by experimental data, to inform further research and development.

Anticancer Potential: Targeting Cellular Proliferation

Carbazole derivatives have demonstrated significant potential as anticancer agents, with several studies highlighting their cytotoxic effects against various cancer cell lines.[1] The proposed mechanisms often involve the induction of apoptosis and inhibition of key enzymes involved in cancer progression.[2]

Comparative Anticancer Activity

The following table summarizes the in vitro anticancer activity of various carbazole derivatives, providing a comparative landscape for this compound analogs.

Compound/DerivativeCancer Cell LineAssayIC50 (µM)Reference
Compound 10 (Carbazole-oxadiazole derivative) HepG2 (Liver)MTT7.68[3]
HeLa (Cervical)MTT10.09[3]
MCF-7 (Breast)MTT6.44[3]
Compound 9 (Carbazole derivative) HeLa (Cervical)MTT7.59[3]
Compound 3 (Tetrahydrocarbazole derivative) Calu1 (Lung)Not Specified0.0025[4]
Carbazole Derivative 4 MDA-MB-231 (Breast)Not Specified0.73 ± 0.74[2]
Carbazole Derivative 3 MDA-MB-231 (Breast)Not Specified1.44 ± 0.97[2]
Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[5]

Materials:

  • Carbazole derivatives (dissolved in DMSO)

  • Human cancer cell lines (e.g., MCF-7, HeLa, HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in sterile PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.[5]

  • Compound Treatment: The carbazole derivatives are serially diluted in the culture medium and added to the wells. A vehicle control (DMSO) and a positive control (a known anticancer drug) are included. The plates are then incubated for 48-72 hours.[5]

  • MTT Addition: After the incubation period, MTT solution is added to each well, and the plate is incubated for a further 1-4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to a purple formazan product.[5]

  • Formazan Solubilization: The culture medium is removed, and DMSO is added to each well to dissolve the formazan crystals.[5]

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The amount of formazan produced is proportional to the number of viable cells.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then determined.

anticancer_workflow cluster_cell_culture Cell Culture & Seeding cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture Cancer Cell Lines (e.g., HeLa, HepG2) seeding Seed cells in 96-well plates cell_culture->seeding treatment Add compounds to cells (48-72h incubation) seeding->treatment compound 6-Bromo-tetrahydrocarbazole Derivatives compound->treatment mtt_addition Add MTT solution (1-4h incubation) treatment->mtt_addition solubilization Solubilize formazan crystals (DMSO) mtt_addition->solubilization readout Measure absorbance (570 nm) solubilization->readout calculation Calculate % viability readout->calculation ic50 Determine IC50 values calculation->ic50

Workflow for assessing the anticancer activity of carbazole derivatives using the MTT assay.

A potential mechanism for the anticancer activity of carbazole derivatives involves the induction of apoptosis through the intrinsic pathway.

apoptosis_pathway Carbazole 6-Bromo-tetrahydrocarbazole Derivative Bax Bax/Bak Activation Carbazole->Bax Bcl2 Bcl-2/Bcl-xL Inhibition Carbazole->Bcl2 inhibits Mitochondrion Mitochondrion CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Bax->Mitochondrion Bcl2->Bax Apaf1 Apaf-1 CytochromeC->Apaf1 Caspase9 Caspase-9 (Initiator) Apaf1->Caspase9 activates Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis

Proposed intrinsic apoptosis pathway induced by carbazole derivatives.

Neuroprotective Potential: A Focus on Cholinesterase Inhibition

Derivatives of the tetrahydrocarbazole scaffold have also been investigated for their neuroprotective effects, particularly in the context of Alzheimer's disease.[6] One of the key mechanisms explored is the inhibition of cholinesterases, enzymes that break down the neurotransmitter acetylcholine.

Comparative Cholinesterase Inhibitory Activity

The following table presents the cholinesterase inhibitory activity of various tetrahydrocarbazole derivatives.

CompoundTarget EnzymeIC50 (µM)SelectivityReference
6-Amino-2,3,4,9-tetrahydro-1H-carbazole (Compound 3) AChE-Selective for AChE[6]
BChE-[6]
9-Methyl-6-nitro-2,3,4,9-tetrahydro-1H-carbazole (Compound 4) AChE-Selective for AChE[6]
BChE-[6]
N-Butyl-2,3,4,9-tetrahydro-1H-carbazol-6-amine (Compound 17) AChE-Selective for AChE[6]
BChE-[6]
Donepezil (Standard Drug) AChE--[6]
BChE-[6]

Note: Specific IC50 values were not provided in the abstract, but the compounds were identified as selective AChE inhibitors.

Experimental Protocol: Ellman's Method for Cholinesterase Activity

Ellman's method is a widely used, simple, and rapid colorimetric assay to determine cholinesterase activity.

Principle: The assay measures the activity of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The enzyme hydrolyzes the substrate acetylthiocholine (for AChE) or butyrylthiocholine (for BChE) to produce thiocholine. Thiocholine then reacts with Ellman's reagent (5,5'-dithio-bis-(2-nitrobenzoic acid) or DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which is measured spectrophotometrically at 412 nm.

Materials:

  • Purified acetylcholinesterase or butyrylcholinesterase

  • Phosphate buffer (pH 8.0)

  • Acetylthiocholine iodide or Butyrylthiocholine iodide (substrate)

  • DTNB (Ellman's reagent)

  • Test compounds (carbazole derivatives)

  • 96-well microplate reader

Procedure:

  • Reaction Mixture Preparation: A reaction mixture is prepared in a 96-well plate containing phosphate buffer, DTNB, and the test compound at various concentrations.

  • Enzyme Addition: The cholinesterase enzyme is added to the wells to initiate the reaction.

  • Substrate Addition: The substrate (acetylthiocholine or butyrylthiocholine) is added to start the enzymatic reaction.

  • Absorbance Measurement: The change in absorbance is monitored continuously at 412 nm over a period of time.

  • Data Analysis: The rate of the reaction is calculated from the change in absorbance over time. The percentage of inhibition by the test compound is determined by comparing the reaction rate in the presence of the inhibitor to the rate of the control (without inhibitor). The IC50 value is then calculated.

Conclusion

The available evidence suggests that this compound and its derivatives represent a versatile scaffold with significant potential in both oncology and neurodegenerative disease research. While a definitive mechanism of action for the parent compound remains to be fully elucidated, studies on its analogs point towards promising avenues involving the induction of apoptosis in cancer cells and the inhibition of cholinesterases for neuroprotection. The comparative data and experimental protocols provided in this guide aim to facilitate further investigation into this promising class of compounds, ultimately paving the way for the development of novel therapeutics. Further structure-activity relationship (SAR) studies are warranted to optimize the potency and selectivity of these carbazole derivatives for specific therapeutic targets.

References

Comparative Guide to the Synthesis of 6-bromo-2,3,4,9-tetrahydro-1H-carbazole: An Evaluation of Reproducibility

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the fields of medicinal chemistry and drug development, the synthesis of substituted carbazole derivatives is of paramount importance due to their wideranging biological activities. Among these, 6-bromo-2,3,4,9-tetrahydro-1H-carbazole serves as a crucial intermediate for various pharmacologically active compounds. The reproducibility of its synthesis is a critical factor for reliable production and further derivatization. This guide provides an objective comparison of the most common methods for the synthesis of this compound, with a focus on their reproducibility, supported by available experimental data.

Comparison of Synthetic Methodologies

The synthesis of this compound is predominantly achieved through classical acid-catalyzed cyclization reactions, namely the Fischer indole synthesis and its variant, the Borsche-Drechsel cyclization. More contemporary approaches, such as palladium-catalyzed C-N bond formation, offer alternative routes. The choice of method can significantly impact the yield, purity, and overall reproducibility of the synthesis.

MethodKey ReactantsCatalyst/ReagentTypical Reaction ConditionsReported Yield (%)Key Reproducibility Considerations
Fischer Indole Synthesis 4-Bromophenylhydrazine hydrochloride, CyclohexanoneBrønsted or Lewis acids (e.g., glacial acetic acid, polyphosphoric acid, ZnCl₂)Heating/Reflux30-88% (for analogous tetrahydrocarbazoles)Acid choice is critical; potential for side reactions and product decomposition with strong acids and prolonged heating.[1][2][3]
Borsche-Drechsel Cyclization 4-Bromophenylhydrazine, CyclohexanoneAcid catalyst (e.g., glacial acetic acid)Heating/RefluxGenerally good, though specific yields for the bromo-derivative are not widely reported.Similar to Fischer indole synthesis; control of temperature and reaction time is crucial for minimizing byproducts.[4][5]
Palladium-Catalyzed C-N Coupling (e.g., Buchwald-Hartwig Amination) 1-Bromo-4-halobenzene derivative, Cyclohexanone-derived enamine/enolatePalladium catalyst and ligandVaries depending on catalyst systemPotentially high, but specific data for this intramolecular cyclization is limited.Catalyst and ligand selection are critical; reaction conditions are generally milder but may require inert atmosphere and anhydrous solvents.

Experimental Protocols

Protocol 1: Fischer Indole Synthesis

This method is a widely used approach for the synthesis of indole and its derivatives.[6] The reaction proceeds through the acid-catalyzed cyclization of a phenylhydrazone, formed in situ from 4-bromophenylhydrazine and cyclohexanone.

Materials:

  • 4-Bromophenylhydrazine hydrochloride

  • Cyclohexanone

  • Glacial Acetic Acid

  • Ethanol (for recrystallization)

Procedure:

  • In a round-bottom flask, dissolve 4-bromophenylhydrazine hydrochloride in glacial acetic acid.

  • Add cyclohexanone to the solution.

  • Heat the mixture to reflux for a specified period (typically ranging from 30 minutes to a few hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into cold water to precipitate the crude product.

  • Collect the solid by vacuum filtration and wash with water.

  • Recrystallize the crude product from ethanol to obtain pure this compound.

Protocol 2: Borsche-Drechsel Cyclization

A variation of the Fischer indole synthesis, the Borsche-Drechsel cyclization specifically leads to the formation of tetrahydrocarbazoles.[4]

Materials:

  • 4-Bromophenylhydrazine

  • Cyclohexanone

  • Glacial Acetic Acid

Procedure:

  • Combine 4-bromophenylhydrazine and cyclohexanone in glacial acetic acid in a round-bottom flask.

  • Heat the reaction mixture under reflux. The reaction is often rapid.

  • After the reaction is complete (monitored by TLC), cool the mixture to allow the product to crystallize.

  • Isolate the crystals by filtration and wash with a small amount of cold solvent.

  • Further purification can be achieved by recrystallization.

Protocol 3: Palladium-Catalyzed Intramolecular C-N Coupling (Conceptual)

While specific examples for the direct synthesis of this compound via an intramolecular Buchwald-Hartwig amination are not extensively detailed in the literature, this approach represents a modern alternative. The general principle involves the formation of a C-N bond between an aryl halide and an amine within the same molecule, catalyzed by a palladium complex.

Conceptual Reactants:

  • A precursor molecule containing both a 2-aminocyclohexenyl moiety and a 4-bromophenyl group, appropriately linked.

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)

  • Phosphine ligand (e.g., XPhos, SPhos)

  • Base (e.g., NaOtBu, Cs₂CO₃)

  • Anhydrous solvent (e.g., Toluene, Dioxane)

General Procedure (Hypothetical):

  • To a solution of the precursor in an anhydrous solvent, add the palladium catalyst, ligand, and base under an inert atmosphere.

  • Heat the reaction mixture to the required temperature and monitor its progress.

  • Upon completion, cool the reaction, quench with water, and extract the product with an organic solvent.

  • Purify the crude product by column chromatography.

Reproducibility and Potential Challenges

The reproducibility of the Fischer indole and Borsche-Drechsel syntheses can be influenced by several factors:

  • Acid Strength and Concentration: The choice and amount of acid catalyst are critical. While strong acids can promote the reaction, they can also lead to undesired side reactions, such as polymerization or degradation of the product, thereby reducing the yield and purity.[3]

  • Reaction Temperature and Time: Overheating or prolonged reaction times can lead to the formation of impurities. Careful optimization and monitoring are necessary to achieve consistent results.

  • Purity of Starting Materials: The purity of the 4-bromophenylhydrazine and cyclohexanone is important for obtaining a clean product.

For palladium-catalyzed methods , reproducibility hinges on:

  • Catalyst and Ligand Choice: The efficiency of the reaction is highly dependent on the specific palladium precursor and phosphine ligand used.

  • Reaction Conditions: These reactions are often sensitive to air and moisture, requiring the use of an inert atmosphere and anhydrous solvents for reproducible outcomes.

  • Substrate Purity: Impurities in the starting material can poison the catalyst and inhibit the reaction.

Visualizing the Synthetic Workflow

The general workflow for the synthesis and purification of this compound can be visualized as follows:

Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification Start Starting Materials (4-Bromophenylhydrazine, Cyclohexanone) Reaction Reaction (e.g., Fischer Indole Synthesis) Start->Reaction Quenching Quenching/ Precipitation Reaction->Quenching Filtration Filtration Quenching->Filtration Recrystallization Recrystallization Filtration->Recrystallization Drying Drying Recrystallization->Drying End Pure Product (6-bromo-2,3,4,9-tetrahydro- 1H-carbazole) Drying->End Method_Selection cluster_methods Available Synthetic Methods cluster_criteria Evaluation Criteria Start Define Synthetic Goal: This compound Fischer Fischer Indole Synthesis Start->Fischer Borsche Borsche-Drechsel Cyclization Start->Borsche Palladium Palladium-Catalyzed Coupling Start->Palladium Yield Yield Fischer->Yield Reproducibility Reproducibility Fischer->Reproducibility Conditions Reaction Conditions Fischer->Conditions Cost Cost/Availability of Reagents Fischer->Cost Borsche->Yield Borsche->Reproducibility Borsche->Conditions Borsche->Cost Palladium->Yield Palladium->Reproducibility Palladium->Conditions Palladium->Cost Decision Select Optimal Method Yield->Decision Reproducibility->Decision Conditions->Decision Cost->Decision

References

Benchmarking 6-bromo-2,3,4,9-tetrahydro-1H-carbazole Against Standard-of-Care Drugs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive performance comparison of the investigational compound 6-bromo-2,3,4,9-tetrahydro-1H-carbazole and its derivatives against current standard-of-care drugs in three key therapeutic areas: Alzheimer's disease, Human Papillomavirus (HPV) infection, and bacterial skin infections. The comparison is based on available in vitro data and is intended to provide a benchmark for future research and development.

Executive Summary

Carbazole derivatives have emerged as a promising class of compounds with a broad spectrum of biological activities.[1] This guide focuses on this compound, a synthetic derivative, and evaluates its potential by comparing its performance metrics with established therapeutic agents. While direct quantitative data for the parent compound is limited in some areas, data from closely related derivatives provide valuable insights into its potential efficacy.

Data Presentation: Comparative Performance Analysis

The following tables summarize the available quantitative data for this compound derivatives against standard-of-care drugs.

Table 1: Acetylcholinesterase (AChE) Inhibition for Alzheimer's Disease

CompoundTargetIC50 ValueStandard of Care
6-Amino-2,3,4,9-tetrahydro-1H-carbazoleAcetylcholinesterase (AChE)Data Not AvailableYes
DonepezilAcetylcholinesterase (AChE)~12.3 nM - 7.6 nM[1]Yes
RivastigmineAcetylcholinesterase (AChE)Data Not AvailableYes
GalantamineAcetylcholinesterase (AChE)~410 nMYes

Note: While a study on 6- and 9-substituted 2,3,4,9-tetrahydro-1H-carbazole derivatives as selective acetylcholinesterase inhibitors exists, specific IC50 values for the 6-bromo derivative were not found in the available literature. 6-Amino-2,3,4,9-tetrahydro-1H-carbazole was identified as a selective AChE inhibitor in the aforementioned study, but without a specific IC50 value reported in the abstract.

Table 2: Antiviral Activity Against Human Papillomavirus (HPV)

CompoundTarget/AssayIC50 ValueStandard of Care
(1R)-6-bromo-N-[(1R)-1-phenylethyl]-2,3,4,9-tetrahydro-1H-carbazole-1-amineHPV (W12 antiviral assay)Low nanomolar rangeN/A (Ablative/Immunomodulatory)
6-bromo-tetrahydrocarbazole derivativeHPV0.15 µMN/A (Ablative/Immunomodulatory)
CidofovirHPV-induced epithelial cell proliferationActivity demonstrated in vitro and in vivoInvestigational
ImiquimodImmune response modifierN/A (not a direct antiviral)Yes

Note: Currently, there are no approved direct-acting antiviral drugs for the treatment of HPV infections. Standard treatments are typically ablative (e.g., cryotherapy, surgical excision) or immunomodulatory.

Table 3: Antibacterial Activity

CompoundBacterial StrainMIC ValueStandard of Care
1-bromo-2-(6-bromo-1,2,3,4-tetrahydro-9H-carbazol-1-yl) ethanoneStaphylococcus aureus, Escherichia coliPronounced activity (qualitative)Yes
PenicillinGram-positive bacteriaStrain-dependentYes
CephalexinGram-positive and some Gram-negative bacteriaStrain-dependentYes
ClindamycinGram-positive bacteriaStrain-dependentYes

Note: A study reported that 1-bromo-2-(6-bromo-1,2,3,4-tetrahydro-9H-carbazol-1-yl) ethanone showed pronounced antibacterial activity, but specific Minimum Inhibitory Concentration (MIC) values were not provided. Another study on brominated carbazoles highlighted their potential as antibiotic adjuvants, particularly in potentiating the activity of β-lactams against MRSA.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are outlined below.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This spectrophotometric method is widely used to screen for AChE inhibitors.

Principle: The assay measures the activity of AChE by monitoring the formation of the yellow-colored product, 5-thio-2-nitrobenzoate, which results from the reaction of thiocholine (a product of acetylcholine hydrolysis by AChE) with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).

Protocol:

  • Reagent Preparation:

    • Phosphate buffer (pH 8.0)

    • Acetylthiocholine iodide (ATCI) solution (substrate)

    • DTNB solution

    • AChE enzyme solution

    • Test compound (this compound) and standard drug (e.g., Donepezil) solutions at various concentrations.

  • Assay Procedure:

    • In a 96-well plate, add phosphate buffer, DTNB solution, and the test compound/standard drug solution.

    • Initiate the reaction by adding the AChE enzyme solution.

    • Incubate the plate at a controlled temperature (e.g., 37°C).

    • After a pre-incubation period, add the ATCI substrate solution to start the enzymatic reaction.

    • Measure the absorbance of the yellow product at 412 nm at regular intervals using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of the inhibitor.

    • Determine the percentage of enzyme inhibition.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to calculate the IC50 value.

In Vitro Antiviral Assay for HPV (W12 Cell-Based Assay)

This assay evaluates the ability of a compound to inhibit the replication of the HPV genome in a cell line that harbors the virus.

Principle: The W12 cell line is derived from a low-grade cervical intraepithelial neoplasia and maintains episomal HPV-16 genomes. The assay measures the reduction in viral DNA levels in the presence of the test compound.

Protocol:

  • Cell Culture and Treatment:

    • Culture W12 cells in appropriate media.

    • Seed the cells in multi-well plates and allow them to adhere.

    • Treat the cells with various concentrations of the test compound (e.g., (1R)-6-bromo-N-[(1R)-1-phenylethyl]-2,3,4,9-tetrahydro-1H-carbazole-1-amine) or a control vehicle.

  • Incubation:

    • Incubate the treated cells for a specific period (e.g., 72 hours) to allow for viral replication.

  • DNA Extraction and Analysis:

    • Harvest the cells and extract total DNA.

    • Quantify the levels of HPV-16 DNA using a quantitative polymerase chain reaction (qPCR) assay.

  • Data Analysis:

    • Normalize the HPV DNA levels to a cellular housekeeping gene to account for differences in cell number.

    • Calculate the percentage of inhibition of viral replication for each compound concentration.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Antibacterial Susceptibility Testing (Broth Microdilution Method)

This method determines the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Principle: A standardized suspension of bacteria is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that prevents visible bacterial growth.

Protocol:

  • Inoculum Preparation:

    • Prepare a standardized suspension of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth, adjusting the turbidity to a 0.5 McFarland standard.

  • Serial Dilution:

    • In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compound (e.g., a derivative of this compound) and standard antibiotics (e.g., Penicillin) in cation-adjusted Mueller-Hinton broth.

  • Inoculation:

    • Inoculate each well with the prepared bacterial suspension. Include a growth control well (no antimicrobial agent) and a sterility control well (no bacteria).

  • Incubation:

    • Incubate the plate at 35-37°C for 16-20 hours.

  • MIC Determination:

    • Visually inspect the wells for turbidity, which indicates bacterial growth.

    • The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.

Visualizations

Signaling Pathway: Acetylcholinesterase Inhibition

AChE_Inhibition ACh Acetylcholine AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis Postsynaptic_Receptor Postsynaptic Receptor ACh->Postsynaptic_Receptor Binding Choline_Acetate Choline + Acetate AChE->Choline_Acetate Signal Signal Transduction Postsynaptic_Receptor->Signal Inhibitor This compound (or derivative) Inhibitor->AChE Inhibition

Caption: Mechanism of acetylcholinesterase inhibition.

Experimental Workflow: Broth Microdilution for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Inoculation Inoculate Microtiter Plate Wells Inoculum->Inoculation Serial_Dilution Prepare Serial Dilutions of This compound and Standard Antibiotics Serial_Dilution->Inoculation Incubation Incubate at 37°C for 16-20h Inoculation->Incubation Observation Visually Inspect for Turbidity Incubation->Observation MIC_Determination Determine MIC (Lowest concentration with no growth) Observation->MIC_Determination

References

Safety Operating Guide

Safeguarding Your Research: A Comprehensive Guide to Handling 6-bromo-2,3,4,9-tetrahydro-1H-carbazole

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety protocols and logistical plans are critical for the secure and effective handling of 6-bromo-2,3,4,9-tetrahydro-1H-carbazole in a laboratory setting. This guide provides detailed procedural information for researchers, scientists, and drug development professionals, focusing on personal protective equipment (PPE), operational handling, and disposal. Adherence to these guidelines is paramount for ensuring personal safety and maintaining a secure research environment.

Personal Protective Equipment (PPE)

Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound has been identified as a substance that may cause skin irritation, serious eye irritation, and respiratory irritation.[1][2] Therefore, the use of appropriate personal protective equipment is mandatory to minimize exposure and ensure safety.

PPE CategoryItemSpecification
Eye Protection Safety GogglesMust be chemical splash goggles. For operations with a high risk of splashing, a face shield should be worn in addition to goggles.[3]
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended. Ensure to check for any signs of degradation or perforation before use. For compounds with unknown toxicity, double gloving or using a flexible laminate glove under a heavy-duty outer glove is advised.[3]
Body Protection Laboratory CoatA flame-resistant lab coat is required.[3] When handling larger quantities, a chemical-resistant apron should also be worn.
Respiratory Protection Fume Hood or RespiratorAll handling of the solid compound or its solutions should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.[4] If a fume hood is not available, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.

Operational Plan: Handling and Storage

Proper handling and storage procedures are essential to maintain the integrity of this compound and to prevent accidental exposure.

Handling:

  • Ventilation: Always handle this chemical in a well-ventilated area, preferably within a chemical fume hood.[2]

  • Avoiding Contact: Take measures to prevent contact with skin, eyes, and clothing.[5] Do not breathe dust or vapors.[2]

  • Hygiene: Wash hands and any exposed skin thoroughly after handling.[2][5] Contaminated clothing should be removed and washed before reuse.[2]

Storage:

  • Container: Keep the container tightly closed in a dry and cool place.[5]

  • Incompatibilities: Store away from strong oxidizing agents.[5]

Disposal Plan

The disposal of this compound and its contaminated materials must be handled with care to prevent environmental contamination.

  • Waste Classification: As a brominated compound, this chemical is classified as a halogenated organic waste.[4]

  • Waste Segregation: It is crucial to segregate halogenated waste from non-halogenated waste streams.[4]

  • Containerization:

    • Solid Waste: Unused or waste solid this compound should be collected in a clearly labeled "Halogenated Organic Waste" container.[4]

    • Contaminated Materials: Items such as gloves, weighing paper, and other disposable labware contaminated with this chemical should also be placed in the designated halogenated organic waste container.[4]

    • Sharps: Contaminated needles or other sharps must be disposed of in a designated sharps container.

  • Final Disposal: All waste must be disposed of through a licensed hazardous waste disposal company, following all local, state, and federal regulations. Do not dispose of this chemical down the drain or in regular trash.[4]

Workflow for Safe Handling

The following diagram illustrates the logical workflow for the safe handling of this compound, from initial preparation to final disposal.

prep Preparation ppe Don Appropriate PPE prep->ppe handling Chemical Handling in Fume Hood ppe->handling storage Secure Storage handling->storage If not all is used disposal_prep Prepare Waste Containers handling->disposal_prep segregation Segregate Halogenated Waste handling->segregation disposal_prep->segregation decontamination Decontaminate Work Area & Glassware segregation->decontamination waste_disposal Dispose via Licensed Vendor decontamination->waste_disposal

Safe handling workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-bromo-2,3,4,9-tetrahydro-1H-carbazole
Reactant of Route 2
Reactant of Route 2
6-bromo-2,3,4,9-tetrahydro-1H-carbazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.